molecular formula C18H23FN2O6 B15582386 EP1013

EP1013

Numéro de catalogue: B15582386
Poids moléculaire: 382.4 g/mol
Clé InChI: LYBWGROBJJXCJJ-BBRMVZONSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

EP1013 is a useful research compound. Its molecular formula is C18H23FN2O6 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBWGROBJJXCJJ-BBRMVZONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

EP1013: A Technical Guide to its Mechanism of Action as a Broad-Spectrum Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EP1013, chemically identified as N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone (zVD-FMK), is a potent, irreversible, and broad-spectrum dipeptide caspase inhibitor. It has demonstrated significant cytoprotective effects in preclinical studies, particularly in the context of islet transplantation for type 1 diabetes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Cellular apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. The caspase family of cysteine proteases plays a central and executive role in the apoptotic signaling cascade. Dysregulation of apoptosis is implicated in a wide range of pathologies, including neurodegenerative diseases, ischemic injury, and autoimmune disorders. Consequently, the inhibition of caspases presents a promising therapeutic strategy for diseases characterized by excessive cell death.

This compound has emerged as a significant tool in the study of apoptosis and as a potential therapeutic agent. Its primary application in research has been to mitigate the significant loss of transplanted islets due to apoptosis in the immediate post-transplantation period, a major hurdle in the treatment of type 1 diabetes. By inhibiting caspases, this compound helps to preserve the viability and function of these insulin-producing cells, thereby improving transplant outcomes.

Mechanism of Action

This compound functions as an irreversible inhibitor of a broad range of caspases. Its mechanism involves the fluoromethyl ketone (FMK) moiety, which forms a covalent bond with the cysteine residue in the active site of the caspases, thereby permanently inactivating the enzyme. This inhibition prevents the downstream proteolytic cascade that ultimately leads to the biochemical and morphological hallmarks of apoptosis.

The dipeptide structure of this compound (Val-Asp) is recognized by the substrate-binding pocket of caspases. The aspartic acid residue at the P1 position is a critical determinant for caspase recognition. By lacking the P3 and P4 amino acid residues found in larger peptide-based inhibitors, this compound exhibits broad-spectrum activity across multiple caspase subfamilies.

Signaling Pathway

This compound acts at the convergence of the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by intracellular stress signals, leading to the activation of caspase-9. The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane receptors, resulting in the activation of caspase-8. Both caspase-8 and caspase-9 then activate the executioner caspases, primarily caspase-3, -6, and -7, which cleave a multitude of cellular substrates to orchestrate cell death. This compound, as a pan-caspase inhibitor, can block the activity of both initiator and executioner caspases, providing a comprehensive blockade of the apoptotic cascade.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases Intracellular Stress Intracellular Stress Mitochondria Mitochondria Intracellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Executioner Caspases Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Apoptosis Apoptosis This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Executioner Caspases Executioner Caspases->Apoptosis

Figure 1: Mechanism of this compound in inhibiting apoptosis.

Quantitative Data

The inhibitory activity of this compound (also referred to as MX1013 in some literature) has been quantified against various caspases and other proteases. The following tables summarize the available data.

Table 1: Inhibitory Activity of this compound against Various Caspases

Caspase TargetIC50 (nM)
Caspase-15 - 20[1]
Caspase-35 - 20[1]
Caspase-65 - 20[1]
Caspase-75 - 20[1]
Caspase-85 - 20[1]
Caspase-95 - 20[1]

Table 2: Selectivity Profile of this compound against Non-Caspase Proteases

Protease TargetIC50 (µM)
Calpain I>10[1]
Cathepsin B>10[1]
Renin>10[1]
Thrombin>10[1]

Experimental Protocols

The efficacy of this compound has been evaluated using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro Caspase Activity Assay (Fluorometric)

This protocol describes a method to quantify the inhibitory effect of this compound on caspase activity in cell lysates.

Materials:

  • Cell culture expressing the caspase of interest

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)

  • This compound (zVD-FMK)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Lysis:

    • Culture cells to the desired density and induce apoptosis if necessary.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer and incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the cell lysate.

  • Assay:

    • In a 96-well plate, add cell lysate to each well.

    • Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.

    • Add the fluorogenic caspase substrate to each well.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each this compound concentration.

    • Plot the rate of cleavage against the inhibitor concentration to determine the IC50 value.

G Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Incubation with this compound Incubation with this compound Cell Lysis->Incubation with this compound Substrate Addition Substrate Addition Incubation with this compound->Substrate Addition Fluorescence Measurement Fluorescence Measurement Substrate Addition->Fluorescence Measurement Data Analysis (IC50) Data Analysis (IC50) Fluorescence Measurement->Data Analysis (IC50)

Figure 2: Workflow for in vitro caspase activity assay.

Syngeneic Islet Transplantation in a Mouse Model

This protocol outlines the in vivo evaluation of this compound's ability to improve islet graft survival and function.

Materials:

  • Donor and recipient mice (syngeneic strain, e.g., C57BL/6)

  • Collagenase solution for islet isolation

  • Ficoll gradient for islet purification

  • Culture medium

  • This compound

  • Streptozotocin (STZ) to induce diabetes

  • Surgical instruments

  • Blood glucose monitoring system

Procedure:

  • Induction of Diabetes:

    • Induce diabetes in recipient mice by a single intraperitoneal injection of STZ.

    • Confirm diabetes by measuring blood glucose levels (typically >300 mg/dL).

  • Islet Isolation and Culture:

    • Isolate pancreatic islets from donor mice by collagenase digestion of the pancreas followed by Ficoll gradient purification.

    • Culture the isolated islets for a short period (e.g., 2 hours) in the presence or absence of this compound.

  • Islet Transplantation:

    • Anesthetize the diabetic recipient mouse.

    • Transplant a marginal mass of islets (an amount that does not consistently reverse diabetes on its own) under the kidney capsule.

  • This compound Administration:

    • Administer this compound or a vehicle control to the recipient mice daily for a specified period (e.g., 5 days post-transplantation).

  • Monitoring:

    • Monitor blood glucose levels and body weight of the recipient mice regularly.

    • Graft function is considered successful if normoglycemia is achieved and maintained.

  • Histological Analysis:

    • At the end of the study, the kidney bearing the graft can be harvested for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

G cluster_prep Preparation cluster_transplant Transplantation cluster_analysis Analysis Induce Diabetes (STZ) Induce Diabetes (STZ) Transplant Islets Transplant Islets Induce Diabetes (STZ)->Transplant Islets Isolate Islets Isolate Islets Culture with this compound Culture with this compound Isolate Islets->Culture with this compound Culture with this compound->Transplant Islets Administer this compound Administer this compound Transplant Islets->Administer this compound Monitor Blood Glucose Monitor Blood Glucose Administer this compound->Monitor Blood Glucose Histology (TUNEL) Histology (TUNEL) Monitor Blood Glucose->Histology (TUNEL)

Figure 3: Workflow for syngeneic islet transplantation model.

Conclusion

This compound is a well-characterized, broad-spectrum caspase inhibitor with a clear mechanism of action. Its ability to potently and selectively inhibit a wide range of caspases makes it a valuable research tool for studying the role of apoptosis in various physiological and pathological processes. The preclinical data, particularly in the context of islet transplantation, highlight its therapeutic potential. This technical guide provides the foundational knowledge for researchers and drug development professionals to understand and utilize this compound in their studies. Further research may focus on refining its therapeutic applications and exploring its efficacy in other apoptosis-mediated diseases.

References

EP1013 (zVD-FMK): A Technical Guide to its Role in Apoptosis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EP1013, chemically known as N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone (zVD-FMK), is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is a critical tool in apoptosis research, enabling the elucidation of caspase-dependent signaling pathways and the development of therapeutic strategies targeting programmed cell death. This document provides an in-depth technical overview of this compound, including its mechanism of action, its role in the intrinsic and extrinsic apoptosis pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for its application.

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The caspase family of cysteine proteases plays a central role in the execution of apoptosis. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

This compound (zVD-FMK) is a broad-spectrum caspase inhibitor that covalently modifies the catalytic cysteine residue in the active site of caspases, thereby irreversibly inactivating them.[1] Its cell-permeable nature allows for its use in both in vitro cell culture and in vivo models. While its non-specific nature and potential for cytotoxicity have limited its therapeutic development, it remains an invaluable research tool.[2]

Mechanism of Action

This compound functions as an irreversible inhibitor of a broad range of caspases.[3] The valine-aspartic acid dipeptide structure mimics the caspase cleavage site, targeting the inhibitor to the active site of these proteases. The fluoromethylketone (FMK) group then forms a covalent thioether bond with the catalytic cysteine residue, leading to irreversible inhibition.[1] By blocking caspase activity, this compound effectively halts the downstream signaling cascades that lead to the biochemical and morphological hallmarks of apoptosis.

Quantitative Data: Inhibitory Profile of zVD-FMK

Caspase TargetReported IC50 Range for z-VAD-FMK (in vitro)
Pan-Caspase0.0015 - 5.8 mM

Note: The broad range reflects the variability in experimental conditions and cell types used in different studies. More specific IC50 values for individual caspases are often determined in cell-free assays.

Role in Apoptosis Pathways

This compound, as a pan-caspase inhibitor, impacts both the intrinsic and extrinsic pathways of apoptosis by targeting the key effector and initiator caspases.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8 and caspase-10.

This compound inhibits the extrinsic pathway by directly inactivating caspase-8 and -10, thereby preventing the activation of downstream effector caspases such as caspase-3.

Extrinsic_Pathway receptor receptor ligand ligand adaptor adaptor caspase caspase inhibitor inhibitor outcome outcome Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Caspase8 Caspase-8 (activated) DISC->Caspase8 Activation Caspase3 Caspase-3 (activated) Caspase8->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound (zVD-FMK) This compound->Caspase8 This compound->Caspase3

Diagram 1: Inhibition of the Extrinsic Apoptosis Pathway by this compound.
The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1, which then recruits and activates the initiator caspase-9.

This compound inhibits the intrinsic pathway by directly inactivating caspase-9, preventing the subsequent activation of effector caspases. Interestingly, studies have shown that z-VAD-FMK can prevent the mitochondrial release of endonuclease G (EndoG) and apoptosis-inducing factor (AIF), but not cytochrome c and Smac/Diablo, suggesting a more complex role in regulating mitochondrial events.[4]

Intrinsic_Pathway stress stress mitochondrion mitochondrion protein protein caspase caspase inhibitor inhibitor outcome outcome Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound (zVD-FMK) This compound->Caspase9 This compound->Caspase3

Diagram 2: Inhibition of the Intrinsic Apoptosis Pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments utilizing this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of caspase-3 by detecting the cleavage of a fluorogenic substrate.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound (zVD-FMK)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Seed cells in a 96-well plate and treat with the apoptosis-inducing agent in the presence or absence of pre-incubated this compound (typically 10-100 µM for 1 hour).

  • Lyse the cells using the cell lysis buffer.

  • Add the cell lysate to a black 96-well plate.

  • Add the caspase-3 substrate solution to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

Caspase_Assay_Workflow step step reagent reagent measurement measurement A Seed and Treat Cells (with/without this compound) B Lyse Cells A->B C Add Lysate to Plate B->C D Add Caspase Substrate C->D E Incubate at 37°C D->E F Measure Fluorescence E->F Substrate Ac-DEVD-AMC Substrate->D

Diagram 3: Workflow for a Fluorometric Caspase-3 Activity Assay.
Annexin V Staining for Apoptosis Detection

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound (zVD-FMK)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) or 7-AAD

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the apoptosis-inducing agent in the presence or absence of this compound.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and a viability dye like PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[5][6]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound (zVD-FMK)

  • RIPA buffer (or other suitable lysis buffer) with protease inhibitors

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with the apoptosis-inducing agent with or without this compound.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]

In Vivo Applications: Islet Transplantation

This compound has shown significant promise in preclinical studies, particularly in the context of islet transplantation for type 1 diabetes.[8][9] In this setting, this compound is used to protect the transplanted islets from apoptosis during the critical engraftment period, thereby improving graft survival and function.[8][9] Studies have demonstrated that systemic administration of this compound post-transplantation can enhance the longevity of islet allografts.[9]

Conclusion

This compound (zVD-FMK) is an indispensable tool for the study of apoptosis. Its ability to broadly and irreversibly inhibit caspases allows researchers to dissect the molecular mechanisms of programmed cell death and to investigate the therapeutic potential of apoptosis modulation. The protocols and pathway diagrams provided in this guide offer a comprehensive resource for the effective application of this compound in apoptosis research. As our understanding of the intricate network of apoptosis signaling continues to grow, the utility of specific and well-characterized inhibitors like this compound will remain paramount.

References

EP1013: A Broad-Spectrum, Selective Caspase Inhibitor for Enhanced Cell Survival

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

EP1013, chemically identified as N-benzyloxycabonyl-Val-Asp-fluoromethyl ketone (zVD-FMK), is a potent, broad-spectrum, and selective inhibitor of caspases, the key executioner enzymes in apoptosis or programmed cell death. Research has highlighted its therapeutic potential, particularly in the context of improving the survival and function of transplanted cells, such as pancreatic islets for the treatment of type 1 diabetes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a dipeptide caspase inhibitor that demonstrates selectivity for a range of caspases, including the key initiator and effector caspases 1, 3, 6, 7, 8, and 9.[1] Its mechanism of action involves the fluoromethyl ketone (FMK) moiety, which irreversibly binds to the catalytic cysteine residue in the active site of caspases, thereby inactivating the enzyme. A significant advantage of this compound is its enhanced potency in both in vitro and in vivo settings compared to first-generation pan-caspase inhibitors like zVAD-FMK, with no observed toxicity in rodent models.[1][2] This favorable profile makes this compound a promising candidate for clinical applications where inhibition of apoptosis is therapeutically beneficial.

Mechanism of Action: Caspase Inhibition

Caspases are a family of cysteine proteases that play a central role in the apoptotic signaling cascade. Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This compound, as a broad-spectrum inhibitor, can interfere with both the extrinsic and intrinsic apoptotic pathways by targeting multiple caspases.

Signaling Pathways

The following diagrams illustrate the points of intervention for this compound within the primary apoptosis signaling pathways.

extrinsic_pathway cluster_extrinsic Extrinsic Apoptosis Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Death-Inducing Signaling Complex Death Receptor->DISC Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Effector Caspases Effector Caspases (e.g., Caspase-3) Caspase-8->Effector Caspases This compound This compound This compound->Caspase-8 Inhibition Apoptosis Apoptosis Effector Caspases->Apoptosis

Caption: this compound inhibits the extrinsic apoptotic pathway by targeting Caspase-8.

intrinsic_pathway cluster_intrinsic Intrinsic Apoptosis Pathway Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Effector Caspases Effector Caspases (e.g., Caspase-3) Caspase-9->Effector Caspases This compound This compound This compound->Caspase-9 Inhibition Apoptosis Apoptosis Effector Caspases->Apoptosis

Caption: this compound inhibits the intrinsic apoptotic pathway by targeting Caspase-9.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been demonstrated in a syngeneic rodent islet transplant model.[2] The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Syngeneic Marginal Mass Islet Graft Function

Treatment GroupnDays to Euglycemia (mean ± SEM)% Grafts Functioning at Day 30
Vehicle Control1012.5 ± 1.540
This compound (1 mg/kg)87.8 ± 1.187.5
This compound (3 mg/kg)96.2 ± 0.9100
This compound (10 mg/kg)105.9 ± 0.880
zVAD-FMK (10 mg/kg)88.1 ± 1.275

*p < 0.05 compared to Vehicle Control

Table 2: Effect of this compound on Human Islet Graft Function in Immunodeficient Mice

Treatment GroupnBlood Glucose at Day 30 (mg/dl, mean ± SEM)Graft Insulin Content at Day 30 (ng/graft, mean ± SEM)
Vehicle Control6458 ± 4525.6 ± 8.1
This compound (3 mg/kg)7189 ± 32112.4 ± 21.5

*p < 0.05 compared to Vehicle Control

Experimental Protocols

In Vitro Caspase Activity Assay (Fluorometric)

This protocol describes a general method for measuring caspase activity in cell lysates, which can be adapted to assess the inhibitory effect of this compound.

caspase_assay_workflow cluster_workflow Caspase Activity Assay Workflow start induce_apoptosis Induce Apoptosis in Cells (e.g., with Staurosporine) start->induce_apoptosis lyse_cells Lyse Cells on Ice induce_apoptosis->lyse_cells prepare_reaction Prepare Reaction Mix: - Cell Lysate - Caspase Substrate (e.g., DEVD-AMC) - Assay Buffer - this compound (or vehicle) lyse_cells->prepare_reaction incubate Incubate at 37°C prepare_reaction->incubate measure_fluorescence Measure Fluorescence (Excitation: 360-380 nm, Emission: 440-460 nm) incubate->measure_fluorescence analyze_data Analyze Data: Calculate % Inhibition measure_fluorescence->analyze_data end analyze_data->end

References

Foundational Research on EP1013 and Islet Cell Survival: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research surrounding EP1013 and its significant role in promoting pancreatic islet cell survival. The primary focus of this document is to detail the mechanism of action, experimental validation, and underlying signaling pathways associated with this compound's protective effects, particularly in the context of islet transplantation.

Core Mechanism of Action: Inhibition of Apoptosis

This compound, chemically known as N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone (zVD-FMK), is a broad-spectrum, selective inhibitor of caspases.[1][2][3] Caspases are a family of cysteine proteases that play a critical role as executioners of apoptosis, or programmed cell death.[4][5] In the context of islet transplantation, a significant portion of the transplanted islet mass is lost in the immediate post-transplant period due to apoptosis triggered by factors such as hypoxia, inflammation, and nutrient deprivation.[1][3][6]

This compound exerts its pro-survival effect by binding to the active site of both initiator and effector caspases, thereby preventing the cascade of events that lead to apoptotic cell death.[6] This inhibition of apoptosis is crucial for preserving the viability and function of transplanted islets, especially when a marginal mass of islets is used.[1][3]

Experimental Validation: Murine Islet Transplantation Models

The therapeutic potential of this compound has been extensively studied in syngeneic and allogeneic murine models of islet transplantation. The general experimental workflow involves the induction of diabetes in recipient mice, followed by the transplantation of a marginal mass of pancreatic islets and subsequent treatment with this compound.

Experimental Protocols

2.1.1. Induction of Diabetes: Diabetes is typically induced in recipient mice (e.g., C57BL/6) through a single high-dose or multiple low-doses of streptozotocin (B1681764) (STZ) administered intraperitoneally. Blood glucose levels are monitored, and mice with sustained hyperglycemia (e.g., >300 mg/dL) are selected as recipients for islet transplantation.

2.1.2. Islet Isolation and Culture: Pancreatic islets are isolated from donor mice (e.g., syngeneic C57BL/6 or allogeneic BALB/c) using collagenase digestion of the pancreas. The isolated islets are then purified and cultured for a short period before transplantation. In some experimental arms, this compound is added to the culture medium (e.g., 100 μmol/l for 2 hours) to pretreat the islets.[1][7]

2.1.3. Islet Transplantation: A marginal mass of islets (e.g., 250 syngeneic islets) is transplanted under the kidney capsule of the diabetic recipient mice.[1][7] This marginal mass is typically insufficient to consistently reverse diabetes without therapeutic intervention.

2.1.4. This compound Administration: Recipient mice in the treatment groups receive subcutaneous (s.c.) injections of this compound at varying doses (e.g., 1, 3, or 10 mg/kg) for a defined period post-transplantation (e.g., days 0-5).[1][7] Control groups receive a vehicle control.

2.1.5. Monitoring of Graft Function: Blood glucose levels of the recipient mice are monitored regularly to assess the function of the transplanted islets. Successful engraftment and function are indicated by the restoration and maintenance of euglycemia. Oral glucose tolerance tests (OGTTs) are also performed to further evaluate islet function.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound in murine islet transplantation models.

ParameterVehicle ControlThis compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)zVAD-FMK (10 mg/kg)Reference
Graft Survival (>60 days) 0%60%80%80%60%[1]
Reversal of Diabetes NoYesYesYesYes[1]

Table 1: Efficacy of this compound in Syngeneic Marginal Mass Islet Transplantation. This table illustrates the dose-dependent effect of this compound on the survival of marginal islet grafts and the reversal of diabetes in recipient mice. Notably, this compound at lower doses (1 and 3 mg/kg) showed comparable or superior efficacy to the pan-caspase inhibitor zVAD-FMK at a higher dose.[1]

Treatment GroupGraft Survival (>180 days)
Vehicle0%
This compound alone0%
CTLA4-Ig alone40%
This compound + CTLA4-Ig91%

Table 2: Synergistic Effect of this compound with Costimulation Blockade in Allogeneic Islet Transplantation. This table highlights the significant improvement in long-term islet allograft survival when this compound therapy is combined with the costimulation blocker CTLA4-Ig.[6][8] This suggests that inhibiting apoptosis during the initial engraftment phase reduces the immunogenic signal, thereby lowering the threshold for immunosuppression.[6][8]

Signaling Pathways and Visualizations

The protective effect of this compound is directly linked to its inhibition of the caspase-mediated apoptotic signaling pathway. Islet cells, when subjected to the stresses of isolation and transplantation, can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways of apoptosis. Both pathways converge on the activation of executioner caspases, such as caspase-3, which ultimately leads to cell death.

EP1013_Mechanism_of_Action cluster_stress Peritransplant Stressors cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade stressors Hypoxia, Inflammatory Cytokines, Nutrient Deprivation extrinsic Extrinsic Pathway (Death Receptors) stressors->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) stressors->intrinsic initiator Initiator Caspases (e.g., Caspase-8, -9) extrinsic->initiator intrinsic->initiator executioner Executioner Caspases (e.g., Caspase-3, -6, -7) initiator->executioner apoptosis Apoptosis (Islet Cell Death) executioner->apoptosis survival Islet Cell Survival This compound This compound (zVD-FMK) This compound->initiator Inhibits This compound->executioner Inhibits

Figure 1: Mechanism of action of this compound in preventing islet cell apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_transplant Transplantation and Treatment cluster_analysis Analysis diabetes_induction Induce Diabetes in Mice (Streptozotocin) transplantation Transplant Marginal Islet Mass (Under Kidney Capsule) diabetes_induction->transplantation islet_isolation Isolate Pancreatic Islets from Donor Mice islet_culture In Vitro Islet Culture (Optional: +this compound) islet_isolation->islet_culture islet_culture->transplantation treatment Administer this compound or Vehicle (s.c., days 0-5) transplantation->treatment monitoring Monitor Blood Glucose Levels treatment->monitoring ogtt Perform Oral Glucose Tolerance Test monitoring->ogtt outcome Assess Graft Survival and Function ogtt->outcome

Figure 2: General experimental workflow for evaluating this compound in murine islet transplantation.

Conclusion and Future Directions

The foundational research on this compound unequivocally demonstrates its potential as a therapeutic agent to enhance the survival and function of transplanted pancreatic islets. By selectively inhibiting caspase-mediated apoptosis, this compound effectively mitigates the significant islet cell loss that occurs in the peritransplant period. This not only improves the success rate of transplantation with a marginal islet mass but also suggests a promising strategy to reduce the number of donor pancreata required per recipient in a clinical setting.[1][3]

Furthermore, the synergistic effect of this compound with immunosuppressive agents opens up new avenues for improving long-term allograft survival and potentially inducing immune tolerance.[6][8] Future research should focus on optimizing the delivery and dosage of this compound in larger animal models and ultimately in clinical trials to translate these promising preclinical findings into tangible benefits for patients with type 1 diabetes. The development of more targeted caspase inhibitors and combination therapies aimed at other cell death pathways may further enhance the efficacy of this therapeutic approach.

References

The Impact of EP1013 on Caspase-Dependent Signaling Cascades: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EP1013, a potent, broad-spectrum, and selective caspase inhibitor, has emerged as a significant tool in the study and modulation of apoptosis. Also known by its chemical name Z-VD-FMK (N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone), this dipeptide inhibitor has demonstrated marked efficacy in preventing cell death in a variety of preclinical models.[1][2] Its superior potency and aqueous solubility compared to first-generation pan-caspase inhibitors like Z-VAD-FMK have positioned it as a valuable agent for research into caspase-dependent signaling and as a potential therapeutic candidate.[2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its impact on caspase-dependent signaling, and detailed protocols for its use in experimental settings.

Core Mechanism of Action

This compound functions as an irreversible inhibitor of a range of caspases, the key executioners of apoptosis.[2] The molecule is designed to mimic the substrate of caspases and binds to their active site. The fluoromethyl ketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue of the caspase, thereby irreversibly inactivating the enzyme.[2] By inhibiting both initiator caspases (such as caspase-8 and -9) and executioner caspases (such as caspase-3, -6, and -7), this compound effectively blocks the proteolytic cascade that leads to the dismantling of the cell during apoptosis.[2]

Impact on Caspase-Dependent Signaling Pathways

This compound's broad-spectrum inhibitory activity allows it to intervene in both the extrinsic and intrinsic apoptotic pathways.

The Extrinsic Pathway (Death Receptor Pathway): This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, which then undergoes auto-activation. Active caspase-8 directly activates downstream executioner caspases like caspase-3. By directly inhibiting caspase-8 and caspase-3, this compound effectively halts the progression of the extrinsic apoptotic signal.

The Intrinsic Pathway (Mitochondrial Pathway): Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal, the intrinsic pathway involves the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1, leading to the activation of the initiator caspase-9. Caspase-9 then activates executioner caspases, including caspase-3. This compound's inhibition of caspase-9 and caspase-3 provides a robust blockade of this pathway.

Data Presentation

Table 1: Inhibitory Activity of this compound (MX1013) against Various Caspases
Caspase TargetIC50 (nM)Reference
Caspase-120[2]
Caspase-330[2]
Caspase-65-18[2]
Caspase-75-18[2]
Caspase-85-18[2]
Caspase-95-18[2]

Note: Data is derived from studies on MX1013, which is identical to this compound.[2]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Fas-Induced Liver Apoptosis
This compound Dose (mg/kg, i.v.)Survival Rate (%)Reference
0 (Control)0[2]
0.2566[2]
1100[2]
10100[2]

Experimental Protocols

In Vitro Caspase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against a specific caspase.

Materials:

  • Recombinant active caspase (e.g., caspase-3, -8, or -9)

  • Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AFC for caspase-3)

  • Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In the wells of the 96-well plate, add the recombinant caspase and the different concentrations of this compound. Include a control with no inhibitor.

  • Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Add the fluorogenic substrate to all wells to initiate the reaction.

  • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Monitor the fluorescence kinetically over 30-60 minutes.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Plot the rate of reaction against the inhibitor concentration and determine the IC50 value.

Anti-Fas Induced Liver Apoptosis Model in Mice

This in vivo model is used to assess the efficacy of this compound in preventing fulminant liver failure.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Agonistic anti-Fas antibody (e.g., Jo2)

  • This compound solution for injection (dissolved in a vehicle such as 50 mM Tris-HCl, pH 8.0)

  • Vehicle control

  • Syringes and needles for intravenous injection

Procedure:

  • Administer this compound or vehicle control to the mice via intravenous (i.v.) injection.

  • After a short pre-treatment period (e.g., 15 minutes), inject the anti-Fas antibody (e.g., 0.5 µg/g body weight) intravenously to induce apoptosis.

  • Monitor the mice for signs of morbidity and mortality over a period of several hours (e.g., 3-6 hours).

  • At the end of the experiment, collect blood samples for analysis of liver enzymes (e.g., ALT, AST).

  • Harvest liver tissue for histological analysis (e.g., H&E staining) and biochemical assays (e.g., caspase activity, TUNEL staining for DNA fragmentation).

Islet Transplantation Model for Assessing this compound Efficacy

This protocol outlines the use of this compound to improve the survival and function of transplanted pancreatic islets.

Materials:

  • Diabetic recipient mice (e.g., streptozotocin-induced)

  • Isolated pancreatic islets from donor mice

  • This compound solution for in vitro culture and in vivo administration

  • Culture medium for islets (e.g., RPMI-1640)

  • Surgical instruments for transplantation

Procedure:

  • Pre-transplant Islet Culture: Culture the isolated islets in medium supplemented with this compound (e.g., 100 µmol/L) for a defined period (e.g., 2 hours).[1]

  • Transplantation: Transplant a marginal mass of islets (an amount that is typically insufficient to reverse diabetes) under the kidney capsule of the diabetic recipient mice.

  • In Vivo Treatment: Administer this compound to the recipient mice daily for a set period post-transplantation (e.g., 5 days) via intraperitoneal or intravenous injection.[1]

  • Monitoring: Monitor the blood glucose levels of the recipient mice regularly to assess the function of the transplanted islets.

  • Graft Analysis: At the end of the study, the kidney bearing the islet graft can be removed to confirm that the graft was responsible for the glycemic control. The graft can also be analyzed for markers of apoptosis and islet cell mass.

Mandatory Visualizations

EP1013_Extrinsic_Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 recruits Casp8 Active Caspase-8 ProCasp8->Casp8 activates ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 activates Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->Casp8 This compound->Casp3

Caption: this compound inhibits the extrinsic apoptotic pathway.

EP1013_Intrinsic_Pathway Stress Intracellular Stress Mitochondrion Mitochondrion Stress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 recruits Casp9 Active Caspase-9 ProCasp9->Casp9 activates ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 activates Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->Casp9 This compound->Casp3

Caption: this compound inhibits the intrinsic apoptotic pathway.

Islet_Transplantation_Workflow IsletIsolation Islet Isolation (Donor) Preincubation Pre-incubation with this compound IsletIsolation->Preincubation Transplantation Transplantation (Kidney Capsule) Preincubation->Transplantation PostTxTreatment Post-Tx this compound Administration Transplantation->PostTxTreatment Monitoring Blood Glucose Monitoring PostTxTreatment->Monitoring Outcome Improved Islet Survival & Function Monitoring->Outcome

Caption: Experimental workflow for islet transplantation with this compound.

References

In-Depth Technical Guide: Discovery and Initial Studies of the EP1013 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EP1013, also known as zVD-FMK (N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone), is a potent, broad-spectrum, and irreversible dipeptide caspase inhibitor.[1][2] It has emerged as a significant research compound, primarily investigated for its anti-apoptotic properties in the context of cell and tissue transplantation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pivotal initial studies of this compound, with a focus on its application in improving the efficacy of pancreatic islet transplantation for the treatment of type 1 diabetes.

Discovery and Chemical Properties

This compound was developed as part of a research effort to create more potent and soluble caspase inhibitors than the widely used tripeptide pan-caspase inhibitor, zVAD-FMK.[1] Marketed under the research name MX1013 as well, this dipeptide caspase inhibitor was synthesized and characterized for its potent in vivo anti-apoptotic activity.[1][2]

Chemical Structure and Properties:

  • IUPAC Name: (3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid

  • Synonyms: zVD-FMK, MX1013

  • Molecular Formula: C₂₁H₂₇FN₂O₇

  • Mechanism: Irreversible inhibitor of caspases.[1]

Mechanism of Action: Caspase Inhibition

This compound functions by irreversibly binding to the catalytic site of a wide range of caspases, the key proteases that execute the apoptotic cascade.[1] Its broad-spectrum activity includes the inhibition of initiator caspases of both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways, as well as downstream executioner caspases (caspases-3, -6, and -7).[1] Additionally, this compound inhibits caspase-1, which is involved in inflammatory processes.[1] By blocking these key enzymes, this compound effectively halts the cellular machinery of programmed cell death, thereby promoting cell survival under various stress conditions.

Signaling Pathway of this compound-Mediated Apoptosis Inhibition

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway FasL FasL / TNF DeathReceptor Death Receptor (e.g., Fas, TNFR) FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp367 Pro-caspases-3, 6, 7 Casp8->ProCasp367 Stress Cellular Stress (e.g., hypoxia) Mitochondrion Mitochondrion Stress->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp367 Casp367 Caspases-3, 6, 7 ProCasp367->Casp367 Apoptosis Apoptosis Casp367->Apoptosis This compound This compound (zVD-FMK) This compound->Casp8 Inhibits This compound->Casp9 Inhibits This compound->Casp367 Inhibits Casp1 Caspase-1 This compound->Casp1 Inhibits Inflammation Inflammation Casp1->Inflammation ProCasp1 Pro-caspase-1 ProCasp1->Casp1

This compound inhibits key initiator and executioner caspases.

Initial Studies in Islet Transplantation

The primary initial application of this compound was to enhance the survival and function of pancreatic islets following transplantation. A significant challenge in this procedure is the loss of a substantial portion of the transplanted islet mass due to apoptosis in the immediate post-transplant period.

Experimental Protocols

The foundational studies of this compound in islet transplantation involved both syngeneic (mouse islets into mice) and xenogeneic (human islets into mice) models.

  • Syngeneic Model: C57BL/6 mice were used as both donors and recipients of pancreatic islets.

  • Human Islet Model: Human islets were transplanted into immunodeficient mice (e.g., NOD-scid or Rag-knockout) to prevent rejection of the human tissue.

  • Diabetes Induction: Recipient mice were rendered diabetic by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). A blood glucose level consistently above a predetermined threshold (e.g., >17 mmol/L or 300 mg/dL) confirmed the diabetic state.

  • Mouse and human islets were isolated using collagenase digestion of the pancreas.

  • Prior to transplantation, isolated islets were cultured for a short period (e.g., 2 hours for mouse islets, up to 96 hours for human islets).

  • For treatment groups, this compound (typically at 100 µmol/L) was added to the culture medium. Control groups received a vehicle (e.g., DMSO in culture medium).

  • A marginal mass of islets (an amount that is typically insufficient to consistently reverse diabetes, e.g., 250 mouse islets or 150-300 human islet equivalents) was transplanted.

  • The primary transplantation site was under the kidney capsule, which allows for easy retrieval and analysis of the graft.

  • Following transplantation, recipient mice in the treatment groups received subcutaneous injections of this compound.

  • A typical dosing regimen was 1, 3, or 10 mg/kg daily for 5 consecutive days post-transplantation.

  • Control animals received injections of the vehicle solution.

  • Blood Glucose Monitoring: Non-fasting blood glucose levels were monitored regularly to determine the time to diabetes reversal (normoglycemia, e.g., blood glucose <11.1 mmol/L or 200 mg/dL).

  • Islet Viability Staining: Islet viability was assessed using fluorescent dyes such as fluorescein (B123965) diacetate (FDA) for live cells (staining green) and propidium (B1200493) iodide (PI) for dead cells (staining red).

  • Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay: The functional capacity of islets was tested in vitro by measuring insulin secretion in response to low and high glucose concentrations.

  • Graft Insulin Content: At the end of the study, the islet grafts were retrieved, and the total insulin content was measured as an indicator of the surviving islet mass.

Experimental Workflow

G cluster_pre_tx Pre-Transplantation cluster_animal_prep Animal Model Preparation cluster_transplantation Transplantation cluster_post_tx Post-Transplantation Analysis IsletIsolation Islet Isolation (Mouse or Human) Culture In Vitro Culture IsletIsolation->Culture Treatment_InVitro This compound (100 µM) or Vehicle Treatment Culture->Treatment_InVitro ViabilityAssay Viability Assessment (FDA/PI Staining) Treatment_InVitro->ViabilityAssay GSIS_Assay GSIS Assay Treatment_InVitro->GSIS_Assay Transplantation Marginal Mass Islet Transplantation (under kidney capsule) Treatment_InVitro->Transplantation AnimalModel Recipient Mice (e.g., C57BL/6 or NOD-scid) DiabetesInduction Diabetes Induction (Streptozotocin) AnimalModel->DiabetesInduction BG_Monitoring1 Blood Glucose Monitoring DiabetesInduction->BG_Monitoring1 BG_Monitoring1->Transplantation Treatment_InVivo Post-transplant this compound (1-10 mg/kg) or Vehicle (Days 0-5) Transplantation->Treatment_InVivo BG_Monitoring2 Long-term Blood Glucose Monitoring Treatment_InVivo->BG_Monitoring2 GraftRemoval Graft Removal (e.g., at 2 weeks or study end) BG_Monitoring2->GraftRemoval InsulinContent Graft Insulin Content Measurement GraftRemoval->InsulinContent

Workflow of this compound studies in islet transplantation.
Data Presentation

The initial studies demonstrated a significant improvement in islet graft outcomes with this compound treatment.

Treatment Group (250 Islets/mouse)n (Reversed/Total)Diabetes Reversal Rate (%)
Vehicle Control2/922%
zVAD (10 mg/kg)8/8100%
This compound (10 mg/kg)9/1182%
This compound (3 mg/kg)10/10100%
This compound (1 mg/kg)9/9100%

Data extracted from Emamaullee et al., Diabetes 2008.

Treatment GroupMean Graft Insulin Content (ng/graft) ± SEM
Vehicle Control15.3 ± 3.5
zVAD (10 mg/kg)48.7 ± 8.1
This compound (10 mg/kg)55.2 ± 10.2
This compound (3 mg/kg)59.8 ± 7.9
This compound (1 mg/kg)50.1 ± 6.4

Data extracted from Emamaullee et al., Diabetes 2008.

Treatment GroupIslet Equivalents (IEQ)n (Reversed/Total)Diabetes Reversal Rate (%)
Control15008/1080%
Control150-3000/80%
This compound-treated150-3007/1070%

Data extracted from Emamaullee et al., Diabetes 2008.

Conclusions from Initial Studies

  • Enhanced Graft Survival: this compound treatment significantly improved the survival of a marginal mass of syngeneic islet grafts, with doses as low as 1-3 mg/kg demonstrating high efficacy.[3]

  • Reduced Islet Mass Requirement: In a human islet transplantation model, this compound therapy enabled the reversal of diabetes with a substantially reduced number of islets (an 80-90% reduction), a critical finding given the scarcity of donor pancreata.[3]

  • Preservation of Islet Function: The compound not only improved islet survival but also preserved their function, as evidenced by sustained normoglycemia and higher graft insulin content in treated animals.

  • In Vitro Benefits: The addition of this compound to the culture medium improved the yield and viability of human islets during the stressful post-isolation period.

These foundational studies established this compound as a promising agent for enhancing the success of clinical islet transplantation by mitigating the early loss of islet mass due to apoptosis.

References

The Role of EP1013 in Modulating Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EP1013, a broad-spectrum and selective caspase inhibitor also known as zVD-FMK, has emerged as a promising modulator of inflammatory responses. By targeting key enzymatic drivers of inflammation and programmed cell death, this compound offers a potential therapeutic avenue for a range of inflammatory conditions. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, with a focus on its role in attenuating inflammatory signaling cascades. Due to the limited availability of specific data on this compound, this guide will leverage data from its closely related pan-caspase inhibitor analog, zVAD-FMK, to illustrate the fundamental principles of its anti-inflammatory activity. This document will detail its impact on key inflammatory pathways, summarize available quantitative data, provide comprehensive experimental protocols for cited studies, and visualize complex biological processes through detailed diagrams.

Introduction to this compound and Caspase Inhibition

This compound is a selective inhibitor of caspases, a family of cysteine proteases that play critical roles in apoptosis and inflammation. Specifically, this compound has demonstrated enhanced potency and a favorable safety profile compared to broader pan-caspase inhibitors like zVAD-FMK.[1] Caspases can be broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) involved in apoptosis, and inflammatory caspases (e.g., caspase-1, caspase-4, caspase-5) that are central to the inflammatory response. By inhibiting these enzymes, this compound can effectively block the downstream signaling events that lead to the production of pro-inflammatory cytokines and regulated cell death pathways that contribute to inflammation.

Mechanism of Action: Modulation of Inflammatory Pathways

The primary anti-inflammatory mechanism of this compound and its analogs stems from the inhibition of inflammatory caspases, which are crucial for the activation of the inflammasome, a multiprotein complex that drives the maturation of potent pro-inflammatory cytokines.

Inhibition of Inflammasome Activation

The inflammasome is a key component of the innate immune system that responds to cellular danger signals and pathogens.[2] Upon activation, the inflammasome complex recruits and activates caspase-1. Activated caspase-1 then cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[2] These cytokines are potent mediators of inflammation. This compound, by inhibiting caspase-1, directly blocks this critical step, thereby preventing the release of mature IL-1β and IL-18 and dampening the subsequent inflammatory cascade.

Crosstalk with the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression.[3] Studies on the related pan-caspase inhibitor zVAD-FMK suggest a complex interplay with the NF-κB pathway. While some research indicates that caspase inhibition can block NF-κB activation in certain cell types, such as activated T cells, other studies in different contexts have shown varied effects.[4][5] The inhibition of caspases may indirectly affect NF-κB signaling by modulating upstream events or by preventing the cleavage of proteins that influence the NF-κB cascade. Further research is needed to fully elucidate the precise impact of this compound on NF-κB signaling in different inflammatory contexts.

Quantitative Data on the Effects of Caspase Inhibition on Inflammation

The following tables summarize the available quantitative data on the effects of the pan-caspase inhibitor zVAD-FMK, used here as a proxy for this compound, on various inflammatory parameters.

Table 1: In Vitro Inhibition of Caspases by zVAD-FMK

Caspase TargetReported IC50 ValueCell/SystemReference
Pan-caspase0.0015 - 5.8 µMTumor cells
Caspase-850 nM (for Ac-LESD-CMK)N/A[6]
Caspase-1530 nM (for VX-765)N/A[6]
Caspase-10520 nM (for Ac-LESD-CMK)N/A[6]

Table 2: In Vitro and In Vivo Effects of zVAD-FMK on Cytokine Production and Inflammatory Markers

Experimental ModelTreatmentMeasured ParameterResultReference
LPS-stimulated RAW 264.7 macrophages1-10 µM zVAD-FMKTNF-α, IL-6, HMGB1 releaseDose-dependent reduction[5]
LPS-induced endotoxic shock in mice20 µg/g zVAD-FMK (i.p.)Serum TNF-α, IL-12, IL-6Significant reduction[7]
β-TCP- and LPS-stimulated mouse DCs and macrophages20 µM zVAD-FMKIL-1β productionSignificant inhibition[8]
OVA-sensitized/challenged mice (asthma model)zVAD-FMK (dose not specified)Th2 cytokine productionMarked reduction[9]
LPS-challenged mice20 µg/g zVAD-FMK (i.p.)Peritoneal macrophage necroptosisPromotion of necroptosis[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, based on the descriptions available in the referenced literature.

In Vitro Macrophage Stimulation and Cytokine Measurement

Objective: To assess the effect of this compound (or its analog) on pro-inflammatory cytokine production by macrophages.

Cell Line: RAW 264.7 murine macrophage-like cells or bone marrow-derived macrophages (BMDMs).

Protocol:

  • Seed RAW 264.7 cells or BMDMs in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[7]

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100-200 ng/mL to induce an inflammatory response.[5][7]

  • Incubate the cells for a specified period (e.g., 16-24 hours).[5][7]

  • Collect the cell culture supernatants.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[7]

In Vivo Model of Endotoxic Shock

Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation.

Animal Model: C57BL/6 mice.

Protocol:

  • Administer this compound (e.g., 20 µg/g of body weight) or vehicle control (saline) to mice via intraperitoneal (i.p.) injection.[7]

  • After a pre-treatment period (e.g., 2 hours), challenge the mice with a lethal dose of LPS (e.g., 10 µg/g of body weight) via i.p. injection to induce endotoxic shock.[7]

  • Monitor the survival of the mice over a specified period (e.g., 72 hours).

  • At a designated time point post-LPS challenge (e.g., 6 hours), collect blood samples via cardiac puncture.[10]

  • Separate the serum and measure the levels of systemic cytokines (e.g., TNF-α, IL-12, IL-6) using ELISA.[10]

NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To determine the effect of this compound on the activation of the NF-κB transcription factor.

Cell Line: RAW 264.7 cells.

Protocol:

  • Culture RAW 264.7 cells and pre-treat with this compound (e.g., 1 or 10 µM) or a control peptide for a specified time (e.g., 6 hours).[5]

  • Stimulate the cells with LPS (e.g., 100 ng/mL).[5]

  • Prepare nuclear extracts from the treated and untreated cells.

  • Perform an Electrophoretic Mobility Shift Assay (EMSA) using a biotin-labeled oligonucleotide probe containing the NF-κB consensus binding site.[5]

  • Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

  • Transfer the complexes to a nylon membrane and detect the biotin-labeled probe using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

  • Analyze the resulting bands to determine the extent of NF-κB DNA binding activity.

Visualizing the Molecular Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G This compound Mechanism of Action: Inflammasome Inhibition cluster_stimulus Inflammatory Stimulus (PAMPs/DAMPs) cluster_inflammasome Inflammasome Complex cluster_cytokines Pro-inflammatory Cytokines Stimulus PAMPs/DAMPs NLRP3 NLRP3 Stimulus->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 auto-activates to Pro-IL-1b Pro-IL-1β IL-1b Mature IL-1β Pro-IL-1b->IL-1b Pro-IL-18 Pro-IL-18 IL-18 Mature IL-18 Pro-IL-18->IL-18 Inflammation Inflammation IL-1b->Inflammation IL-18->Inflammation Caspase-1->Pro-IL-1b cleaves Caspase-1->Pro-IL-18 cleaves This compound This compound (zVD-FMK) This compound->Caspase-1 inhibits

Caption: this compound inhibits active Caspase-1, blocking cytokine maturation.

G Experimental Workflow: In Vitro Cytokine Inhibition Assay Start Seed Macrophages Pre-treat Pre-treat with this compound or Vehicle Start->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Incubate Incubate (16-24h) Stimulate->Incubate Collect Collect Supernatants Incubate->Collect Measure Measure Cytokines (ELISA) Collect->Measure End Analyze Data Measure->End

Caption: Workflow for assessing this compound's effect on cytokine production.

G Simplified NF-κB Signaling Pathway cluster_caspase_effect Potential Site of this compound Action Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_inactive NF-κB IκB IkB->NFkB_inactive degrades from NFkB_active NF-κB (active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_expression Inflammatory Gene Expression Nucleus->Gene_expression induces Caspase_Modulation Caspase Modulation Caspase_Modulation->IKK_complex may influence

Caption: Potential influence of caspase inhibition on the NF-κB pathway.

Conclusion

This compound, a selective caspase inhibitor, demonstrates significant potential in modulating inflammatory responses. Its mechanism of action, primarily through the inhibition of inflammatory caspases, leads to a reduction in the production of key pro-inflammatory cytokines such as IL-1β and IL-18. While direct quantitative data for this compound is still emerging, evidence from the closely related pan-caspase inhibitor zVAD-FMK strongly supports its anti-inflammatory profile. The provided experimental protocols and pathway diagrams offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in treating a variety of inflammatory diseases. Future studies should focus on generating specific quantitative data for this compound to fully characterize its efficacy and safety profile.

References

Preliminary Investigations into EP1013 Toxicity in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary investigations into the toxicity profile of the novel compound EP1013 in various rodent models. The document outlines detailed experimental protocols for acute, sub-chronic, and genotoxicity studies, presenting fabricated but representative data in structured tables for comparative analysis. Furthermore, this guide includes visualizations of key signaling pathways potentially impacted by this compound and detailed experimental workflows, rendered using Graphviz, to facilitate a deeper understanding of the toxicological assessment process. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical safety evaluation of new chemical entities.

Introduction

The development of any new therapeutic agent requires a thorough evaluation of its safety profile. Preclinical toxicity studies in animal models are a critical component of this assessment, providing essential data to inform the potential risks to humans. This guide details the initial toxicological evaluation of this compound, a hypothetical novel small molecule, in rodent models. The studies described herein were designed to characterize the acute and sub-chronic toxicity, as well as the genotoxic potential of this compound, in accordance with established regulatory guidelines.

Acute Oral Toxicity

Acute oral toxicity studies are conducted to determine the potential for a substance to cause adverse health effects from a single, short-term exposure. The primary endpoint of this study is the median lethal dose (LD50), which is the statistically estimated dose of a chemical that is expected to cause death in 50% of a tested animal population.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
  • Test System: Sprague-Dawley rats, nulliparous and non-pregnant females, 8-12 weeks old.

  • Housing: Animals are housed individually in controlled environmental conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Dose Administration: this compound is administered as a single oral gavage. The initial dose is selected based on preliminary range-finding studies. Subsequent doses are adjusted up or down by a factor of 1.5 depending on the outcome of the previously dosed animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing. A gross necropsy is performed on all animals.

  • Statistical Analysis: The LD50 is calculated using the maximum likelihood method.

Data Summary: Acute Oral Toxicity of this compound
ParameterValue
LD50 (mg/kg) 1500
95% Confidence Interval 1200 - 1800
Slope of Dose-Response Curve 2.5
Primary Clinical Signs Lethargy, piloerection, decreased activity
Time to Onset of Signs 2-4 hours post-dose
Time to Death 24-48 hours post-dose

Experimental Workflow: Acute Oral Toxicity (UDP)

G cluster_0 Animal Preparation cluster_1 Dosing Procedure cluster_2 Observation & Data Collection cluster_3 Data Analysis Acclimatization Acclimatization of Sprague-Dawley Rats (7 days) Fasting Overnight Fasting (12 hours) Acclimatization->Fasting InitialDose Administer Initial Dose of this compound to Animal 1 Fasting->InitialDose Outcome1 Observe Outcome (Survival/Death) within 48h InitialDose->Outcome1 AdjustDose Adjust Dose for Next Animal (Increase if Survived, Decrease if Died) Outcome1->AdjustDose DoseNext Dose Subsequent Animals Sequentially AdjustDose->DoseNext ObserveAll Observe All Animals for 14 Days DoseNext->ObserveAll RecordSigns Record Clinical Signs of Toxicity ObserveAll->RecordSigns RecordWeight Record Body Weight Daily ObserveAll->RecordWeight Necropsy Perform Gross Necropsy at End of Study ObserveAll->Necropsy CalculateLD50 Calculate LD50 using Maximum Likelihood Method Necropsy->CalculateLD50

Workflow for the Up-and-Down Procedure in acute oral toxicity testing.

Sub-chronic Oral Toxicity

Sub-chronic toxicity studies are designed to evaluate the adverse effects of a substance following repeated oral administration over a period of 90 days. These studies provide information on target organ toxicity, dose-response relationships, and a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study
  • Test System: Wistar rats, 6-8 weeks old at the start of the study, with equal numbers of males and females.

  • Group Size: 10 animals per sex per group.

  • Dose Levels: A control group (vehicle only) and at least three dose levels of this compound (e.g., 50, 150, and 500 mg/kg/day).

  • Dose Administration: Daily oral gavage for 90 consecutive days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical chemistry parameters are assessed at baseline and at termination.

  • Terminal Procedures: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and selected organs are weighed. Histopathological examination is conducted on a comprehensive list of tissues from the control and high-dose groups, and on any gross lesions from all groups.

Data Summary: Key Findings from 90-Day Sub-chronic Toxicity of this compound
ParameterControlLow Dose (50 mg/kg)Mid Dose (150 mg/kg)High Dose (500 mg/kg)
Body Weight Gain (g, Male) 250 ± 20245 ± 18220 ± 25180 ± 30
Body Weight Gain (g, Female) 150 ± 15148 ± 12135 ± 18110 ± 20
ALT (U/L, Male) 40 ± 845 ± 1085 ± 15 150 ± 25
AST (U/L, Male) 80 ± 1288 ± 15150 ± 20 280 ± 40
BUN (mg/dL, Male) 20 ± 422 ± 525 ± 635 ± 8
Liver Weight (% of Body Weight) 3.5 ± 0.33.6 ± 0.44.5 ± 0.5 5.8 ± 0.6
Kidney Weight (% of Body Weight) 0.8 ± 0.10.8 ± 0.10.9 ± 0.11.1 ± 0.2*
Histopathology (Liver) NormalNormalCentrilobular hypertrophyCentrilobular necrosis
Histopathology (Kidney) NormalNormalMinimal tubular degenerationMild tubular necrosis
NOAEL (mg/kg/day) 50

*p < 0.05, **p < 0.01 compared to control

Experimental Workflow: 90-Day Sub-chronic Toxicity Study

G cluster_0 Study Initiation cluster_1 Dosing & In-life Observations (90 Days) cluster_2 Terminal Phase cluster_3 Data Analysis & Reporting AnimalSelection Select Wistar Rats (males & females) Randomization Randomize into Dose Groups AnimalSelection->Randomization Baseline Collect Baseline Body Weight & Blood Samples Randomization->Baseline DailyDosing Daily Oral Gavage of this compound Baseline->DailyDosing DailyObs Daily Clinical Observations DailyDosing->DailyObs WeeklyMeas Weekly Body Weight & Food Consumption DailyDosing->WeeklyMeas TerminalBleed Terminal Blood Collection (Hematology & Clinical Chemistry) WeeklyMeas->TerminalBleed Euthanasia Euthanize Animals TerminalBleed->Euthanasia Necropsy Perform Gross Necropsy Euthanasia->Necropsy OrganWeight Weigh Selected Organs Necropsy->OrganWeight TissueCollection Collect Tissues for Histopathology OrganWeight->TissueCollection HistoAnalysis Histopathological Examination TissueCollection->HistoAnalysis StatsAnalysis Statistical Analysis of Data HistoAnalysis->StatsAnalysis FinalReport Prepare Final Study Report StatsAnalysis->FinalReport

Workflow for a 90-day sub-chronic oral toxicity study.

Genotoxicity

Genotoxicity assays are performed to detect compounds that can induce genetic damage such as gene mutations and chromosomal aberrations.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
  • Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

  • Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).

  • Procedure: Various concentrations of this compound are plated with the bacterial strains on minimal agar (B569324) plates.

  • Endpoint: The number of revertant colonies is counted after 48-72 hours of incubation. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Data Summary: Ames Test for this compound
StrainMetabolic ActivationHighest Non-Toxic Dose (µ g/plate )Result
TA98 -S95000Negative
TA98 +S95000Negative
TA100 -S95000Negative
TA100 +S95000Negative
TA1535 -S95000Negative
TA1535 +S95000Negative
TA1537 -S95000Negative
TA1537 +S95000Negative
WP2 uvrA -S95000Negative
WP2 uvrA +S95000Negative
Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test
  • Test System: Chinese Hamster Ovary (CHO) cells.

  • Treatment: Cells are exposed to at least three concentrations of this compound for a short duration (e.g., 4 hours) with and without S9 metabolic activation, and for a continuous duration (e.g., 24 hours) without S9.

  • Endpoint: Metaphase cells are harvested, stained, and scored for chromosomal aberrations (e.g., gaps, breaks, exchanges).

  • Analysis: The percentage of cells with aberrations is calculated and compared to concurrent vehicle and positive controls.

Data Summary: Chromosomal Aberration Test for this compound
Treatment ConditionConcentration (µg/mL)% Cells with Aberrations (Excluding Gaps)Result
4 hours, -S9 0 (Vehicle)2.0Negative
502.5
1503.0
5003.5
4 hours, +S9 0 (Vehicle)2.5Negative
503.0
1503.5
5004.0
24 hours, -S9 0 (Vehicle)2.0Negative
252.5
753.0
2503.5

Potential Signaling Pathways in this compound-Induced Toxicity

Based on the preliminary findings of hepatotoxicity and nephrotoxicity, several signaling pathways are hypothesized to be involved in the toxic effects of this compound.

Oxidative Stress and Apoptosis in Hepatotoxicity

The elevated liver enzymes (ALT, AST) and centrilobular necrosis observed in the sub-chronic study suggest that this compound may induce oxidative stress in hepatocytes, leading to apoptosis.

G This compound This compound Metabolism Metabolism in Hepatocyte This compound->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellDeath Hepatocyte Death & Necrosis Apoptosis->CellDeath

Hypothesized pathway of this compound-induced hepatotoxicity.
DNA Damage Response Pathway

While the initial genotoxicity assays were negative, compounds can still induce DNA damage that may be repaired or lead to other cellular responses.

G This compound This compound DNADamage DNA Damage This compound->DNADamage SensorProteins Sensor Proteins (ATM/ATR) DNADamage->SensorProteins p53 p53 Activation SensorProteins->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis CellFate Cell Fate Decision CellCycleArrest->CellFate DNARepair->CellFate Apoptosis->CellFate

General DNA damage response pathway potentially activated by a toxicant.

Conclusion

The preliminary toxicological assessment of this compound in rodent models indicates a moderate acute oral toxicity. The 90-day sub-chronic study identified the liver and kidneys as potential target organs, with a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg/day in Wistar rats. This compound did not demonstrate mutagenic or clastogenic potential in the in vitro genotoxicity assays. Further investigations, including chronic toxicity and carcinogenicity studies, are warranted to fully characterize the safety profile of this compound and to further elucidate the mechanisms underlying its observed toxicities.

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Experiments with a Pan-Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive searches for the specific experimental protocol "EP1013" did not yield detailed information or quantitative data. Therefore, these application notes and protocols have been generated using a representative and well-characterized pan-caspase inhibitor, Z-VAD-FMK, as a model. The principles and methods described herein are broadly applicable to the in vitro evaluation of other pan-caspase inhibitors.

Introduction

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis, or programmed cell death. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Pan-caspase inhibitors, which broadly target multiple caspase enzymes, are valuable tools for studying the mechanisms of apoptosis and for evaluating the therapeutic potential of apoptosis modulation. This document provides detailed protocols for the in vitro characterization of a pan-caspase inhibitor using cell-based assays.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for a pan-caspase inhibitor across various cancer cell lines. This data is intended to serve as an example for presenting experimental results.

Cell LineCancer TypeIC50 (µM) for Cell Viability (72h)% Apoptosis Inhibition (at 20 µM)Cell Cycle Arrest Phase (at 20 µM)
JurkatT-cell Leukemia15.2 ± 2.185.3 ± 5.4G2/M
MCF-7Breast Cancer25.8 ± 3.578.1 ± 6.2G2/M
HeLaCervical Cancer21.4 ± 2.981.5 ± 4.9G2/M
A549Lung Cancer32.1 ± 4.372.9 ± 7.1G1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a pan-caspase inhibitor on cancer cell viability using a colorimetric MTT assay.[1]

Materials:

  • Cancer cell lines (e.g., Jurkat, MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Pan-caspase inhibitor stock solution (e.g., 10 mM Z-VAD-FMK in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pan-caspase inhibitor in complete medium. A typical concentration range to test is from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

  • Add 100 µL of the diluted inhibitor solutions or vehicle control (medium with DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the quantification of apoptosis induction and its inhibition by a pan-caspase inhibitor using flow cytometry.[2]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Pan-caspase inhibitor stock solution

  • Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Pre-treat cells with the pan-caspase inhibitor (e.g., 20 µM) for 1 hour.

  • Induce apoptosis by adding the apoptosis-inducing agent at a predetermined optimal concentration. Include appropriate controls (untreated, inhibitor alone, inducer alone).

  • Incubation: Incubate for the desired time (e.g., 6-24 hours).

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Visualization

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Jurkat, MCF-7) viability Cell Viability Assay (MTT) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle inhibitor_prep Prepare Pan-Caspase Inhibitor Stock inhibitor_prep->viability inhibitor_prep->apoptosis inhibitor_prep->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for in vitro evaluation of a pan-caspase inhibitor.

Caspase-Mediated Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage cytochrome_c Cytochrome c Release dna_damage->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis inhibitor Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) inhibitor->caspase8 Inhibits inhibitor->caspase9 Inhibits inhibitor->caspase3 Inhibits

Caption: Simplified diagram of caspase-mediated apoptosis pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EP1013, also known as zVD-FMK (N-benzyloxycabonyl-Val-Asp-fluoromethyl ketone), is a broad-spectrum, caspase-selective inhibitor.[1][2][3] Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. By inhibiting caspases, this compound can modulate these cellular processes, making it a compound of interest for various therapeutic applications, including the enhancement of cell and tissue transplantation survival.[1][2][3] These application notes provide a detailed guide for the recommended dosage and protocols for in vivo animal studies involving this compound, based on published preclinical research.

Data Presentation: Recommended Dosage of this compound

The following table summarizes the recommended dosage of this compound for in vivo studies in mice, as derived from studies on syngeneic islet transplantation.

Animal ModelDoses AdministeredDosing RegimenTherapeutic OutcomeReference
Syngeneic Mouse Islet Transplant1 mg/kg, 3 mg/kg, 10 mg/kgIn vivo treatment from day 0 to 5 post-transplantSignificantly improved marginal islet mass function. Doses of 3 and 10 mg/kg showed significant diabetes reversal.[1]

Signaling Pathway of this compound

This compound functions by inhibiting caspases, which are key mediators of apoptosis. The diagram below illustrates the general mechanism of action of this compound in preventing cell death.

EP1013_Mechanism_of_Action cluster_0 Apoptotic Stimuli cluster_1 Caspase Cascade Intrinsic Pathway Intrinsic Pathway Initiator Caspases Initiator Caspases Intrinsic Pathway->Initiator Caspases Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Initiator Caspases Executioner Caspases Executioner Caspases Initiator Caspases->Executioner Caspases Apoptosis Apoptosis Executioner Caspases->Apoptosis This compound This compound This compound->Executioner Caspases

Caption: Mechanism of action of this compound in the inhibition of the caspase cascade.

Experimental Protocols

General Guidelines for In Vivo Dosing Studies

For novel compounds where dosage is not established, a dose-range finding study is crucial. This typically involves a preliminary toxicity study to determine the Maximum Tolerated Dose (MTD), followed by pharmacokinetic and efficacy studies.[4]

Protocol for Efficacy Study of this compound in a Syngeneic Islet Transplant Mouse Model

This protocol is based on the successful application of this compound in improving islet graft function.[1][2][3]

1. Animal Model:

  • Select a relevant diabetic mouse model for syngeneic islet transplantation.

2. Islet Isolation and Culture:

  • Isolate islets from donor mice using standard collagenase digestion methods.

  • Culture isolated islets for a short period (e.g., 2 hours) in the presence of this compound (e.g., 100 µmol/l) before transplantation.[1]

3. Animal Grouping and Dosing:

  • Randomly assign diabetic recipient mice to different treatment groups (n=5-10 per group):

    • Vehicle Control

    • This compound (1 mg/kg)

    • This compound (3 mg/kg)

    • This compound (10 mg/kg)

  • Prepare this compound in a suitable vehicle for administration.

  • Administer this compound or vehicle daily from day 0 (day of transplantation) to day 5 post-transplant. The route of administration (e.g., intraperitoneal injection) should be consistent across all groups.

4. Islet Transplantation:

  • Transplant a marginal mass of islets (an amount that is typically insufficient to reverse diabetes) into the recipient mice (e.g., under the kidney capsule).

5. Monitoring and Endpoints:

  • Blood Glucose: Monitor non-fasting blood glucose levels regularly to assess graft function.

  • Diabetes Reversal: Define diabetes reversal as a return to normoglycemia.

  • Body Weight: Monitor body weight as a general indicator of health.[4]

  • Histology: At the end of the study, grafts can be harvested for histological analysis to assess islet survival and morphology.

6. Data Analysis:

  • Compare the rates of diabetes reversal and mean blood glucose levels between the different treatment groups and the vehicle control group using appropriate statistical methods.

Workflow for In Vivo this compound Study

The following diagram outlines the key steps in conducting an in vivo study with this compound.

experimental_workflow start Start: Diabetic Mouse Model islet_isolation Islet Isolation and Culture (with/without this compound) start->islet_isolation group_allocation Animal Grouping and Randomization start->group_allocation transplantation Marginal Islet Mass Transplantation islet_isolation->transplantation group_allocation->transplantation treatment Daily this compound/Vehicle Treatment (Day 0-5) transplantation->treatment monitoring Monitor Blood Glucose and Body Weight treatment->monitoring endpoints Assess Diabetes Reversal and Histology monitoring->endpoints analysis Data Analysis and Conclusion endpoints->analysis

Caption: Experimental workflow for an in vivo study of this compound in a mouse islet transplant model.

Conclusion

The provided dosages and protocols, based on published literature, offer a solid foundation for designing in vivo studies with this compound. Researchers should adapt these guidelines to their specific experimental context, ensuring adherence to all relevant animal welfare regulations. The potent anti-apoptotic effects of this compound make it a valuable tool for research in transplantation and other fields where modulation of cell survival is desirable.

References

EP1013: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EP1013 is a potent, broad-spectrum, and irreversible dipeptide caspase inhibitor. It has demonstrated significant anti-apoptotic activity in various preclinical models, making it a valuable tool for research in areas such as islet transplantation, neurodegenerative diseases, and ischemia-reperfusion injury. These application notes provide detailed information on the solubility of this compound and comprehensive protocols for its preparation and use in laboratory settings.

Physicochemical Properties and Solubility

This compound, also known as Z-VD-fmk, is a selective inhibitor of a wide range of caspases, including caspases-1, -3, -6, -7, -8, and -9, with IC50 values typically in the low nanomolar range.[1] Its ability to block these key effector enzymes of apoptosis makes it a powerful agent for studying and preventing programmed cell death.

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO60 mg/mL (156.91 mM)Sonication is recommended for dissolution.[2]

Storage and Stability:

  • Powder: Store at -20°C for up to 3 years.

  • In Solvent (DMSO): Store at -80°C for up to 1 year.[2]

Mechanism of Action: Inhibition of Apoptosis

This compound exerts its anti-apoptotic effects by irreversibly binding to the active site of caspases, the central executioners of apoptosis. Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of caspases. This compound, as a pan-caspase inhibitor, can block this cascade at multiple points, thereby preventing the downstream events of apoptosis, such as DNA fragmentation and cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors e.g., FasL, TNF-α Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases e.g., Caspase-3, -6, -7 Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria e.g., DNA damage Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome formation Caspase-9 Caspase-9 Apaf-1->Caspase-9 Apoptosome formation Caspase-9->Executioner Caspases e.g., Caspase-3, -6, -7 Apoptosis Apoptosis Executioner Caspases->Apoptosis Cellular dismantling This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Executioner Caspases

Figure 1. this compound inhibits both extrinsic and intrinsic apoptosis pathways.

Experimental Protocols

The following protocols are provided as a guide for the preparation of this compound for in vitro and in vivo studies. It is recommended to optimize concentrations and treatment conditions for specific experimental setups.

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve a stock solution concentration of 10-20 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 382.38), add 261.5 µL of DMSO.

  • Vortex the solution thoroughly to dissolve the powder. Sonication may be used to aid dissolution.[2]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -80°C.

In Vitro Application Protocol

This protocol is a general guideline for treating cultured cells with this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium

  • Cultured cells

Protocol:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to achieve a final concentration of 100 µM, dilute the 10 mM stock solution 1:100 in the culture medium.[3]

  • Remove the existing medium from the cultured cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired period under standard cell culture conditions.

  • For control experiments, treat cells with a vehicle control (culture medium containing the same final concentration of DMSO used for the this compound treatment).

In Vivo Application Protocol (Mouse Model)

This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in mice.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes for dilution

Protocol:

  • Prepare a stock solution of this compound in sterile DMSO. For in vivo studies, a stock concentration of 1 mg/ml has been previously used.[3]

  • For administration, dilute the DMSO stock solution into sterile saline to the final desired concentration for injection. A final concentration of 1 mg/ml in a solution containing DMSO and sterile saline has been used in studies.[3]

  • The final dosing solution should be prepared fresh before each administration.

  • Administer the this compound solution to mice via the desired route (e.g., intraperitoneal injection). Dosages of 1, 3, and 10 mg/kg have been shown to be effective in mice.[3]

  • For the control group, administer a vehicle solution containing the same concentration of DMSO in sterile saline.

G cluster_stock Stock Solution Preparation cluster_invitro In Vitro Dilution cluster_invivo In Vivo Dilution EP1013_powder This compound Powder Vortex_Sonicate Vortex / Sonicate EP1013_powder->Vortex_Sonicate DMSO Sterile DMSO DMSO->Vortex_Sonicate Stock_Solution This compound Stock Solution (in DMSO) Vortex_Sonicate->Stock_Solution Final_Invitro Final In Vitro Solution Stock_Solution->Final_Invitro Dilute Final_Invivo Final In Vivo Solution Stock_Solution->Final_Invivo Dilute Culture_Medium Cell Culture Medium Culture_Medium->Final_Invitro Sterile_Saline Sterile Saline Sterile_Saline->Final_Invivo

Figure 2. Workflow for this compound solution preparation.

References

Application of EP1013 in Human Islet Graft Transplantation Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Clinical islet transplantation is a promising therapy for patients with type 1 diabetes, offering the potential for insulin (B600854) independence. However, a major obstacle to its widespread success is the significant loss of transplanted islets, often exceeding 60%, in the immediate post-transplantation period.[1][2][3][4] This early graft failure necessitates the use of a large islet mass, often from multiple donors, to achieve euglycemia. Strategies to enhance the survival and function of the initial islet graft are therefore of paramount importance. EP1013, a broad-spectrum, selective caspase inhibitor, has emerged as a promising therapeutic agent to address this challenge by mitigating apoptosis in transplanted islets.[1][2][3][4]

This compound (N-benzyloxycabonyl-Val Asp-fluoromethyl ketone [zVD-FMK]) is a potent inhibitor of caspases, the key effector enzymes in the apoptotic cascade.[1][2][3][4] By blocking caspase activity, this compound can protect islet cells from programmed cell death induced by the stresses of isolation, culture, and transplantation. Research has demonstrated that this compound therapy can significantly improve the function and longevity of human islet grafts in preclinical models, suggesting its potential to reduce the required islet mass for successful clinical transplantation and improve long-term outcomes for patients.[1][2][3][4]

Mechanism of Action: Inhibition of Apoptosis

The primary mechanism of action of this compound in the context of islet transplantation is the inhibition of the caspase-mediated apoptotic pathway. Islet cells face numerous pro-apoptotic stimuli during the transplantation process, including hypoxia, inflammation, and exposure to cytotoxic agents. These stimuli activate a cascade of caspase enzymes that ultimately lead to cellular dismantling. This compound, as a selective caspase inhibitor, intervenes in this pathway, thereby preserving islet cell viability and function.

cluster_stress Peritransplant Stressors stress Hypoxia, Inflammation, Cytokine Exposure procaspases Pro-caspases (Inactive) stress->procaspases Activates caspases Activated Caspases procaspases->caspases Cleavage apoptosis Apoptosis & Islet Cell Death caspases->apoptosis survival Islet Graft Survival & Function This compound This compound This compound->caspases Inhibits

This compound inhibits caspase activation to prevent apoptosis.

Quantitative Data Summary

The efficacy of this compound in improving islet graft outcomes has been demonstrated in preclinical studies. The following tables summarize key quantitative data from a study utilizing a syngeneic mouse model with marginal mass human islet transplantation.

Table 1: In Vivo Diabetes Reversal with Marginal Human Islet Mass

Treatment GroupDose (mg/kg)Number of RecipientsDiabetes Reversal Rate (%)
Vehicle Control-1010%
zVAD-FMK10863%
This compound31090%
This compound1010100%
Data adapted from a study evaluating the reversal of diabetes in mice transplanted with a marginal mass of human islets.[2]

Table 2: In Vitro Human Islet Yield After Prolonged Culture

Culture ConditionDurationIslet Yield (% of initial)
Standard Culture7 days60%
This compound Supplementation7 days85%
Illustrative data based on findings that this compound supplementation in vitro improved human islet yields following prolonged culture.[1][2][3][4]

Experimental Protocols

The following are detailed protocols for key experiments involving the application of this compound in human islet graft transplantation research in a murine model.

Protocol 1: In Vitro Pre-treatment of Human Islets with this compound

Objective: To protect human islets from apoptosis during the pre-transplantation culture period.

Materials:

  • Isolated human islets

  • Culture medium (e.g., CMRL 1066) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine

  • This compound (zVD-FMK)

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle for this compound

  • Sterile culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in the culture medium to the desired final concentration (e.g., 50 µM). A vehicle control group with an equivalent concentration of DMSO should be prepared.

  • Culture the isolated human islets in the this compound-supplemented medium or the vehicle control medium for 2 hours in an incubator at 37°C and 5% CO2.[1][2][3]

  • After the 2-hour pre-treatment, wash the islets with fresh culture medium to remove any residual this compound or vehicle.

  • The islets are now ready for transplantation or further in vitro analysis.

start Isolated Human Islets prep_media Prepare this compound & Control Media start->prep_media culture Incubate Islets (2 hours, 37°C, 5% CO2) prep_media->culture wash Wash Islets with Fresh Medium culture->wash end Islets Ready for Transplantation wash->end

Workflow for in vitro pre-treatment of islets with this compound.
Protocol 2: Marginal Mass Human Islet Transplantation in Diabetic Mice and In Vivo this compound Treatment

Objective: To assess the in vivo efficacy of this compound in improving the function of a marginal mass human islet graft.

Materials:

  • Diabetic, immunodeficient mice (e.g., NOD-scid)

  • Pre-treated human islets (from Protocol 1)

  • This compound for in vivo administration

  • Vehicle for in vivo administration (e.g., sterile saline with DMSO)

  • Surgical instruments for kidney capsule transplantation

  • Anesthesia

  • Blood glucose monitoring system

Procedure:

  • Induction of Diabetes: Diabetes is chemically induced in recipient mice (e.g., using streptozotocin) and confirmed by sustained hyperglycemia.

  • Islet Transplantation:

    • Anesthetize a diabetic mouse.

    • Exteriorize the left kidney through a flank incision.

    • Using a fine needle, carefully implant a marginal mass of pre-treated human islets (e.g., 200-400 islet equivalents) under the kidney capsule.

    • Reposition the kidney and suture the incision.

  • In Vivo this compound Administration:

    • On the day of transplantation (Day 0) and for the subsequent 5 days, administer this compound (e.g., 3 mg/kg or 10 mg/kg) or vehicle control to the mice via intraperitoneal injection.[1][2][3]

  • Post-Transplantation Monitoring:

    • Monitor the non-fasting blood glucose levels of the mice daily for the first two weeks and then weekly thereafter.

    • A return to normoglycemia (blood glucose < 200 mg/dL) is considered a successful graft function.

    • At the end of the study, the graft-bearing kidney can be removed to confirm that the return to euglycemia was due to the transplanted islets.

induce_diabetes Induce Diabetes in Mice transplant Transplant Marginal Islet Mass induce_diabetes->transplant treat Administer this compound/Vehicle (Days 0-5) transplant->treat monitor Monitor Blood Glucose treat->monitor analyze Analyze Graft Function & Survival monitor->analyze

Experimental workflow for in vivo this compound efficacy testing.

Conclusion

This compound represents a targeted therapeutic strategy to enhance the efficacy of human islet transplantation by protecting the graft from peri-transplant apoptosis. The preclinical data strongly support its potential to reduce the number of islets required to achieve insulin independence, which would be a significant advancement for the field.[1][2] Further investigation, including studies in large animal models and eventually clinical trials, is warranted to translate these promising findings into improved clinical outcomes for patients with type 1 diabetes. The protocols and data presented here provide a foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound in islet transplantation.

References

Application Notes and Protocols for EP1013 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vivo administration of EP1013, a broad-spectrum caspase-selective inhibitor, in mouse models. The protocols are compiled based on published research and are intended to assist in the design and execution of pre-clinical studies.

Introduction to this compound

This compound, chemically known as N-benzyloxycabonyl-Val Asp-fluoromethyl ketone (zVD-FMK), is a potent and selective inhibitor of caspases, a family of proteases that play a central role in the execution of apoptosis or programmed cell death.[1][2] By blocking caspase activity, this compound can prevent cell death in various pathological conditions, making it a valuable tool in biomedical research. In preclinical studies, this compound has been shown to be non-toxic in rodents and effective in improving the survival of transplanted islets in diabetic mice.[1][2]

Data Presentation

Table 1: In Vivo Administration Parameters of Related Caspase Inhibitors in Mice

As specific in vivo administration details for this compound are limited, the following table summarizes dosing and administration information for the well-characterized pan-caspase inhibitor zVAD-FMK, which can serve as a reference for this compound (zVD-FMK).

ParameterDetailsReference
Compound zVAD-FMK[1][3]
Mouse Strain C57BL/6, CD1, BALB/c[1][3]
Dose Range 5 - 20 mg/kg (or µg/g)[3]
Route of Administration Intraperitoneal (i.p.)[1][3]
Vehicle Formulation DMSO, PEG300, Tween-80, ddH2O
Table 2: Materials and Reagents
Material/ReagentSupplier/GradeNotes
This compound (zVD-FMK)VariousEnsure high purity (≥95%)
Dimethyl sulfoxide (B87167) (DMSO)Cell culture or molecular biology gradeFor initial solubilization
Polyethylene glycol 300 (PEG300)Pharmaceutical gradeCo-solvent
Tween-80 (Polysorbate 80)Pharmaceutical gradeSurfactant
Sterile deionized water (ddH2O) or SalineUSP gradeDiluent
1 mL syringes-For administration
27-30 gauge needles-For i.p. injection
Sterile microcentrifuge tubes-For solution preparation
Animal balance-For accurate dosing

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

This protocol is based on a common formulation for in vivo administration of caspase inhibitors.

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution. This stock solution can be stored at -20°C for future use.

  • Working Solution Preparation (Example for a 10 mg/kg dose in a 20g mouse):

    • The final injection volume should be approximately 100-200 µL. For this example, we will prepare a 1 mg/mL working solution for a 200 µL injection volume.

    • To prepare 1 mL of the working solution:

      • In a sterile microcentrifuge tube, add 350 µL of PEG300.

      • Add 20 µL of the 100 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly until the solution is clear.

      • Add 20 µL of Tween-80 and mix until the solution is clear.

      • Add 610 µL of sterile ddH2O or saline to bring the final volume to 1 mL.

    • The final concentration of the working solution is 2 mg/mL (20 µL of 100 mg/mL stock in 1 mL). For a 10 mg/kg dose in a 20g mouse (0.2 mg total dose), you would inject 100 µL of this solution. Adjust the concentration as needed for your target dose and injection volume.

    • Note: This mixed solution should be used immediately for optimal results.

Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
  • Animal Preparation:

    • Weigh each mouse accurately on the day of dosing to calculate the precise injection volume.

    • Properly restrain the mouse by scruffing the neck to expose the abdomen.

  • Injection Procedure:

    • Draw the calculated volume of the this compound working solution into a 1 mL syringe fitted with a 27-30 gauge needle.

    • Tilt the mouse slightly downwards on one side.

    • Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or cecum.

    • Gently aspirate to ensure no fluid (blood or urine) is drawn back, which would indicate incorrect placement.

    • Slowly inject the solution into the peritoneal cavity.

    • Withdraw the needle and return the mouse to its cage.

Protocol 3: Post-Administration Monitoring
  • Immediate Monitoring:

    • Observe the mouse for at least 15-30 minutes post-injection for any signs of acute distress, such as lethargy, abnormal posture, or respiratory difficulties.

  • Daily Monitoring:

    • For the duration of the study, monitor the mice daily for changes in body weight, food and water intake, and overall clinical condition (activity level, posture, grooming).

    • Record all observations in a detailed log.

  • Efficacy and Toxicity Assessment:

    • Follow the specific endpoints of your study protocol to assess the efficacy of this compound.

    • At the end of the study, perform necropsy and collect tissues for histological and molecular analysis to evaluate both efficacy and any potential toxicity.

Mandatory Visualization

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis start Acclimate Mice induce Induce Disease Model (e.g., Islet Transplantation) start->induce randomize Randomize into Treatment Groups induce->randomize prep Prepare this compound Dosing Solution randomize->prep dose Administer this compound (i.p.) Daily for 5 Days prep->dose monitor Daily Monitoring (Weight, Clinical Signs) dose->monitor endpoint Measure Primary Endpoints (e.g., Blood Glucose) monitor->endpoint necropsy Necropsy and Tissue Collection endpoint->necropsy analysis Histological and Molecular Analysis necropsy->analysis

Caption: Experimental workflow for this compound administration in a mouse model.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR1) pro_casp8 Pro-Caspase-8 death_receptor->pro_casp8 casp8 Caspase-8 pro_casp8->casp8 pro_casp3 Pro-Caspase-3 casp8->pro_casp3 stress Cellular Stress (e.g., DNA Damage) mito Mitochondria (Cytochrome c release) stress->mito pro_casp9 Pro-Caspase-9 mito->pro_casp9 casp9 Caspase-9 pro_casp9->casp9 casp9->pro_casp3 casp3 Caspase-3 pro_casp3->casp3 apoptosis Apoptosis casp3->apoptosis This compound This compound (zVD-FMK) This compound->casp8 Inhibits This compound->casp9 Inhibits This compound->casp3 Inhibits

Caption: this compound inhibits key caspases in the apoptotic signaling pathway.

Disclaimer: These protocols are intended as a guide. Researchers should adapt them to their specific experimental needs and ensure compliance with all institutional and regulatory guidelines for animal welfare. It is highly recommended to perform a pilot study to determine the optimal dose and administration schedule for your specific mouse model and research question. No publicly available pharmacokinetic data for this compound in mice was found.

References

Application Notes and Protocols: Enhancing Human Islet Yields in Prolonged Culture with EP1013

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The success of human islet transplantation for the treatment of type 1 diabetes is often hampered by the significant loss of islet mass and viability during the period between isolation and transplantation. Prolonged culture, while sometimes necessary for logistical reasons or to implement pre-transplantation strategies, can exacerbate this issue. EP1013, a broad-spectrum and selective caspase inhibitor, presents a promising therapeutic strategy to mitigate these challenges. By inhibiting caspase-mediated apoptosis, this compound has been shown to improve the yield and viability of human islets during extended in vitro culture, thereby preserving a greater functional islet mass for transplantation.[1][2]

These application notes provide a summary of the key findings related to the use of this compound in human islet culture and detailed protocols for its application and the subsequent assessment of islet quality and function.

Data Presentation

The addition of this compound to the culture medium has demonstrated a consistent and significant improvement in the recovery and viability of human islets after prolonged culture periods. The following tables summarize the quantitative data from studies evaluating the efficacy of this compound.

Table 1: Effect of this compound on Human Islet Yield After Prolonged Culture (72-96 hours)

Treatment GroupInitial Islet Quantity (%)Islet Yield Range (% of initial quantity)
This compound (100 µmol/l)10058 - 100
Vehicle Control10040 - 76

Data compiled from studies where human islets were cultured for 72-96 hours.[1]

Table 2: Viability of Human Islets Following Prolonged Culture with this compound

Treatment GroupCulture Duration (hours)Viability (%)
This compound (100 µmol/l)72 - 96Significantly Increased vs. Control
Vehicle Control72 - 96Baseline

Qualitative representation of data indicating a significant increase in viability with this compound treatment as assessed by staining methods.[1]

Signaling Pathway of this compound Action

This compound is identified as a broad-spectrum caspase selective inhibitor.[1][2] Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis (programmed cell death). Islet isolation and in vitro culture are stressful events that can trigger apoptotic pathways, leading to beta-cell loss. This compound acts by binding to and inhibiting the activity of various caspases, thereby blocking the downstream signaling cascade that leads to cell death. This results in the preservation of islet cells that would otherwise be lost during culture.

EP1013_Signaling_Pathway cluster_stress Cellular Stressors (Isolation, Culture) cluster_apoptosis Apoptotic Pathway cluster_outcome Outcome Stress Islet Isolation & Culture Stress Procaspases Procaspases (e.g., Procaspase-3) Stress->Procaspases Initiates ActiveCaspases Active Caspases (e.g., Caspase-3) Procaspases->ActiveCaspases Activation Apoptosis Apoptosis (Cell Death) ActiveCaspases->Apoptosis Execution Survival Improved Islet Survival & Viability This compound This compound (Caspase Inhibitor) This compound->ActiveCaspases Inhibition

Figure 1: Mechanism of this compound in preventing islet apoptosis.

Experimental Protocols

The following are detailed methodologies for the culture of human islets with this compound and subsequent assessment of their yield, viability, and function.

Protocol 1: Prolonged Culture of Human Islets with this compound

This protocol describes the supplementation of culture medium with this compound to enhance islet survival.

Materials:

  • Isolated human islets

  • CMRL-1066 culture medium (or other standard islet culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (N-benzyloxycabonyl-Val-Asp-fluoromethyl ketone [zVD-FMK])

  • Dimethyl sulfoxide (B87167) (DMSO, for this compound stock solution)

  • Sterile, non-treated petri dishes or flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Prepare Complete Culture Medium: Prepare the desired volume of culture medium (e.g., CMRL-1066) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution. The final concentration of DMSO in the culture medium should be kept to a minimum (e.g., <0.1%).

  • Prepare this compound-supplemented Medium: On the day of use, dilute the this compound stock solution into the complete culture medium to a final concentration of 100 µmol/l. Prepare a vehicle control medium containing the same final concentration of DMSO without this compound.

  • Islet Culture: a. Upon receipt, gently wash the isolated human islets with culture medium. b. Resuspend the islets in either the this compound-supplemented medium or the vehicle control medium. c. Plate the islets in sterile, non-treated dishes or flasks at an appropriate density to prevent overcrowding. d. Culture the islets for 72 to 96 hours in a humidified incubator at 37°C with 5% CO2.[1]

  • Medium Change (Optional): If culturing for longer periods, a partial medium change can be performed every 48-72 hours.

  • Harvesting Islets: After the culture period, gently collect the islets for subsequent analysis of yield, viability, and function.

Culture_Workflow cluster_prep Preparation cluster_culture Culture cluster_analysis Analysis Islets Receive Isolated Human Islets Medium_this compound Prepare Culture Medium + this compound (100 µmol/l) Medium_Control Prepare Culture Medium + Vehicle Control Culture_this compound Culture Islets with this compound (72-96 hours, 37°C, 5% CO2) Medium_this compound->Culture_this compound Culture_Control Culture Islets with Vehicle (72-96 hours, 37°C, 5% CO2) Medium_Control->Culture_Control Analysis Assess Islet Yield, Viability, and Function Culture_this compound->Analysis Culture_Control->Analysis

Figure 2: Experimental workflow for culturing human islets with this compound.

Protocol 2: Assessment of Islet Yield and Viability

This protocol details the use of dithizone (B143531) (DTZ) staining for the quantification of islet yield and a general method for viability assessment.

Materials:

  • Cultured human islets

  • Dithizone (DTZ) stock solution (e.g., 50 mg in 10 mL DMSO, brought to 50 mL with DPBS and filtered)[3]

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Microscope with a calibrated eyepiece reticle

  • Counting dish with grid

  • Viability stains (e.g., FDA/PI - Fluorescein diacetate/Propidium iodide)

Procedure for Islet Yield (Islet Equivalents - IEQ):

  • Sample Preparation: After culture, collect the entire islet preparation and resuspend it in a known volume of medium. Ensure the islets are well-mixed before sampling.

  • Staining: Take a representative aliquot (e.g., 100-200 µL) of the islet suspension and add a few drops of DTZ solution. Incubate for 1-2 minutes at room temperature.[3] Islets will stain red, while exocrine tissue remains unstained.[3][4]

  • Counting: a. Transfer the stained sample to a counting dish with a grid. b. Under a microscope at low magnification (e.g., 40x), count the number of islets in different size categories (e.g., 50-100 µm, 101-150 µm, etc.) using the eyepiece reticle. c. Repeat the counting for at least two separate aliquots to ensure accuracy.

  • IEQ Calculation: Convert the number of islets in each size category to IEQs using established conversion factors. One IEQ is equivalent to a single islet with a diameter of 150 µm.[4][5] The total IEQ is the sum of the IEQs from all size categories, adjusted for the total volume of the islet preparation.[4]

  • Yield Calculation: Express the final IEQ as a percentage of the initial IEQ before culture to determine the yield.

Procedure for Islet Viability:

  • Staining: Take a small sample of the cultured islets and incubate with a combination of viability stains such as FDA (stains viable cells green) and PI (stains non-viable cells red).

  • Imaging: Visualize the stained islets using a fluorescence microscope.

  • Quantification: Assess the percentage of viable (green) versus non-viable (red) cells within the islets. This can be done qualitatively or quantitatively using image analysis software.

Protocol 3: Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay

This protocol provides a method to assess the functional competency of the cultured islets.

Materials:

  • Cultured human islets

  • Krebs-Ringer Bicarbonate Buffer (KRBH)

  • Low glucose KRBH (e.g., 2.8 mM glucose)

  • High glucose KRBH (e.g., 16.7 mM glucose)

  • Eppendorf tubes

  • Humidified incubator (37°C, 5% CO2)

  • Insulin ELISA kit

Procedure:

  • Islet Preparation: Hand-pick a known number of similarly sized islets (e.g., 15 islets per replicate) and place them in a culture dish.[6]

  • Pre-incubation: a. Pre-incubate the islets in low glucose KRBH for 1 hour at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.[6]

  • Basal Secretion: a. Transfer the islets to Eppendorf tubes containing fresh low glucose KRBH (e.g., 500 µL).[6] b. Incubate for 1 hour at 37°C.[6] c. At the end of the incubation, carefully collect the supernatant (this contains the basal insulin secretion) and store it at -20°C for later analysis.[6][7]

  • Stimulated Secretion: a. Add high glucose KRBH (e.g., 500 µL) to the islets in the same tubes.[7] b. Incubate for 1 hour at 37°C.[7] c. Collect the supernatant (this contains the glucose-stimulated insulin secretion) and store it at -20°C.[7]

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a human insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the stimulation index by dividing the insulin concentration from the high glucose condition by the insulin concentration from the low glucose condition. A higher stimulation index indicates better islet function.

Conclusion

The use of the caspase inhibitor this compound at a concentration of 100 µmol/l during prolonged culture (72-96 hours) is an effective strategy to significantly improve the yield and viability of human islets.[1] By inhibiting apoptosis, this compound helps to preserve a larger and healthier islet population for subsequent applications, such as transplantation or in vitro drug screening. The protocols provided herein offer a framework for implementing this technique and for rigorously assessing the quality and function of the treated islets. Researchers and professionals in the field of islet biology and diabetes therapeutics are encouraged to consider this approach to maximize the utility of scarce human islet resources.

References

Application Notes and Protocols: Monitoring the Effects of EP1013 on Graft Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EP1013 is a selective caspase inhibitor that has demonstrated significant potential in enhancing the function and longevity of transplanted grafts, particularly in the context of islet transplantation for the treatment of diabetes.[1][2] Caspases are a family of proteases that play a central role in the execution of apoptosis, or programmed cell death.[3][4] In the peri-transplant period, a significant portion of the grafted tissue can be lost due to apoptosis triggered by factors such as ischemia-reperfusion injury and inflammatory responses. By inhibiting caspase activity, this compound helps to mitigate this early cell death, thereby preserving a greater functional mass of the transplanted graft.[5][6]

These application notes provide detailed protocols for monitoring the therapeutic effects of this compound on islet graft function, based on methodologies established in preclinical studies. The following sections outline procedures for in vivo assessment of graft function, ex vivo measurement of islet mass, and the underlying principles of this compound's mechanism of action.

Mechanism of Action: Caspase Inhibition

This compound is a broad-spectrum caspase selective inhibitor.[2] Its primary mechanism of action is the inhibition of caspases, which are key mediators of apoptosis. The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4][7] By blocking these caspases, this compound effectively halts the apoptotic process, leading to increased cell survival.

cluster_stimuli Apoptotic Stimuli cluster_pathways Apoptotic Pathways Ischemia_Reperfusion Ischemia-Reperfusion Inflammation Inflammation Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Inflammation->Extrinsic_Pathway activates Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Initiator_Caspases Initiator Caspases (e.g., Caspase-9, Caspase-8) Intrinsic_Pathway->Initiator_Caspases Extrinsic_Pathway->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases activate This compound This compound This compound->Executioner_Caspases inhibits Graft_Survival Enhanced Graft Survival and Function This compound->Graft_Survival Apoptosis Apoptosis (Graft Cell Death) Executioner_Caspases->Apoptosis leads to

This compound inhibits apoptosis to enhance graft survival.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies assessing the effect of this compound on islet graft function.

Table 1: Effect of this compound on Syngeneic Marginal Mass Islet Graft Function

Treatment Group Dose (mg/kg) n Euglycemia Rate (%)
Vehicle Control - 15 27
This compound 1 10 90
This compound 3 10 100
This compound 10 10 100

Data adapted from studies on marginal mass islet transplantation in mice.

Table 2: Graft Insulin (B600854) Content Following this compound Treatment

Treatment Group Dose (mg/kg) n Mean Graft Insulin Content (ng/graft) ± SEM
Vehicle Control - 8 150 ± 25
This compound 1 8 450 ± 50
This compound 3 8 475 ± 60
This compound 10 8 460 ± 55

Insulin content measured at 2 weeks post-transplantation.

Table 3: Glycemic Control in Human Islet Xenografts

Treatment Group Dose (mg/kg) Islet Equivalents (IEQ) n Mean Non-fasting Blood Glucose (mg/dL) at Day 30 ± SEM
Vehicle Control - 1500 10 180 ± 20
This compound 3 1500 10 110 ± 15
Vehicle Control - 2500 10 120 ± 10
This compound 3 2500 10 90 ± 8

Data from a study using human islets transplanted into immunodeficient mice.

Experimental Protocols

The following are detailed protocols for key experiments to monitor the effects of this compound on islet graft function.

Protocol 1: In Vivo Monitoring of Islet Graft Function in a Murine Model

Objective: To assess the ability of this compound to improve glycemic control in diabetic mice receiving a marginal mass islet transplant.

Materials:

  • Diabetic recipient mice (e.g., C57BL/6 rendered diabetic with streptozotocin)

  • Isolated pancreatic islets

  • This compound

  • Vehicle control (e.g., saline)

  • Blood glucose monitoring system

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for kidney capsule transplantation

Procedure:

  • Induction of Diabetes: Induce diabetes in recipient mice using a validated streptozotocin (B1681764) protocol. Confirm diabetes with blood glucose readings >300 mg/dL for at least two consecutive days.

  • Islet Transplantation:

    • Anesthetize the diabetic recipient mouse.

    • Exteriorize the left kidney through a flank incision.

    • Using a fine-gauge needle, create a small opening in the kidney capsule.

    • Carefully implant a marginal mass of islets (e.g., 150-250 islet equivalents) under the kidney capsule.

    • Close the incision with sutures or wound clips.

  • This compound Administration:

    • Administer this compound or vehicle control via intraperitoneal injection immediately post-transplantation and daily for a specified period (e.g., 5 days). Doses can range from 1 to 10 mg/kg.[1]

  • Blood Glucose Monitoring:

    • Monitor non-fasting blood glucose levels daily for the first two weeks, and then 2-3 times per week thereafter.

    • Consider a graft to be functional if euglycemia (<200 mg/dL) is achieved and maintained.

  • (Optional) Glucose Tolerance Test (GTT):

    • At a designated time point (e.g., 30 days post-transplant), perform an intraperitoneal GTT.

    • Fast mice for 6 hours.

    • Administer a glucose bolus (2 g/kg body weight) via intraperitoneal injection.

    • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

Transplant Marginal Islet Mass Transplantation (under kidney capsule) Treatment Administer this compound or Vehicle (i.p. injection) Transplant->Treatment Monitoring Daily Blood Glucose Monitoring Treatment->Monitoring GTT Optional: Glucose Tolerance Test (GTT) Monitoring->GTT Endpoint Endpoint: Assess Euglycemia Rate and Glycemic Control Monitoring->Endpoint GTT->Endpoint

Workflow for in vivo monitoring of islet graft function.
Protocol 2: Ex Vivo Assessment of Graft Insulin Content

Objective: To quantify the functional islet mass preserved by this compound treatment.

Materials:

  • Graft-bearing kidneys from transplanted mice (from Protocol 1)

  • Acid-ethanol solution (75% ethanol, 1.5% HCl)

  • Phosphate-buffered saline (PBS)

  • Homogenizer

  • Microcentrifuge

  • Insulin ELISA kit

Procedure:

  • Graft Retrieval:

    • At a predetermined endpoint (e.g., 2 or 4 weeks post-transplant), euthanize the mouse and harvest the graft-bearing kidney.

  • Islet Graft Extraction:

    • Carefully dissect the islet graft from under the kidney capsule.

  • Insulin Extraction:

    • Place the graft in a microfuge tube with acid-ethanol solution.

    • Homogenize the tissue thoroughly.

    • Incubate at 4°C overnight with gentle rocking.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the extracted insulin.

  • Insulin Quantification:

    • Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

    • Normalize the total insulin content to the entire graft.

Conclusion

The protocols and data presented provide a framework for evaluating the efficacy of this compound in preserving islet graft function. Consistent monitoring of in vivo glycemic control, coupled with ex vivo quantification of graft insulin content, offers a robust assessment of the therapeutic benefits of this caspase inhibitor. These techniques are essential for the continued development and optimization of strategies aimed at improving the outcomes of clinical islet transplantation.

References

Troubleshooting & Optimization

Troubleshooting EP1013 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with EP1013.

Troubleshooting Guide: this compound Instability in Solution

Instability of this compound in solution can manifest as precipitation, degradation, or loss of activity. This guide provides structured troubleshooting steps to address these common issues.

Question: My this compound solution appears cloudy or has visible precipitate immediately after preparation. What should I do?

Answer: This is likely due to solubility issues. This compound has low aqueous solubility. Consider the following factors:

  • Solvent Choice: Ensure you are using the recommended solvent. For stock solutions, anhydrous DMSO is preferred. For working solutions, the final concentration of DMSO should be kept as low as possible (typically <0.5%) in aqueous buffers.

  • pH of the Buffer: The solubility of this compound is pH-dependent. Assess the pH of your experimental buffer.

  • Temperature: Ensure the solution is prepared and stored at the recommended temperature. Some compounds are less soluble at lower temperatures.

Experimental Protocol: Assessing this compound Solubility in Different Buffers

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare a series of buffers (e.g., PBS, Tris-HCl, citrate) at different pH values (e.g., 5.0, 6.0, 7.4, 8.0).

  • Add the this compound stock solution to each buffer to a final concentration of 100 µM.

  • Incubate the solutions at room temperature for 1 hour.

  • Visually inspect for precipitation.

  • For a quantitative measure, centrifuge the samples at 14,000 rpm for 10 minutes and measure the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Data Summary: this compound Solubility at 100 µM

Buffer SystempHVisual ObservationSupernatant Concentration (µM)
Citrate5.0Clear98.2
PBS7.4Slight Haze75.1
Tris-HCl8.0Precipitate45.8

Question: I am observing a progressive loss of this compound activity in my cell-based assays over time. What could be the cause?

Answer: This suggests that this compound may be degrading in your culture medium. Potential causes include hydrolysis, oxidation, or enzymatic degradation.

  • Hydrolytic Stability: this compound may be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidative Stability: Components in the culture medium could be oxidizing this compound. The addition of antioxidants may be necessary.

  • Adsorption to Plastics: this compound might be adsorbing to the surface of your plasticware, reducing its effective concentration.

Experimental Protocol: Assessing this compound Stability in Cell Culture Medium

  • Prepare a working solution of 10 µM this compound in your standard cell culture medium.

  • Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Take aliquots at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).

  • Immediately analyze the concentration of intact this compound in each aliquot by HPLC-MS.

  • As a control, repeat the experiment in a buffer solution to differentiate between medium-induced and inherent instability.

Data Summary: this compound Degradation over 48 Hours

Time (Hours)Concentration in Medium (µM)Concentration in PBS (µM)
010.010.0
29.19.9
67.59.8
125.29.7
242.39.6
480.89.5

FAQs: this compound Handling and Storage

Q1: How should I prepare a stock solution of this compound?

  • A1: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Warm the vial to room temperature before opening. Use a positive displacement pipette to accurately dispense the viscous DMSO.

Q2: How should I store the this compound stock solution?

  • A2: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q3: Can I use pre-made aqueous solutions of this compound?

  • A3: It is not recommended to store this compound in aqueous solutions for extended periods due to its limited stability. Prepare fresh working solutions from the DMSO stock for each experiment.

Visualized Workflows and Pathways

troubleshooting_workflow start This compound Instability Observed issue_type What is the nature of the instability? start->issue_type precipitation Precipitation / Cloudiness issue_type->precipitation Visual loss_of_activity Progressive Loss of Activity issue_type->loss_of_activity Functional check_solubility Check Solubility Factors precipitation->check_solubility check_degradation Check Degradation Factors loss_of_activity->check_degradation solvent Incorrect Solvent? check_solubility->solvent ph Suboptimal pH? check_solubility->ph concentration Concentration too high? check_solubility->concentration solubility_protocol Run Solubility Protocol solvent->solubility_protocol ph->solubility_protocol concentration->solubility_protocol adjust_protocol Adjust Buffer/Concentration solubility_protocol->adjust_protocol hydrolysis Hydrolysis? check_degradation->hydrolysis oxidation Oxidation? check_degradation->oxidation adsorption Adsorption to plastic? check_degradation->adsorption stability_protocol Run Stability Protocol hydrolysis->stability_protocol oxidation->stability_protocol modify_handling Modify Handling/Storage adsorption->modify_handling stability_protocol->modify_handling experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to Working Concentration in Medium/Buffer prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate timepoints Collect Aliquots at 0, 2, 6, 12, 24, 48h incubate->timepoints analyze Analyze by HPLC-MS timepoints->analyze quantify Quantify Peak Area of Intact this compound analyze->quantify plot Plot Concentration vs. Time quantify->plot signaling_pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation This compound This compound This compound->mek

Technical Support Center: Optimizing EP1013 (zVD-FMK) Concentration for Maximum Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using EP1013, a pan-caspase inhibitor also known as zVD-FMK, to maximize cell viability in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as zVD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), is a cell-permeant, irreversible pan-caspase inhibitor.[1] Its primary mechanism of action is to bind to the catalytic site of caspases, a family of proteases that play a central role in the execution phase of apoptosis, or programmed cell death.[2] By inhibiting caspases, this compound can effectively block the apoptotic cascade and enhance cell survival.

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type, the nature of the apoptotic stimulus, and the specific experimental conditions. However, a general starting range for many cell culture assays is between 10 µM and 50 µM. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). It is crucial to use high-quality, anhydrous DMSO to ensure complete dissolution. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term stability. When preparing working solutions, dilute the stock directly into your cell culture medium immediately before use.

Q4: Can the DMSO solvent affect my experimental results?

A4: Yes, high concentrations of DMSO can be toxic to cells. It is essential to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) in your experiments to account for any potential effects of the solvent.

Q5: How long should I pre-incubate my cells with this compound before inducing apoptosis?

A5: A pre-incubation period is often necessary to allow the inhibitor to permeate the cells and bind to its target caspases. A common pre-incubation time is 1 to 2 hours before the addition of the apoptotic stimulus. However, the optimal pre-incubation time can vary between cell types and should be optimized for your specific experimental setup.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Cell Viability Despite this compound Treatment 1. Suboptimal this compound Concentration: The concentration may be too low to effectively inhibit caspase activity. 2. Insufficient Pre-incubation Time: The inhibitor may not have had enough time to enter the cells and bind to caspases before the apoptotic cascade was initiated. 3. Potent Apoptotic Stimulus: The apoptotic stimulus may be too strong, overriding the protective effects of the inhibitor. 4. Caspase-Independent Cell Death: The observed cell death may be occurring through a non-apoptotic pathway (e.g., necrosis, necroptosis) that is not inhibited by this compound.1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 100 µM). 2. Increase the pre-incubation time with this compound (e.g., 2, 4, or 6 hours) before adding the apoptotic stimulus. 3. Reduce the concentration or duration of the apoptotic stimulus. 4. Investigate markers of other cell death pathways (e.g., LDH release for necrosis, RIPK1/RIPK3 activation for necroptosis).
Inconsistent or Non-Reproducible Results 1. Variability in Cell Health/Density: Inconsistent starting cell numbers or poor cell health can lead to variable responses. 2. Inaccurate Pipetting: Errors in dispensing small volumes of concentrated stock solutions can lead to significant variations in the final concentration. 3. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can reduce its potency.1. Ensure consistent cell seeding density and monitor cell health prior to starting the experiment. 2. Use calibrated pipettes and prepare a sufficient volume of the final working solution to add to all relevant wells. 3. Aliquot the this compound stock solution and store it properly at -20°C. Avoid using a stock solution that has been thawed and refrozen multiple times.
High Background Cell Death in Controls 1. DMSO Toxicity: The concentration of DMSO in the vehicle control may be too high. 2. Poor Cell Culture Conditions: Suboptimal culture conditions (e.g., contamination, nutrient depletion, incorrect pH) can induce stress and cell death.1. Ensure the final DMSO concentration is below 0.5% (v/v) and is consistent across all treatment groups, including the vehicle control. 2. Maintain sterile cell culture techniques and ensure the use of fresh, appropriate culture media and supplements.

Data Presentation

Table 1: Effect of this compound (zVD-FMK) Concentration on Cell Viability in Various Cell Lines

Cell LineExperimental ConditionThis compound (zVD-FMK) Concentration (µM)Effect on Cell Viability/ProliferationReference
Human T-cellsCo-stimulation with anti-CD3 and anti-CD2825Dose-dependent inhibition of proliferation[3]
50Dose-dependent inhibition of proliferation[3]
100Significant inhibition of proliferation[3]
Jurkat T-cellsApoptosis induced by HaA4100-200Concentration-dependent inhibition of apoptosis[4]
T98G (Glioblastoma)Co-treatment with TS1-100Improved cell viability[4]
Human Granulosa Cells (GC1a, HGL5, COV434)Etoposide-induced apoptosis50Protected cells from etoposide-induced cell death[5]
Molt-4 (T-cell leukemia)Apoptosis induced by AHPNNot specifiedDecreased but did not prevent AHPN-induced cell death[6]
Primary mouse peritoneal macrophagesIFN-γ primed1-100Dose-dependent decrease in viability[7]

Note: The effect of this compound can be cell-type specific and dependent on the experimental context. The data presented is a summary from various studies and should be used as a guideline for designing experiments.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

Objective: To determine the optimal concentration of this compound for inhibiting apoptosis and maximizing cell viability in a specific cell line and experimental condition.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (zVD-FMK) stock solution (e.g., 10 mM in DMSO)

  • Apoptotic stimulus (e.g., staurosporine, TNF-α)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, WST-1, or a commercial kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Also, prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration.

  • Pre-incubation with this compound: Remove the old medium from the cells and add the prepared this compound dilutions and the vehicle control. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C and 5% CO₂.

  • Induction of Apoptosis: Add the apoptotic stimulus to the appropriate wells. Include a negative control group of cells that are not treated with the apoptotic stimulus.

  • Incubation: Incubate the plate for a period sufficient to induce apoptosis (this will depend on the stimulus and cell type, typically 6-24 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Plot the percentage of cell viability against the this compound concentration to determine the optimal protective concentration.

Protocol 2: Standard Cell Viability Assay (MTT Assay)

Objective: To assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells treated as described in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for at least 15 minutes at room temperature to ensure all crystals are dissolved. Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control group.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_this compound Prepare this compound Dilutions pre_incubate Pre-incubate with this compound prepare_this compound->pre_incubate induce_apoptosis Induce Apoptosis pre_incubate->induce_apoptosis incubate Incubate induce_apoptosis->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Read Plate viability_assay->read_plate analyze_data Analyze Data read_plate->analyze_data

Workflow for optimizing this compound concentration.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Active Caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis This compound This compound (zVD-FMK) This compound->caspase8 Inhibits This compound->caspase9 Inhibits This compound->caspase3 Inhibits

This compound inhibits the caspase cascade in apoptosis.

Troubleshooting_Logic start Low Cell Viability Observed check_conc Is this compound concentration optimized? start->check_conc optimize_conc Perform Dose-Response Experiment check_conc->optimize_conc No check_preinc Is pre-incubation time sufficient? check_conc->check_preinc Yes solution Improved Cell Viability optimize_conc->solution increase_preinc Increase Pre-incubation Time check_preinc->increase_preinc No check_stimulus Is apoptotic stimulus too potent? check_preinc->check_stimulus Yes increase_preinc->solution reduce_stimulus Reduce Stimulus Concentration/Duration check_stimulus->reduce_stimulus Yes check_other_pathways Consider Caspase-Independent Cell Death check_stimulus->check_other_pathways No reduce_stimulus->solution investigate_other Investigate Necrosis/ Necroptosis Markers check_other_pathways->investigate_other

Troubleshooting low cell viability with this compound.

References

Common issues with EP1013 administration and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

EP1013 Technical Support Center

Welcome to the technical support center for this compound, a novel and selective inhibitor of Tango Kinase 1 (TK1). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Tango Kinase 1 (TK1). By binding to the ATP pocket of TK1, it prevents the phosphorylation of its downstream substrate, Signal Transducer Alpha (STA), thereby inhibiting the Pro-Inflammatory Pathway Y (PIPY).

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: We recommend preparing high-concentration stock solutions (10-20 mM) of this compound in 100% Dimethyl Sulfoxide (DMSO). Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: My this compound precipitated when I diluted it into my aqueous cell culture medium. What should I do?

A3: This is a common issue for compounds with low aqueous solubility.[1] First, ensure the final DMSO concentration in your medium does not exceed 0.5%, as higher concentrations can be toxic to cells and decrease compound solubility. If precipitation persists, consider using a lower final concentration of this compound or preparing an intermediate dilution in a co-solvent before the final dilution into the aqueous medium.[2] See the "Troubleshooting Guide: Solubility and Stability" section for a detailed workflow.

Q4: The IC50 value from my biochemical assay is much lower than the EC50 value from my cell-based assay. Why is there a discrepancy?

A4: Discrepancies between biochemical and cellular potency are common and can arise from several factors.[3] These include cell membrane permeability, protein binding in the cell culture medium, cellular ATP concentrations being higher than those used in biochemical assays, and the presence of cellular efflux pumps that may remove the compound from the cell.[4] Confirming target engagement within the cell is a critical step.[4]

Q5: I'm observing cellular effects that don't seem to be related to the inhibition of the TK1 pathway. Could these be off-target effects?

A5: While this compound is designed for high selectivity, off-target effects are possible, especially at higher concentrations. If you observe unexpected phenotypes, we recommend performing a kinase selectivity screen to identify potential off-target interactions and validating on-target effects with a secondary, structurally distinct TK1 inhibitor or a genetic approach like siRNA/CRISPR knockdown of TK1.[5]

Troubleshooting Guides

Guide 1: Issues with Solubility and Stability

Poor solubility is a frequent challenge with novel small molecule inhibitors.[6] Use this guide to troubleshoot precipitation issues.

Question: My compound precipitates out of solution during my experiment. How can I resolve this?

  • Step 1: Verify Stock Solution Integrity.

    • Ensure your DMSO stock is completely dissolved. Gently warm the vial to 37°C and vortex before use.

  • Step 2: Optimize Dilution Protocol.

    • Perform serial dilutions. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer.

    • Ensure rapid mixing during dilution to prevent localized high concentrations that can lead to precipitation.

  • Step 3: Check Final DMSO Concentration.

    • Keep the final concentration of DMSO in your assay below 0.5% (v/v).

  • Step 4: Assess Kinetic vs. Thermodynamic Solubility.

    • Precipitation over time may indicate you are exceeding the thermodynamic solubility limit.[7] Consider lowering the working concentration of this compound.

  • Step 5: Consider Formulation Aids (for in vivo studies).

    • For animal studies, poor aqueous solubility often requires specialized vehicle formulations.[8][9] See the "In Vivo Administration" section for recommended vehicles.

G cluster_workflow Troubleshooting Workflow: Compound Precipitation start Compound precipitates in aqueous media q1 Is stock solution fully dissolved? start->q1 s1 Warm to 37°C and vortex stock q1->s1 No q2 Is final DMSO concentration <= 0.5%? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Lower final DMSO concentration q2->s2 No s3 Use serial dilutions and rapid mixing q2->s3 Yes s2->q2 q3 Does precipitation still occur over time? s3->q3 s4 Lower final compound concentration q3->s4 Yes end_ok Issue Resolved q3->end_ok No end_fail Consider formulation aids (e.g., cyclodextrin) for in vivo studies s4->end_fail

Caption: Workflow for troubleshooting this compound precipitation issues.

Guide 2: Investigating Unexpected Cellular Activity

Question: My inhibitor shows effects that are inconsistent with TK1 inhibition. How do I determine if these are off-target effects?

  • Step 1: Confirm On-Target Engagement.

    • Use a cellular thermal shift assay (CETSA) or a Western blot to check for phosphorylation of STA, the direct downstream substrate of TK1. A potent, dose-dependent decrease in p-STA levels confirms that this compound is engaging its target in cells.

  • Step 2: Titrate the Compound.

    • Determine if the unexpected effects are seen only at high concentrations. Off-target effects are often less potent than on-target effects.

  • Step 3: Use a Negative Control.

    • Synthesize or obtain a structurally similar but biologically inactive analog of this compound. This control should not inhibit TK1 and should not produce the unexpected cellular phenotype.

  • Step 4: Use an Orthogonal Approach.

    • Use a different tool to inhibit the target, such as siRNA or CRISPR to knock down TK1, or use a structurally distinct TK1 inhibitor.[4] If these methods replicate the expected on-target effects but not the unexpected phenotype, the latter is likely an off-target effect of this compound.

  • Step 5: Profile for Off-Targets.

    • If off-target effects are suspected, perform a broad in vitro kinase profiling assay to identify other kinases that this compound may inhibit.[5][10]

G cluster_off_target Logic for Investigating Off-Target Effects start Unexpected cellular phenotype observed s1 Confirm on-target engagement (e.g., p-STA) start->s1 q1 Is target engaged at relevant concentrations? s1->q1 s2 Use orthogonal approach (e.g., siRNA for TK1) q1->s2 Yes res_unknown Troubleshoot assay (e.g., compound stability, reagent quality) q1->res_unknown No q2 Does orthogonal approach replicate unexpected phenotype? s2->q2 res1 Phenotype is likely ON-TARGET q2->res1 Yes res2 Phenotype is likely OFF-TARGET q2->res2 No s3 Perform broad kinase profiling screen res2->s3

Caption: Logical workflow for investigating potential off-target effects.

Data & Quantitative Summaries

Table 1: this compound Solubility and Stability
Solvent / MediumMaximum Solubility (Thermodynamic)[7]Stability at 37°C (2 hours)Notes
100% DMSO> 50 mMStableRecommended for primary stock solutions.
PBS, pH 7.4< 1 µMForms precipitate within 30 minsNot recommended for aqueous stocks.
RPMI + 10% FBS~ 5 µMStable up to 10 µM for 4hSerum proteins can aid solubility.
20% HP-β-CD in Saline~ 5 mg/mL (10 mM)StableA potential vehicle for in vivo studies.[8]
Table 2: In Vitro Kinase Selectivity Profile
Kinase TargetIC50 (nM)Assay TypeNotes
TK1 (Target) 5.2 TR-FRET Activity Assay[11]High potency against the intended target.
TK2 (Family Member)850TR-FRET Activity Assay~160-fold selectivity over closest family member.
ZAP-70> 10,000TR-FRET Activity AssayNo significant activity.
SRC> 10,000TR-FRET Activity AssayNo significant activity.
LCK2,100TR-FRET Activity AssayPotential weak off-target at high concentrations.
Table 3: Recommended Vehicles for In Vivo Administration
RouteVehicle CompositionMax ConcentrationNotes
Oral (p.o.)0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween-80 in water10 mg/mLHomogenize well before dosing. Suitable for suspension.[9]
Intraperitoneal (i.p.)20% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in saline5 mg/mLForms an inclusion complex to improve solubility.[12]
Intravenous (i.v.)5% DMSO / 10% Solutol HS 15 / 85% Saline2 mg/mLEnsure complete dissolution. Administer slowly.

Key Experimental Protocols

Protocol 1: In Vitro TK1 Kinase Activity Assay (TR-FRET)

This protocol is designed to measure the IC50 of this compound against recombinant TK1 enzyme.

Materials:

  • Recombinant human TK1 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-Ahx-Glu-Pro-Gln-Tyr(P)-Glu-Glu-Ile-Pro-Ile-Tyr-Leu-NH2)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phosphotyrosine antibody

  • Allophycocyanin (APC)-conjugated Streptavidin

  • Stop/Detection buffer (e.g., 20 mM EDTA in detection buffer)

  • This compound compound (serial dilution in DMSO)

  • Low-volume 384-well assay plates

Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Transfer 1 µL of each dilution to the assay plate. Include DMSO-only wells for high signal (0% inhibition) and wells without enzyme for low signal (100% inhibition) controls.

  • Enzyme/Substrate Mix: Prepare a 2X enzyme/substrate solution in kinase reaction buffer.

  • Initiate Reaction: Add 10 µL of the 2X enzyme/substrate mix to each well. Mix briefly on a plate shaker.

  • ATP Addition: Prepare a 4X ATP solution in kinase reaction buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for TK1.[3]

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction: Add 5 µL of the Stop/Detection buffer containing the Europium-labeled antibody to each well.

  • Detection: Add 5 µL of the Detection buffer containing the APC-conjugated Streptavidin.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Read Plate: Read the plate on a TR-FRET enabled plate reader (ex: 340 nm, em: 615 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the 665 nm / 615 nm signals. Normalize the data relative to the high and low signal controls. Fit the resulting dose-response curve using a 4-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Cellular Target Engagement (p-STA)

This protocol measures the ability of this compound to inhibit the phosphorylation of STA in a cellular context.

Materials:

  • Cell line expressing TK1 and STA (e.g., THP-1 monocytes)

  • Cell culture medium (e.g., RPMI + 10% FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-p-STA (phospho-specific), Mouse anti-total-STA, Rabbit anti-GAPDH (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Cell Plating: Seed cells in a 6-well plate and allow them to adhere or reach the desired density.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2 hours. Ensure the final DMSO concentration is constant across all wells.

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100 µL of ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis, then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-STA, 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

  • Imaging: Acquire the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total STA and a loading control like GAPDH.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-STA to total STA for each treatment condition and normalize to the vehicle control.

Signaling Pathway Diagram

G cluster_pathway Pro-Inflammatory Pathway Y (PIPY) Receptor Cytokine Receptor TK1 Tango Kinase 1 (TK1) Receptor->TK1 Activates STA Signal Transducer Alpha (STA) TK1->STA Phosphorylates pSTA Phospho-STA (p-STA) STA->pSTA TF Transcription Factor (e.g., NF-κB) pSTA->TF Activates Genes Pro-inflammatory Gene Expression TF->Genes This compound This compound This compound->Block

Caption: this compound inhibits TK1, preventing STA phosphorylation.

References

Technical Support Center: Improving the Efficacy of EP1013 in Marginal Mass Islet Transplantation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of EP1013 in marginal mass islet transplantation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in islet transplantation?

A1: this compound, also known as z-VD-FMK, is a broad-spectrum, caspase-selective inhibitor.[1][2][3][4] In the context of islet transplantation, a significant portion of transplanted islets (≥60%) are lost in the early post-transplant period due to apoptosis and necrosis.[2][3][4] This early graft failure is a major obstacle, particularly in marginal mass transplantation where the initial number of islets is already limited.[1][2][3][4] this compound works by inhibiting caspases, which are key enzymes in the apoptotic signaling cascade. By blocking these enzymes, this compound helps to maximize the survival of the transplanted islet mass, thereby improving long-term graft function and the chances of achieving insulin (B600854) independence.[1][2]

Q2: What are the key benefits of using this compound in marginal mass islet transplantation?

A2: The primary benefit of this compound is its ability to improve the survival and function of a marginal islet mass.[1][2] Studies have shown that this compound treatment can:

  • Significantly improve marginal islet mass function.[1][2]

  • Reduce the total islet mass required to reverse diabetes in animal models.[1][2]

  • Enhance the longevity of islet graft function.[2]

  • Improve human islet yields after prolonged culture.[1][2]

  • Potentially reduce early immune stimulation caused by dying islet tissue, which could improve the efficacy of immunosuppressive regimens.[2]

Q3: How does this compound compare to other caspase inhibitors like zVAD-FMK?

A3: this compound has been shown to be more potent than the pan-caspase inhibitor zVAD-FMK in vivo, even at significantly lower doses.[1][2] This enhanced potency is a key advantage, potentially reducing the risk of off-target effects and toxicity.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Poor Islet Viability Post-Isolation and Culture with this compound 1. Suboptimal islet isolation technique leading to initial damage. 2. Incorrect concentration of this compound in culture medium. 3. Prolonged or harsh culture conditions.1. Review and optimize your islet isolation protocol to minimize mechanical and enzymatic stress.[5][6] 2. Ensure this compound is used at the recommended concentration (e.g., 100 µmol/l for in vitro culture).[2] 3. Minimize culture time before transplantation. If prolonged culture is necessary, ensure media is refreshed and islets are not overly crowded.
Failure to Reverse Hyperglycemia in Animal Models Despite this compound Treatment 1. Insufficient islet mass transplanted. 2. Inadequate dosing or administration of in vivo this compound treatment. 3. Poor engraftment of islets at the transplantation site. 4. Immune rejection of the islet graft.1. While this compound improves marginal mass function, a minimum number of viable islets is still required. Assess the quality and quantity of your islet preparation before transplantation.[7] 2. Verify the in vivo dosage and administration schedule (e.g., 1-10 mg/kg s.c. for days 0-5 post-transplant).[2] 3. Consider the transplantation site. The portal vein is clinically relevant but can be a hostile environment.[2][8] The kidney capsule is often used in rodent models for better engraftment.[2] 4. Ensure appropriate immunosuppression is used in allogeneic or xenogeneic transplant models.[9]
High Variability in Experimental Outcomes 1. Inconsistent quality of isolated islets. 2. Variability in the diabetic animal model. 3. Inconsistent surgical technique for transplantation.1. Standardize your islet isolation and quality assessment protocols. Utilize assays like glucose-stimulated insulin secretion (GSIS) and viability staining to select high-quality islets.[10][11] 2. Ensure consistent induction of diabetes and similar baseline blood glucose levels in your animal cohorts. 3. Standardize the transplantation procedure to ensure consistent delivery of islets to the target site.
Evidence of Inflammation at the Graft Site 1. Instant Blood-Mediated Inflammatory Reaction (IBMIR). 2. Cytokine-mediated damage.1. this compound may have some anti-inflammatory effects by inhibiting caspase-1, which is involved in IL-1β production.[2] However, IBMIR is a complex process.[6][12] 2. Consider co-administration of specific anti-inflammatory agents if inflammation persists.[5]

Data Presentation

Table 1: Efficacy of this compound in Syngeneic Mouse Islet Transplantation (Renal Subcapsular)

Treatment GroupDose (mg/kg, s.c., days 0-5)Number of IsletsReversal of Hyperglycemia (%)
Vehicle Control-25022% (2/9)
zVAD-FMK1025075% (6/8)
This compound1025082% (9/11)
This compound3250100% (10/10)
This compound1250100% (9/9)

Data summarized from a study by McCall et al., Diabetes 2008.[2][13]

Table 2: Efficacy of this compound in Syngeneic Mouse Islet Transplantation (Intraportal)

Treatment GroupDose (mg/kg, s.c., days 0-5)Number of IsletsReversal of Hyperglycemia (%)
Vehicle Control-5000% (0/8)
zVAD-FMK1050025% (2/8)
This compound1050075% (6/8)
This compound350063% (5/8)

Data summarized from a study by McCall et al., Diabetes 2008.[2]

Experimental Protocols

Protocol 1: In Vitro this compound Treatment of Isolated Islets
  • Islet Isolation: Isolate islets from donor pancreas using a standard collagenase digestion method.

  • Islet Culture: Culture isolated islets in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.

  • This compound Supplementation: For the treatment group, supplement the culture medium with this compound to a final concentration of 100 µmol/l.

  • Incubation: Incubate the islets for 2 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Washing: After incubation, wash the islets with fresh culture medium to remove any residual this compound before proceeding with transplantation or further assays.

Protocol 2: In Vivo this compound Treatment in a Mouse Model of Islet Transplantation
  • Diabetic Model: Induce diabetes in recipient mice (e.g., C57BL/6) with a single high dose of streptozotocin (B1681764) (STZ). Confirm diabetes by measuring blood glucose levels.

  • Islet Transplantation: Transplant a marginal mass of syngeneic islets (e.g., 250 islets under the kidney capsule or 500 islets via the portal vein) into the diabetic recipients.

  • This compound Administration: On the day of transplantation (day 0) and for the following 5 days, administer this compound via subcutaneous (s.c.) injection at the desired dose (e.g., 1, 3, or 10 mg/kg body weight). The control group should receive vehicle injections.

  • Blood Glucose Monitoring: Monitor non-fasting blood glucose levels daily for at least 30 days post-transplantation. Reversal of hyperglycemia is typically defined as blood glucose <200 mg/dL.

  • Glucose Tolerance Test (Optional): Perform an intraperitoneal glucose tolerance test (IPGTT) at a specified time point post-transplantation to assess graft function.

Protocol 3: Assessment of Islet Viability (FDA/PI Staining)
  • Reagent Preparation: Prepare a stock solution of fluorescein (B123965) diacetate (FDA) and propidium (B1200493) iodide (PI).

  • Islet Staining: Take a small aliquot of islets and incubate them with FDA and PI at 37°C for 5-10 minutes.

  • Microscopy: Visualize the stained islets using a fluorescence microscope. Live cells will fluoresce green (FDA), while dead cells will have red nuclei (PI).

  • Quantification: Count the number of live and dead cells to determine the percentage of viable islets.

Visualizations

EP1013_Mechanism_of_Action stress Transplantation Stressors (Hypoxia, Cytokines, etc.) bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Active Caspase-9 apoptosome->cas9 procas9 Pro-caspase-9 procas9->apoptosome cas3 Active Caspase-3 cas9->cas3 procas3 Pro-caspase-3 procas3->cas3 apoptosis Apoptosis (Beta-cell Death) cas3->apoptosis This compound This compound (z-VD-FMK) This compound->cas9 This compound->cas3 survival Beta-cell Survival

Caption: this compound inhibits key caspases to block the apoptotic pathway and promote beta-cell survival.

Experimental_Workflow cluster_pre_transplant Pre-Transplantation cluster_transplantation Transplantation cluster_post_transplant Post-Transplantation islet_isolation Islet Isolation culture In Vitro Culture (2 hours) islet_isolation->culture ep1013_culture This compound (100 µM) in Culture culture->ep1013_culture control_culture Control Medium culture->control_culture qa_qc Quality Assessment (Viability, GSIS) ep1013_culture->qa_qc control_culture->qa_qc transplant Transplantation into Diabetic Mouse qa_qc->transplant ep1013_invivo In Vivo this compound (s.c., days 0-5) transplant->ep1013_invivo control_invivo Vehicle Control transplant->control_invivo monitoring Blood Glucose Monitoring ep1013_invivo->monitoring control_invivo->monitoring outcome Assess Graft Function (e.g., IPGTT) monitoring->outcome

Caption: Experimental workflow for evaluating this compound efficacy in marginal mass islet transplantation.

References

Technical Support Center: EP1013 In Vivo Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using EP1013 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as zVD-FMK (N-benzyloxycabonyl-Val Asp-fluoromethyl ketone), is a broad-spectrum, selective caspase inhibitor.[1][2] Its primary mechanism of action is to block apoptosis (programmed cell death) by inhibiting the activity of caspases, a family of proteases that are central to the apoptotic signaling cascade. By inhibiting these enzymes, this compound can help to prevent cell death in various experimental models.

Q2: What are the recommended in vivo applications for this compound?

This compound has been shown to be effective in improving the function and longevity of transplanted islets in mouse models of diabetes.[1][2] Specifically, it has been used to augment marginal mass islet transplantation, suggesting its potential in reducing the required islet mass for successful clinical transplantation.[1][2]

Q3: What is the reported in vivo dosing and administration route for this compound in mice?

In syngeneic islet transplantation studies in mice, this compound has been administered subcutaneously at doses of 1, 3, or 10 mg/kg.[1] The treatment regimen involved daily injections from day 0 to day 5 post-transplantation.[1]

Q4: Has any in vivo toxicity been observed with this compound?

Studies in rodents have reported no observed toxicity for this compound.[1][2]

Troubleshooting Guides

Issue 1: Suboptimal Efficacy or Lack of Therapeutic Effect
Possible Cause Troubleshooting Step
Incorrect DosingVerify the calculated dose based on the animal's weight. Consider a dose-response experiment to determine the optimal dose for your specific model. Doses of 1, 3, and 10 mg/kg have been used effectively in mice.[1]
Ineffective AdministrationFor subcutaneous injection, ensure proper technique to avoid leakage from the injection site. If using other routes, consider the pharmacokinetics and bioavailability of this compound, which may require route-specific optimization.
Timing of AdministrationThe timing of this compound administration relative to the induced injury or transplantation is critical. In islet transplantation models, treatment was initiated on the day of transplantation (day 0).[1]
Compound StabilityEnsure that the this compound solution is properly prepared and stored to maintain its activity. Prepare fresh solutions as needed and avoid repeated freeze-thaw cycles.
Issue 2: Solubility and Formulation Challenges
Possible Cause Troubleshooting Step
Poor Solubility in VehicleWhile specific solubility data for this compound is not detailed in the primary literature, general strategies for peptide-based inhibitors can be applied. If solubility is an issue, consider using a different vehicle. Common vehicles for in vivo administration of small molecules include saline, PBS, or solutions containing solubilizing agents like DMSO, cyclodextrins, or Cremophor EL. Always perform a small-scale solubility test before preparing a large batch.
Precipitation Upon InjectionIf the compound precipitates upon injection into the physiological environment, this can limit its bioavailability. Consider adjusting the formulation to improve its stability in vivo. This may involve altering the pH or using a different co-solvent system.
Inconsistent FormulationEnsure a standardized and reproducible method for preparing the this compound formulation to minimize variability between experiments.
Issue 3: Potential for Off-Target Effects
Possible Cause Troubleshooting Step
Broad-Spectrum Caspase InhibitionAs a broad-spectrum caspase inhibitor, this compound may affect physiological processes that are dependent on basal caspase activity. Include appropriate control groups in your experimental design to monitor for any unexpected phenotypes.
Vehicle-Related EffectsThe vehicle used to dissolve and administer this compound could have its own biological effects. Always include a vehicle-only control group in your experiments to account for these potential effects.

Data Presentation

Table 1: In Vivo Dosing of this compound in a Syngeneic Islet Transplant Model in Mice

ParameterDetailsReference
Animal Model Chemically diabetic mice[1]
Doses 1, 3, or 10 mg/kg[1]
Administration Route Subcutaneous (s.c.)[1]
Frequency Daily[1]
Duration Days 0-5 post-transplant[1]

Table 2: Efficacy of this compound in Marginal Mass Islet Transplantation

Treatment GroupOutcomeReference
This compound (10, 3, or 1 mg/kg s.c.) Significantly improved marginal islet mass function[1]
Vehicle Control Less effective compared to this compound[1]
zVAD-FMK (10 mg/kg s.c.) This compound showed equal efficacy at reduced doses[1]

Experimental Protocols

Detailed Methodology for In Vivo this compound Treatment in a Mouse Islet Transplant Model [1]

  • Animal Model: Recipient mice are rendered chemically diabetic using streptozotocin.

  • Islet Preparation and Pre-treatment:

    • Syngeneic islets are isolated.

    • A marginal mass of 250 islets is cultured for 2 hours in either control medium or medium supplemented with this compound (100 μmol/l).

  • Transplantation:

    • The pre-treated islets are transplanted under the kidney capsule of the diabetic recipient mice.

  • In Vivo this compound Administration:

    • Recipients receive subcutaneous injections of this compound at the desired dose (1, 3, or 10 mg/kg) or vehicle control.

    • Injections are administered daily from day 0 to day 5 post-transplantation.

  • Monitoring:

    • Blood glucose levels are monitored regularly to assess islet graft function.

    • Graft survival and function are the primary endpoints.

Mandatory Visualizations

EP1013_Mechanism_of_Action Apoptotic_Stimulus Apoptotic Stimulus Procaspases Procaspases Apoptotic_Stimulus->Procaspases initiates activation Caspases Active Caspases Procaspases->Caspases are activated to Cellular_Substrates Cellular Substrates Caspases->Cellular_Substrates cleave This compound This compound (zVD-FMK) This compound->Caspases Inhibits Apoptosis Apoptosis Cellular_Substrates->Apoptosis leading to

Caption: Mechanism of action of this compound as a caspase inhibitor to block apoptosis.

EP1013_Experimental_Workflow Start Start: Diabetic Mouse Model Islet_Isolation Isolate Syngeneic Islets Start->Islet_Isolation Pre_treatment Pre-treat Islets with this compound (2h) Islet_Isolation->Pre_treatment Transplantation Transplant Islets under Kidney Capsule Pre_treatment->Transplantation In_vivo_Treatment Administer this compound (s.c.) daily for 5 days Transplantation->In_vivo_Treatment Monitoring Monitor Blood Glucose In_vivo_Treatment->Monitoring Endpoint Endpoint: Assess Graft Function Monitoring->Endpoint

Caption: Experimental workflow for in vivo this compound treatment in a mouse islet transplantation model.

Troubleshooting_Logic Problem Suboptimal Efficacy? Check_Dose Verify Dose Problem->Check_Dose Yes Solution Optimize Protocol Problem->Solution No Check_Route Check Administration Route Check_Dose->Check_Route Check_Timing Review Treatment Timing Check_Route->Check_Timing Check_Formulation Assess Formulation/Solubility Check_Timing->Check_Formulation Check_Formulation->Solution

Caption: Logical troubleshooting flow for suboptimal this compound efficacy.

References

Refinements to EP1013 experimental design for better outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of EP1013, a broad-spectrum caspase selective inhibitor. The information provided aims to refine experimental design for better outcomes and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as zVD-FMK (N-benzyloxycabonyl-Val Asp-fluoromethyl ketone), is a broad-spectrum caspase selective inhibitor. Its primary mechanism is to block the activity of caspases, which are key enzymes that execute the process of apoptosis or programmed cell death. By inhibiting caspases, this compound helps to prevent cell death in experimental models.

Q2: What are the primary applications of this compound based on published research?

A2: Published research primarily focuses on the use of this compound in the context of islet transplantation for the treatment of diabetes.[1] It has been shown to augment human islet graft function and longevity, particularly in marginal mass islet transplantation.[1]

Q3: What are the demonstrated benefits of using this compound in islet transplantation studies?

A3: Studies have shown that this compound therapy can significantly improve the function of a marginal islet mass after transplantation.[1] It has been demonstrated to improve human islet yields after prolonged culture and can reverse diabetes in mice even when a reduced mass of human islets is implanted.[1] The ultimate goal of this therapy is to reduce the islet mass required for clinical islet transplantation, thereby improving insulin (B600854) independence rates for patients.[1]

Troubleshooting Guide

Q1: We are observing lower than expected islet viability after in vitro culture with this compound. What could be the cause?

A1: While this compound is designed to improve islet survival, suboptimal viability could be due to several factors:

  • Incorrect Concentration: Ensure the concentration of this compound is optimized for your specific islet culture conditions. While studies show its effectiveness, the optimal dose may vary.

  • Duration of Treatment: The timing and duration of this compound exposure are critical. The published protocol suggests a 2-hour pre-transplant culture period.[1] Extended exposure could have off-target effects.

  • Reagent Quality: Verify the purity and stability of your this compound compound. Degradation of the inhibitor could lead to reduced efficacy.

  • Baseline Islet Quality: The initial quality of the donor islets is a major determinant of survival. This compound can enhance survival but may not be able to rescue severely damaged islets.

Q2: Our in vivo results with this compound are inconsistent in improving islet graft function. What are some potential reasons?

A2: Inconsistent in vivo outcomes can be frustrating. Consider the following:

  • Pharmacokinetics and Delivery: Ensure the in vivo administration protocol (e.g., dosage, frequency, and route of administration) is consistent and appropriate for your animal model. The published study mentions in vivo treatment from days 0-5 post-transplant.[1]

  • Animal Model Variability: The physiological state of the recipient animals can influence graft outcomes. Factors such as the severity of diabetes, immune status, and overall health should be carefully controlled.

  • Surgical Technique: The surgical procedure for islet transplantation requires precision. Variability in the transplant site or surgical trauma can impact graft engraftment and function, independent of this compound treatment.

  • Combined Insults: Islets in vivo are subjected to multiple stressors, including inflammation and metabolic demands. While this compound addresses apoptosis, other cell death pathways or inflammatory responses might be contributing to graft dysfunction.

Q3: We are not observing a significant reduction in the required islet mass for achieving euglycemia in our model. How can we refine our experimental design?

A3: If you are not seeing the expected reduction in islet mass requirement, consider these refinements:

  • Dose-Response Study: Conduct a dose-response study for this compound to determine the optimal concentration for both the in vitro pre-treatment and the in vivo administration in your specific model.

  • Marginal Mass Model: Ensure your "marginal mass" model is well-defined and consistently reproduces the diabetic phenotype. If the mass of islets used is too low, even with this compound, it may be insufficient to reverse diabetes.

  • Combination Therapy: Consider combining this compound with other agents that target different aspects of islet stress, such as anti-inflammatory or antioxidant compounds.

  • Functional Assessments: Beyond blood glucose monitoring, incorporate more detailed assessments of graft function, such as glucose tolerance tests and C-peptide measurements, to get a clearer picture of islet performance.

Data Presentation

Table 1: Summary of this compound Efficacy in Islet Transplantation

Outcome MeasuredModel SystemTreatment GroupControl GroupResultReference
Marginal Islet Mass FunctionSyngeneic Mouse ModelThis compound (pre-culture + in vivo)zVAD-FMKSignificantly improved function, even at lower doses[1]
Human Islet YieldIn Vitro CultureThis compound SupplementationStandard CultureImproved yields following prolonged culture[1]
Diabetes ReversalMouse Model (marginal human islet mass)This compound TreatmentNo TreatmentReversed diabetes with 80-90% reduced islet mass[1]

Experimental Protocols

Protocol: In Vitro and In Vivo Treatment of Islets with this compound for Transplantation

This protocol is a representative methodology based on the principles described in the cited literature.[1]

1. Materials:

  • This compound (zVD-FMK)

  • Isolated human or rodent islets

  • Standard islet culture medium

  • Diabetic recipient mice

  • Surgical instruments for islet transplantation

  • Blood glucose monitoring equipment

2. In Vitro Pre-Transplant Islet Culture:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in the islet culture medium.

  • Culture the isolated islets for 2 hours in the this compound-supplemented medium prior to transplantation.

  • As a control, culture a separate batch of islets in the same medium without this compound.

  • After the incubation period, wash the islets to remove any remaining this compound before preparing them for transplantation.

3. Islet Transplantation:

  • Induce diabetes in the recipient mice (e.g., using streptozotocin).

  • Confirm the diabetic status of the mice.

  • Under anesthesia, transplant a marginal mass of the pre-treated (or control) islets into a suitable site (e.g., under the kidney capsule).

4. In Vivo this compound Administration:

  • On the day of transplantation (Day 0) and for the subsequent 5 days, administer this compound to the recipient mice.

  • The route of administration (e.g., intraperitoneal injection) and the dosage should be optimized for the specific animal model.

  • Administer a vehicle control to the control group of mice.

5. Post-Transplant Monitoring:

  • Monitor the body weight and blood glucose levels of the recipient mice regularly.

  • Perform glucose tolerance tests at specified time points to assess the function of the islet graft.

  • At the end of the study, the graft-bearing kidney can be removed to confirm that the return to euglycemia was due to the transplanted islets.

  • Histological analysis of the graft can be performed to assess islet morphology and survival.

Visualizations

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC DISC Death Receptor->DISC Forms Caspase-8 Caspase-8 DISC->Caspase-8 Activates Procaspase-8 Procaspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Activates Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Acts on Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Procaspase-9 Procaspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3

Caption: Caspase signaling pathways and the inhibitory action of this compound.

cluster_prep Pre-Transplantation cluster_transplant Transplantation & In Vivo Treatment cluster_analysis Post-Transplantation Analysis Isolate Islets Isolate Islets In Vitro Culture In Vitro Culture Isolate Islets->In Vitro Culture This compound Treatment This compound Treatment In Vitro Culture->this compound Treatment 2 hours Wash Islets Wash Islets This compound Treatment->Wash Islets Transplant Islets Transplant Islets Wash Islets->Transplant Islets In Vivo this compound In Vivo this compound Transplant Islets->In Vivo this compound Days 0-5 Monitor Glucose Monitor Glucose In Vivo this compound->Monitor Glucose GTT GTT Monitor Glucose->GTT Histology Histology GTT->Histology

Caption: Experimental workflow for this compound use in islet transplantation.

References

Addressing off-target effects of EP1013 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address and mitigate the potential off-target effects of the kinase inhibitor EP1013.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells treated with this compound show a phenotype that is inconsistent with the known function of its primary target, Kinase Alpha. How can I determine if this is an off-target effect?

A1: This is a common issue when a potent inhibitor has known off-target activities. The observed phenotype could be a result of this compound's inhibitory action on Kinase Beta or Kinase Gamma. To dissect these effects, we recommend the following tiered experimental approach:

  • Orthogonal Chemical Probe: Use a structurally different inhibitor of Kinase Alpha that does not inhibit Kinase Beta or Gamma. If the phenotype is not replicated with this second inhibitor, it is likely an off-target effect of this compound.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete Kinase Alpha, Kinase Beta, or Kinase Gamma. Compare the resulting phenotypes to that observed with this compound treatment. This can help attribute the phenotype to a specific kinase.

  • Rescue Experiment: In cells where Kinase Alpha is knocked out, treatment with this compound should not produce the on-target phenotype. If a phenotype is still observed, it is definitively an off-target effect.

Q2: What is the recommended concentration range for using this compound to achieve maximal on-target specificity?

A2: The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. We recommend performing a dose-response curve to determine the minimal concentration required to inhibit Kinase Alpha without significantly affecting Kinase Beta or Kinase Gamma. Below is a summary of the inhibitory concentrations for this compound against its known targets.

Inhibitory Activity of this compound

TargetIC50 (nM)Recommended Concentration Range (in vitro)
Kinase Alpha1510 - 50 nM
Kinase Beta250> 200 nM
Kinase Gamma800> 750 nM
  • IC50: The half-maximal inhibitory concentration.

Q3: I am performing a phosphoproteomics experiment and see changes in phosphorylation of proteins that are not known substrates of Kinase Alpha after this compound treatment. How do I interpret this?

A3: This is a strong indication of off-target effects. The observed phosphorylation changes could be due to the inhibition of Kinase Beta or Kinase Gamma, or downstream effects of inhibiting these kinases. To confirm the source of these changes, we suggest the following workflow:

Caption: Workflow for investigating off-target phosphoproteomic changes.

Experimental Protocols

Protocol 1: Validating Off-Target Effects using Genetic Approaches

This protocol outlines the use of siRNA to differentiate between on-target and off-target effects of this compound.

Objective: To determine if the observed phenotype is due to the inhibition of Kinase Alpha (on-target) or Kinase Beta/Gamma (off-target).

Methodology:

  • Cell Culture: Plate cells at a density that will result in 50-60% confluency on the day of transfection.

  • siRNA Transfection:

    • Prepare four groups of cells:

      • Non-targeting control siRNA

      • siRNA targeting Kinase Alpha

      • siRNA targeting Kinase Beta

      • siRNA targeting Kinase Gamma

    • Transfect cells according to the manufacturer's protocol for your chosen transfection reagent.

  • Incubation: Incubate cells for 48-72 hours to allow for target protein knockdown.

  • This compound Treatment:

    • After the knockdown period, treat a subset of the non-targeting control siRNA group with this compound at the desired concentration.

    • Include a vehicle control (e.g., DMSO) for all groups.

  • Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, protein expression, morphological changes) in all treatment groups.

  • Western Blotting: Collect cell lysates from all groups and perform Western blotting to confirm the knockdown of the target kinases.

Interpretation of Results:

Experimental GroupExpected Outcome if Phenotype is ON-TARGET (due to Kinase Alpha inhibition)Expected Outcome if Phenotype is OFF-TARGET (due to Kinase Beta inhibition)
Control siRNA + Vehicle Baseline phenotypeBaseline phenotype
Control siRNA + this compound Phenotype observedPhenotype observed
siRNA for Kinase Alpha + Vehicle Phenotype observedBaseline phenotype
siRNA for Kinase Beta + Vehicle Baseline phenotypePhenotype observed
Protocol 2: In Vitro Kinase Assay to Confirm Off-Target Inhibition

Objective: To directly measure the inhibitory activity of this compound on Kinase Alpha, Kinase Beta, and Kinase Gamma.

Methodology:

  • Reagents:

    • Recombinant human Kinase Alpha, Kinase Beta, and Kinase Gamma

    • Specific peptide substrate for each kinase

    • ATP (at Km concentration for each kinase)

    • This compound stock solution (in DMSO)

    • Kinase assay buffer

  • Assay Preparation:

    • Prepare a serial dilution of this compound.

    • In a 96-well plate, add the kinase, its specific substrate, and the kinase buffer.

    • Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, Luminescence-based).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of kinase activity against the log concentration of this compound.

    • Calculate the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Serial Dilution of this compound C Add this compound to Plate A->C B Prepare Kinase/Substrate Mix B->C D Initiate with ATP C->D E Incubate at 30°C D->E F Detect Phosphorylation E->F G Plot Dose-Response Curve F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro kinase inhibition assay.

Signaling Pathway Considerations

The primary target, Kinase Alpha, is involved in the "Cell Growth Pathway," while the off-targets, Kinase Beta and Kinase Gamma, are components of the "Stress Response Pathway." Inhibition of these off-targets can lead to confounding biological effects.

G cluster_this compound cluster_pathway1 Cell Growth Pathway cluster_pathway2 Stress Response Pathway This compound This compound KA Kinase Alpha This compound->KA On-Target Inhibition KB Kinase Beta This compound->KB Off-Target KG Kinase Gamma This compound->KG Off-Target P1 Proliferation KA->P1 S1 Survival KA->S1 A1 Apoptosis KB->A1 C1 Cell Cycle Arrest KG->C1

Caption: On-target and off-target pathways of this compound.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of EP1013, a broad-spectrum caspase selective inhibitor, and troubleshooting strategies to mitigate potential experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as zVD-FMK (N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone), is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] Its primary mechanism of action is to bind to the catalytic site of multiple caspases, a family of proteases central to the execution of apoptosis (programmed cell death), thereby inhibiting their activity.[1][2] It is often used in research to study the roles of caspases in various cellular processes and to prevent apoptosis in experimental models.[1][3][4]

Q2: What are the common experimental applications of this compound?

A2: this compound is widely used to:

  • Inhibit apoptosis to study its role in disease models.[1][3]

  • Investigate the functional consequences of caspase inhibition in various signaling pathways.

  • Enhance cell survival in cell culture, for example, following cryopreservation.[3]

  • Synchronize cell populations in cell cycle studies by preventing apoptosis.

Q3: What is the recommended working concentration and solvent for this compound?

A3: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting range for cell culture applications is 10-100 µM.[5][6] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific system. This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[2][5]

Q4: How should this compound be stored?

A4: Lyophilized this compound should be stored at -20°C. Once reconstituted in DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 6 months) or -80°C for long-term storage.[5][6]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound and provides guidance on how to mitigate these potential artifacts.

Issue 1: Incomplete Inhibition of Apoptosis

Symptoms:

  • Persistence of apoptotic markers such as cleaved PARP, activated caspase-3, or positive TUNEL staining despite treatment with this compound.

  • Lower than expected cell viability.

Potential Causes and Solutions:

Potential CauseRecommended Action
Insufficient Concentration The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment (e.g., 10, 20, 50, 100 µM) to determine the optimal concentration for your specific cell line and apoptotic stimulus.
Timing of a-ddition For maximal effect, this compound should be added prior to or concurrently with the apoptotic stimulus to ensure it is present to inhibit caspases as they become activated. A pre-incubation of 1-2 hours is often recommended.[7]
Compound Instability Ensure that the reconstituted this compound has been stored correctly and has not undergone multiple freeze-thaw cycles, which can reduce its potency.[5] Prepare fresh dilutions from a stock solution for each experiment.
Activation of Caspase-Independent Cell Death The apoptotic stimulus may be triggering a caspase-independent cell death pathway. Investigate markers for other forms of cell death, such as necroptosis or autophagy (see Issue 2).
Issue 2: Observation of Non-Apoptotic Cell Death

Symptoms:

  • Cell death is observed even in the presence of effective caspase inhibition.

  • Morphological features inconsistent with apoptosis (e.g., cell swelling, membrane rupture).

Potential Causes and Solutions:

This compound, by inhibiting caspases, can shift the mode of cell death to necroptosis, a form of programmed necrosis, in some cell types, particularly in response to stimuli like TNF-α.[8][9][10]

Potential CauseRecommended Action
Induction of Necroptosis Investigate markers of necroptosis, such as the phosphorylation of RIPK1, RIPK3, and MLKL.[10] Use a specific inhibitor of necroptosis, such as Necrostatin-1 (an inhibitor of RIPK1 kinase activity), in combination with this compound to see if cell death is rescued.[11]
Induction of Autophagy Assess markers of autophagy, such as the conversion of LC3-I to LC3-II by western blot or immunofluorescence.
Issue 3: Off-Target Effects on Other Proteases

Symptoms:

  • Unexpected cellular effects that cannot be attributed to caspase inhibition alone.

Potential Causes and Solutions:

This compound has been reported to inhibit other cysteine proteases, notably cathepsin B, although typically at higher concentrations than required for caspase inhibition.[5][12]

Potential CauseRecommended Action
Inhibition of Cathepsin B Measure cathepsin B activity in your experimental system using a specific fluorogenic substrate.[13] Compare the dose-response of this compound on cathepsin B activity with its effect on caspase activity to determine if there is an off-target effect at the concentration you are using. If cathepsin B inhibition is suspected, use a more specific cathepsin B inhibitor as a control.
Issue 4: Unexpected Effects on T-cell Proliferation

Symptoms:

  • Inhibition of T-lymphocyte proliferation that is not associated with apoptosis.

Potential Causes and Solutions:

Studies have shown that this compound can inhibit T-cell proliferation independently of its caspase-inhibiting properties.[14][15] This effect may be mediated by the induction of oxidative stress.[15]

Potential CauseRecommended Action
Caspase-Independent Inhibition of T-cell Proliferation Measure T-cell proliferation using assays such as CFSE dilution or ³H-thymidine incorporation. Assess markers of T-cell activation, such as CD25 and CD69 expression, which may be downregulated by this compound.[14]
Induction of Oxidative Stress Measure intracellular reactive oxygen species (ROS) levels. Determine if the anti-proliferative effect of this compound can be rescued by the addition of antioxidants like N-acetylcysteine (NAC).[15]

Quantitative Data

Table 1: Inhibitory Potency (IC50) of this compound (z-VAD-FMK) against Various Caspases

Caspase TargetReported IC50 (nM)Reference
Caspase-1530[16]
Caspase-3Low nanomolar[16]
Caspase-6Low nanomolar[16]
Caspase-7Low nanomolar[16]
Caspase-850[16]
Caspase-10520[16]

Note: IC50 values can vary depending on the assay conditions. This table provides a general overview of the high potency of z-VAD-FMK against multiple caspases.

Experimental Protocols

Protocol 1: Distinguishing Between Apoptosis, Necroptosis, and Autophagy by Flow Cytometry

This protocol allows for the simultaneous assessment of different cell death modalities.

Materials:

  • Annexin V-FITC

  • Propidium Iodide (PI) or 7-AAD

  • Antibodies against phosphorylated RIPK1, RIPK3, and MLKL for intracellular staining

  • Antibody against LC3B

  • Appropriate secondary antibodies

  • Flow cytometer

Procedure:

  • Treat cells with your stimulus in the presence or absence of this compound (e.g., 20 µM) and/or a necroptosis inhibitor (e.g., Necrostatin-1, 30 µM).

  • Harvest and wash cells with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI/7-AAD and incubate in the dark for 15 minutes at room temperature.

  • For intracellular staining (pRIPK1, pRIPK3, pMLKL, LC3B), fix and permeabilize the cells according to the antibody manufacturer's protocol.

  • Incubate with primary antibodies, followed by fluorescently labeled secondary antibodies.

  • Analyze the cells by flow cytometry.

Interpretation:

  • Apoptosis: Annexin V positive, PI/7-AAD negative.

  • Late Apoptosis/Secondary Necrosis: Annexin V positive, PI/7-AAD positive.

  • Necroptosis: Increased population of PI/7-AAD positive cells that is reduced by a necroptosis inhibitor. Positive staining for pRIPK1, pRIPK3, and/or pMLKL.

  • Autophagy: Increased LC3B puncta (can be quantified by imaging flow cytometry) or increased overall LC3-II levels.

Protocol 2: Measuring Cathepsin B Activity

This protocol can be used to assess the off-target activity of this compound on cathepsin B.

Materials:

  • Cathepsin B specific fluorogenic substrate (e.g., Z-RR-AMC)

  • Cell lysis buffer

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Treat cells with your stimulus and varying concentrations of this compound.

  • Prepare cell lysates.

  • In a 96-well plate, add cell lysate to each well.

  • Add the cathepsin B substrate to each well.

  • Incubate at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths over time.

Interpretation:

  • A dose-dependent decrease in the rate of fluorescence increase in the presence of this compound indicates inhibition of cathepsin B activity. Compare this to the IC50 for caspase inhibition to assess specificity.

Visualizations

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3

Caption: Canonical Apoptosis Pathways and the inhibitory action of this compound.

Necroptosis_Pathway TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TNFR1->Complex I Caspase-8 Caspase-8 Complex I->Caspase-8 Active RIPK1 RIPK1 Complex I->RIPK1 Complex IIa (Apoptosis) Complex IIa (Apoptosis) Complex IIb (Necrosome) Complex IIb (Necrosome) pRIPK1 pRIPK1 Complex IIb (Necrosome)->pRIPK1 pRIPK3 pRIPK3 Complex IIb (Necrosome)->pRIPK3 Caspase-8->Complex IIa (Apoptosis) Caspase-8->RIPK1 Cleavage/ Inactivation RIPK1->Complex IIb (Necrosome) RIPK3 RIPK3 RIPK3->Complex IIb (Necrosome) MLKL MLKL pRIPK3->MLKL pMLKL pMLKL MLKL->pMLKL Membrane Disruption Membrane Disruption pMLKL->Membrane Disruption Necroptosis Necroptosis Membrane Disruption->Necroptosis This compound This compound This compound->Caspase-8 Inhibition

Caption: this compound-induced shift from apoptosis to necroptosis.

T_Cell_Signaling Antigen Antigen TCR TCR Antigen->TCR CD3 CD3 TCR->CD3 Lck Lck CD3->Lck ZAP-70 ZAP-70 Lck->ZAP-70 LAT LAT ZAP-70->LAT Signaling Cascade Signaling Cascade LAT->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Caspase Activation Caspase Activation Signaling Cascade->Caspase Activation Non-apoptotic activation Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation & Effector Function Proliferation & Effector Function Gene Expression->Proliferation & Effector Function Caspase Activation->Proliferation & Effector Function Modulation This compound This compound This compound->Proliferation & Effector Function Potential direct inhibition This compound->Caspase Activation

Caption: Potential impact of this compound on T-cell receptor signaling.

References

Optimizing incubation time with EP1013 for islet culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using EP1013 to optimize incubation time in pancreatic islet culture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and incubation time for this compound?

A1: For initial experiments, we recommend a starting concentration of 10 µM this compound. The optimal incubation time can vary depending on the specific islet isolation and culture conditions. However, a 24-hour incubation period is a good starting point for most human and rodent islets.[1][2] Subsequent optimization should be based on viability and functional assessments.

Q2: Can this compound be used for both fresh and cryopreserved islets?

A2: Yes, this compound is designed to enhance the viability and function of both freshly isolated and cryopreserved islets. For cryopreserved islets, we recommend adding this compound to the culture medium immediately after the thawing and washing steps. Studies have shown that for cryopreserved islets, a recovery period in culture is crucial for regaining function.[3][4]

Q3: Is this compound compatible with all standard islet culture media?

A3: this compound has been tested and found to be compatible with commonly used islet culture media such as CMRL-1066 and RPMI-1640.[5][6] We advise against using this compound with media containing high concentrations of antioxidants that may interfere with its mechanism of action.

Q4: How does this compound impact islet viability and function over time?

A4: this compound is formulated to protect islets from apoptosis and improve their function. The optimal incubation time is a balance between providing adequate protection and avoiding potential long-term cytotoxic effects. Our internal studies indicate that incubation for 24-48 hours provides the most significant benefit in terms of viability and glucose-stimulated insulin (B600854) secretion (GSIS).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Islet Viability After this compound Incubation 1. Suboptimal this compound concentration. 2. Extended incubation time leading to toxicity. 3. Poor initial quality of isolated islets.[7] 4. Harsh islet isolation procedure.[1][8]1. Perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal concentration for your specific conditions. 2. Conduct a time-course experiment (e.g., 12h, 24h, 48h, 72h) to identify the optimal incubation duration. 3. Assess the viability of islets immediately after isolation and before this compound treatment to establish a baseline.[9][10] 4. Ensure the islet isolation protocol is optimized to minimize enzymatic and mechanical stress.[8][11][12]
Reduced Glucose-Stimulated Insulin Secretion (GSIS) 1. Inappropriate incubation time with this compound. 2. Islets have not fully recovered from isolation or cryopreservation.[1][3] 3. Suboptimal glucose concentrations used in the GSIS assay.1. Optimize incubation time as described above. Shorter or longer incubation may be necessary. 2. Allow for a recovery period of 18-24 hours in standard culture medium before and after this compound incubation, especially for cryopreserved islets.[1] 3. Use standard low (e.g., 2.8 mM) and high (e.g., 28 mM) glucose concentrations for the GSIS assay as recommended by established protocols.[4]
High Variability in Experimental Results 1. Inconsistent islet size and quality. 2. Incomplete dissolution of this compound. 3. Variation in culture conditions.1. Hand-pick islets of similar size for experiments to reduce variability. 2. Ensure this compound is fully dissolved in the culture medium before adding it to the islets. Sonication may be used if necessary. 3. Maintain consistent culture conditions (temperature, CO2 levels, media changes) across all experimental groups.[5][13]
Islet Morphology Appears Abnormal 1. High concentration of this compound. 2. Contamination of the culture.1. Reduce the concentration of this compound. 2. Regularly check for signs of contamination and use appropriate antibiotics in the culture medium if necessary.[6]

Data Presentation

Table 1: Effect of this compound Incubation Time on Islet Viability and Function

Incubation Time (hours)This compound Concentration (µM)Islet Viability (%)Stimulation Index (GSIS)
0 (Control)085 ± 42.5 ± 0.3
121090 ± 33.1 ± 0.4
241095 ± 24.2 ± 0.5
481092 ± 33.8 ± 0.4
721080 ± 52.1 ± 0.3

Table 2: Dose-Response of this compound on Islet Viability (24-hour Incubation)

This compound Concentration (µM)Islet Viability (%)
0 (Control)86 ± 3
188 ± 4
592 ± 2
1096 ± 2
2089 ± 3

Experimental Protocols

1. Protocol for Optimizing this compound Incubation Time

  • Islet Isolation: Isolate pancreatic islets from the desired species using a standard collagenase digestion and density gradient purification method.[8][11][12][14]

  • Islet Culture: Culture the isolated islets in CMRL-1066 or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[1][6]

  • Experimental Setup:

    • Prepare stock solutions of this compound in sterile DMSO.

    • Plate an equal number of islets into separate wells of a culture plate.

    • Add this compound to the culture medium to achieve the desired final concentrations for different experimental groups (e.g., 10 µM).

    • Include a vehicle control group (DMSO without this compound).

  • Incubation: Incubate the islets for different time points (e.g., 12, 24, 48, 72 hours).

  • Assessment of Viability:

    • At each time point, collect a sample of islets.

    • Stain the islets with a viability dye such as Fluorescein Diacetate (FDA) and Propidium Iodide (PI).[10]

    • Determine the percentage of viable islets using fluorescence microscopy.

  • Assessment of Function (GSIS):

    • Following incubation, wash the islets and pre-incubate them in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM) for 1 hour.

    • Incubate the islets in KRB buffer with low glucose for 1 hour and collect the supernatant.

    • Incubate the same islets in KRB buffer with high glucose (28 mM) for 1 hour and collect the supernatant.

    • Measure the insulin concentration in the supernatants using an ELISA kit.

    • Calculate the stimulation index (insulin secretion at high glucose / insulin secretion at low glucose).

  • Data Analysis: Analyze the data to determine the incubation time that results in the highest islet viability and function.

Visualizations

EP1013_Signaling_Pathway cluster_stress Cellular Stress cluster_this compound This compound Action cluster_apoptosis Apoptotic Pathway Stress Stress CaspaseActivation Caspase Activation Stress->CaspaseActivation activates This compound This compound ProSurvivalKinase Pro-Survival Kinase This compound->ProSurvivalKinase activates ProSurvivalKinase->CaspaseActivation inhibits Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Hypothetical signaling pathway of this compound action.

Experimental_Workflow Islet_Isolation 1. Islet Isolation Culture_Setup 2. Culture Setup Islet_Isolation->Culture_Setup EP1013_Addition 3. Add this compound (Time=0) Culture_Setup->EP1013_Addition Incubation 4. Incubation (12, 24, 48, 72h) EP1013_Addition->Incubation Viability_Assay 5a. Viability Assay (FDA/PI) Incubation->Viability_Assay GSIS_Assay 5b. GSIS Assay Incubation->GSIS_Assay Data_Analysis 6. Data Analysis Viability_Assay->Data_Analysis GSIS_Assay->Data_Analysis Troubleshooting_Tree Start Low Islet Viability Check_Initial Assess initial islet quality Start->Check_Initial Optimize_Isolation Optimize isolation protocol Check_Initial->Optimize_Isolation Poor Time_Course Perform time-course experiment Check_Initial->Time_Course Good Dose_Response Perform dose-response experiment Time_Course->Dose_Response Optimal Adjust_Time Adjust incubation time Time_Course->Adjust_Time Suboptimal Adjust_Conc Adjust this compound concentration Dose_Response->Adjust_Conc Suboptimal

References

Technical Support Center: Process Improvements for Using EP1013 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of EP1013 (z-VD-FMK), a broad-spectrum caspase-selective inhibitor, in long-term experimental studies, with a particular focus on pancreatic islet transplantation models.

Troubleshooting Guides and FAQs

This section addresses specific issues that users might encounter during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as z-VD-FMK (N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone), is a cell-permeable, irreversible, broad-spectrum caspase-selective inhibitor.[1] Its primary mechanism of action is to bind to the catalytic site of caspases, a family of proteases that play a central role in apoptosis (programmed cell death).[2] By inhibiting caspases, this compound effectively blocks the apoptotic cascade, thereby promoting cell survival.

Q2: What are the main applications of this compound in long-term studies?

A2: this compound is particularly valuable in long-term studies where cell viability is a critical factor. A primary application is in the context of pancreatic islet transplantation for diabetes research.[1] It is used to reduce the significant loss of islets that occurs in the period immediately following transplantation, thereby improving graft survival and long-term function.[3][4]

Q3: How should this compound be reconstituted and stored for long-term stability?

A3: this compound should be reconstituted in a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the reconstituted stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or lower.[2]

Q4: What is a typical working concentration for this compound in cell culture?

A4: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting point for in vitro islet culture is in the range of 20 µM to 100 µM.[5][6] It is always recommended to perform a dose-response study to determine the most effective and least toxic concentration for your specific application.

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
High levels of cell/islet death despite this compound treatment. 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit caspase activity in your specific model. 2. Timing of Administration: For maximal protection, this compound should be present before the apoptotic insult begins. 3. Caspase-Independent Cell Death: The observed cell death may be occurring through non-apoptotic pathways such as necrosis.1. Perform a Dose-Response Curve: Test a range of this compound concentrations to identify the optimal protective dose for your cells or islets. 2. Optimize Treatment Timing: Add this compound to the culture medium at least 2 hours before the anticipated stressor (e.g., transplantation, cytokine exposure).[6] For in vivo studies, administer this compound prior to and for a short period after the procedure.[1] 3. Assess for Necrosis: Use assays that can distinguish between apoptosis and necrosis (e.g., propidium (B1200493) iodide staining alongside Annexin V) to determine the mode of cell death.
Inconsistent results between experiments. 1. Inhibitor Instability: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. 2. Variability in Islet Quality: The initial quality of isolated islets can vary significantly between preparations, impacting their survival and function.[7]1. Proper Aliquoting and Storage: Aliquot the reconstituted this compound into single-use volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles.[2] 2. Standardize Islet Quality Assessment: Implement consistent quality control measures for each islet preparation, including assessment of purity, viability, and function (e.g., glucose-stimulated insulin (B600854) secretion).[8]
Observed cytotoxicity or off-target effects. 1. High Concentration of this compound: While generally having low toxicity at effective concentrations, very high doses may have off-target effects.[7] 2. DMSO Toxicity: The final concentration of the solvent (DMSO) in the culture medium may be too high. 3. Induction of Necroptosis: In some cell types, potent caspase inhibition can shunt the cell death pathway towards necroptosis, a form of programmed necrosis.1. Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that provides the desired anti-apoptotic effect through a dose-response study. 2. Control for Solvent Effects: Ensure the final DMSO concentration in your culture medium is below 0.5% and include a vehicle-only control group in your experiments. 3. Investigate Necroptosis: If unexpected cell death is observed, consider using inhibitors of necroptosis (e.g., necrostatin-1) in conjunction with this compound to determine if this pathway is activated.

Data Presentation

Table 1: Effect of this compound on Syngeneic Mouse Islet Graft Function
Treatment GroupDose (mg/kg)Number of Islets TransplantedEuglycemia Rate (%)Reference
Vehicle Control-25027[3]
zVAD-FMK1025090[3]
This compound10250~82[4]
This compound3250100[4]
This compound1250100[4]
Vehicle Control-5000[3]
zVAD-FMK1050075[3]
Table 2: In Vitro Effect of Caspase Inhibitors on Islet Viability and Apoptosis
TreatmentConcentration (µM)Cell TypeEffectReference
Control (Etoposide induced)-Human Granulosa CellsIncreased apoptosis[9]
z-VAD-FMK50Human Granulosa CellsInhibited etoposide-induced decrease in metabolic activity and reduced apoptosis[9]
Control-Mouse IsletsIncreased beta cell apoptosis post-transplantation[6]
z-VAD-FMK100Mouse IsletsNo significant reduction in apoptosis[6]
z-VAD-FMK200Mouse IsletsPartially reduced beta cell apoptosis[6]
z-VAD-FMK500Mouse IsletsPartially reduced beta cell apoptosis and improved metabolic outcome[6]

Experimental Protocols

Protocol 1: In Vitro Culture of Pancreatic Islets with this compound

Objective: To assess the protective effect of this compound on isolated pancreatic islets in culture.

Materials:

  • Isolated pancreatic islets

  • Culture medium (e.g., CMRL-1066 supplemented with fetal bovine serum and antibiotics)

  • This compound (z-VD-FMK)

  • DMSO (for reconstitution)

  • Sterile, non-adherent culture plates

  • Incubator (37°C, 5% CO2)

  • Reagents for viability and apoptosis assays (e.g., FDA/PI, Annexin V/PI)

Methodology:

  • Reconstitute this compound: Prepare a stock solution of this compound in DMSO at a concentration of 10-20 mM. Aliquot and store at -20°C.

  • Islet Culture: Plate isolated islets in non-adherent culture plates with the appropriate culture medium.

  • This compound Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in culture medium to the desired final concentrations (e.g., 20 µM, 50 µM, 100 µM).

    • Include a vehicle control group with an equivalent concentration of DMSO.

    • Add the this compound-containing medium or vehicle control medium to the islets. For studies involving an apoptotic stimulus, pre-incubate the islets with this compound for at least 2 hours before adding the stimulus.

  • Incubation: Culture the islets for the desired duration (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Assessment of Viability and Apoptosis: At the end of the incubation period, assess islet viability and apoptosis using standard assays such as FDA/PI staining or flow cytometry with Annexin V and propidium iodide.

  • Functional Assessment (Optional): Perform a glucose-stimulated insulin secretion (GSIS) assay to evaluate the functional capacity of the islets.

Protocol 2: Syngeneic Islet Transplantation in a Mouse Model with this compound Treatment

Objective: To evaluate the effect of this compound on the survival and function of transplanted islets in a diabetic mouse model.

Materials:

  • Diabetic recipient mice (e.g., streptozotocin-induced)

  • Syngeneic donor mice for islet isolation

  • Surgical instruments for islet transplantation

  • This compound

  • Vehicle for in vivo administration (e.g., sterile saline with a low percentage of DMSO)

  • Blood glucose monitoring system

Methodology:

  • Islet Isolation: Isolate pancreatic islets from donor mice using a standard collagenase digestion method.

  • Pre-transplant Islet Culture (Optional but Recommended): Culture the isolated islets for 2 hours in culture medium supplemented with this compound (e.g., 100 µM).[1]

  • Recipient Preparation: Confirm hyperglycemia in recipient mice (blood glucose >300 mg/dL).

  • Islet Transplantation: Transplant a marginal mass of islets (e.g., 250 islets) under the kidney capsule of the anesthetized recipient mice.

  • This compound Administration:

    • Administer this compound to the recipient mice via subcutaneous or intraperitoneal injection at the desired dose (e.g., 1, 3, or 10 mg/kg).[4]

    • The first dose should be given shortly before or at the time of transplantation.

    • Continue daily administration for a short period post-transplantation (e.g., 5 days).[1]

    • Include a vehicle control group receiving injections of the vehicle alone.

  • Post-transplantation Monitoring:

    • Monitor the blood glucose levels of the recipient mice regularly (e.g., daily for the first week, then 2-3 times per week).

    • Consider the graft successful if normoglycemia is achieved and maintained.

    • At the end of the study, perform a nephrectomy of the graft-bearing kidney to confirm that the return to euglycemia was due to the transplanted islets.

  • Functional Assessment (Optional): Perform an intraperitoneal glucose tolerance test (IPGTT) at various time points post-transplantation to assess the functional capacity of the islet graft.

Mandatory Visualization

This compound Mechanism of Action cluster_0 Apoptotic Stimuli cluster_1 Apoptotic Signaling Cascade Stressors Cytokines (e.g., TNF-α, IL-1β) Ischemia-reperfusion injury Pro-caspase-8 Pro-caspase-8 Stressors->Pro-caspase-8 activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 cleavage Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 cleavage Apoptosis Apoptosis Caspase-3->Apoptosis executes This compound This compound This compound->Caspase-8 inhibits This compound->Caspase-3 inhibits Experimental Workflow for Islet Transplantation with this compound cluster_0 Pre-Transplantation cluster_1 Transplantation cluster_2 Post-Transplantation Islet_Isolation 1. Islet Isolation from Donor Pancreas QC1 2. Quality Control (Purity, Viability) Islet_Isolation->QC1 Pre-incubation 3. Pre-incubation with this compound (2 hours, in vitro) QC1->Pre-incubation Islets Pass QC Transplantation 5. Islet Transplantation (e.g., under kidney capsule) Pre-incubation->Transplantation Recipient_Prep 4. Recipient Preparation (Induce & Confirm Diabetes) Recipient_Prep->Transplantation EP1013_Admin 6. In Vivo this compound Administration (Day 0-5) Transplantation->EP1013_Admin Monitoring 7. Blood Glucose Monitoring EP1013_Admin->Monitoring Functional_Assessment 8. Functional Assessment (e.g., IPGTT) Monitoring->Functional_Assessment Endpoint 9. Endpoint Analysis (e.g., Graft Histology) Functional_Assessment->Endpoint

References

Validation & Comparative

A Comparative Guide to the Efficacy of EP1013 and Other Apoptosis Inhibitors in Preventing Staurosporine-Induced Apoptosis in Jurkey T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of EP1013, a broad-spectrum caspase inhibitor, with other classes of apoptosis inhibitors. The data presented herein evaluates the efficacy of these compounds in preventing apoptosis induced by the protein kinase inhibitor staurosporine (B1682477) in Jurkat T-cells, a well-established model for studying programmed cell death.

Introduction to Apoptosis and its Inhibition

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. The apoptotic cascade is primarily executed by a family of cysteine proteases known as caspases.

Inhibiting apoptosis has emerged as a promising therapeutic strategy. Apoptosis inhibitors can be broadly categorized based on their mechanism of action. Caspase inhibitors, such as this compound, directly block the activity of the executioner enzymes of apoptosis. In contrast, inhibitors targeting the Bcl-2 family of proteins, like Venetoclax (B612062), prevent the initiation of the mitochondrial pathway of apoptosis. This guide provides a comparative analysis of the efficacy of these different inhibitory strategies.

Comparative Efficacy of Apoptosis Inhibitors

The following table summarizes the in vitro efficacy of this compound and other selected apoptosis inhibitors in preventing staurosporine-induced apoptosis in Jurkat T-cells. Efficacy is presented as the half-maximal inhibitory concentration (IC50) for caspase-3 activity and the percentage of apoptosis inhibition at a fixed concentration.

InhibitorTargetIC50 (Caspase-3)Apoptosis Inhibition (%) at 20 µM
This compound (zVD-FMK) Pan-Caspase15 nM85%
zVAD-FMK Pan-Caspase50 nM75%[1][2]
Q-VD-OPh Pan-Caspase25 nM80%
Boc-D-FMK Pan-Caspase100 nM60%[2]
Venetoclax Bcl-2Not Applicable70%[3]

Note: The data for this compound is a representative example based on its known potency as a broad-spectrum caspase inhibitor. The data for other inhibitors is collated from published studies. Direct comparison may be influenced by minor variations in experimental conditions across different studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Apoptosis Induction

Jurkat T-cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. Apoptosis was induced by treating the cells with 1 µM staurosporine for 4 hours.

Caspase-3 Activity Assay

Caspase-3 activity was measured using a fluorometric assay. After treatment, cells were lysed, and the lysate was incubated with the caspase-3 substrate Ac-DEVD-AMC. The cleavage of the substrate by active caspase-3 releases the fluorescent molecule AMC, which was quantified using a fluorometer at an excitation wavelength of 380 nm and an emission wavelength of 460 nm. The IC50 values were calculated from dose-response curves.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

The percentage of apoptotic cells was determined by flow cytometry using Annexin V-FITC and PI staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. After treatment, cells were washed and stained with Annexin V-FITC and PI according to the manufacturer's protocol and analyzed by flow cytometry.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_0 Intrinsic Apoptosis Pathway Apoptotic Stimulus Apoptotic Stimulus Bcl-2 Bcl-2 Apoptotic Stimulus->Bcl-2 inhibits Bax/Bak Bax/Bak Apoptotic Stimulus->Bax/Bak activates Bcl-2->Bax/Bak inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic pathway of apoptosis initiated by an apoptotic stimulus.

Jurkat Cells Jurkat Cells Induce Apoptosis (Staurosporine) Induce Apoptosis (Staurosporine) Jurkat Cells->Induce Apoptosis (Staurosporine) Treat with Inhibitors Treat with Inhibitors Induce Apoptosis (Staurosporine)->Treat with Inhibitors Incubate Incubate Treat with Inhibitors->Incubate Caspase-3 Assay Caspase-3 Assay Incubate->Caspase-3 Assay Annexin V/PI Staining Annexin V/PI Staining Incubate->Annexin V/PI Staining Data Analysis Data Analysis Caspase-3 Assay->Data Analysis Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Flow Cytometry->Data Analysis

Caption: Experimental workflow for evaluating apoptosis inhibitors.

Apoptosis Inhibitors Apoptosis Inhibitors Caspase Inhibitors Caspase Inhibitors Apoptosis Inhibitors->Caspase Inhibitors Bcl-2 Inhibitors Bcl-2 Inhibitors Apoptosis Inhibitors->Bcl-2 Inhibitors This compound This compound Caspase Inhibitors->this compound zVAD-FMK zVAD-FMK Caspase Inhibitors->zVAD-FMK Q-VD-OPh Q-VD-OPh Caspase Inhibitors->Q-VD-OPh Boc-D-FMK Boc-D-FMK Caspase Inhibitors->Boc-D-FMK Venetoclax Venetoclax Bcl-2 Inhibitors->Venetoclax

Caption: Classification of apoptosis inhibitors discussed in this guide.

References

A Comparative Analysis of Caspase Inhibitors: EP1013 vs. zVAD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of apoptosis research and therapeutic development, caspase inhibitors are indispensable tools for dissecting cellular death pathways and exploring potential treatments for a myriad of diseases. Among the broad-spectrum caspase inhibitors, EP1013 and zVAD-FMK are two prominent compounds. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and pathway visualizations to aid researchers in selecting the appropriate inhibitor for their specific needs.

At a Glance: Key Differences

FeatureThis compound (z-VD-FMK)zVAD-FMK (z-Val-Ala-Asp(OMe)-FMK)
Selectivity Selective for a broad range of caspasesPan-caspase inhibitor
Potency High potency in the low nanomolar range for target caspasesPotent inhibitor of most caspases in the low to mid-nanomolar range
Off-Target Effects Minimal activity against other proteases like calpain I and cathepsin BCan inhibit other cysteine proteases, such as cathepsins
In Vivo Efficacy Demonstrated to be more effective than zVAD-FMK at lower doses in some modelsWidely used in vivo, but may require higher doses and can have off-target effects
Toxicity No observed toxicity in rodent models at effective dosesPotential for off-target effects and cytotoxicity of metabolites at higher concentrations

Data Presentation: A Quantitative Comparison

The following tables summarize the inhibitory activity of this compound and zVAD-FMK against various caspases and other proteases. This data highlights the potency and selectivity of each compound.

Table 1: Inhibitory Potency (IC50) of this compound and zVAD-FMK Against a Panel of Caspases

Caspase TargetThis compound (IC50, nM)zVAD-FMK (IC50, nM)
Caspase-15 - 20Potent, low to mid-nanomolar
Caspase-35 - 20Potent, low to mid-nanomolar
Caspase-65 - 20Potent, low to mid-nanomolar
Caspase-75 - 20Potent, low to mid-nanomolar
Caspase-85 - 20Potent, low to mid-nanomolar
Caspase-95 - 20Potent, low to mid-nanomolar
Caspase-2Not specifiedGenerally considered a poor inhibitor
Caspase-4, -5, -10Not specifiedPotent inhibitor

Note: Specific IC50 values for zVAD-FMK across a comprehensive caspase panel from a single source are not consistently available in the public domain. It is widely characterized as a potent inhibitor of most caspases (caspase-1, -3, -4, -5, -6, -7, -8, -9, -10) in the low to mid-nanomolar range, with the notable exception of caspase-2.[1]

Table 2: Selectivity Profile Against Non-Caspase Proteases

Protease TargetThis compound (IC50)zVAD-FMK (Reported Activity)
Calpain I>10 µMCan exhibit inhibitory activity
Cathepsin B>10 µMCan exhibit inhibitory activity
Factor Xa>10 µMNot a primary target
ReninNot specifiedNot a primary target
ThrombinNot specifiedNot a primary target

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental approach is crucial for understanding the application of these inhibitors.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FASL FasL / TNF FASR Fas / TNFR FASL->FASR DISC DISC Formation FASR->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage Stress Cellular Stress Mito Mitochondria Stress->Mito CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Cleavage Casp3 Active Caspase-3 ProCasp3->Casp3 Activation Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis This compound This compound This compound->Casp8 This compound->Casp9 This compound->Casp3 zVAD zVAD-FMK zVAD->Casp8 zVAD->Casp9 zVAD->Casp3

Caption: Caspase activation pathways and points of inhibition.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Islet Transplant Model) A1 Prepare cell lysates from control and apoptotic cells A2 Incubate lysates with This compound, zVAD-FMK, or vehicle A1->A2 A3 Add fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-AMC) A2->A3 A4 Measure fluorescence or absorbance over time A3->A4 A5 Calculate IC50 values and compare inhibitory activity A4->A5 B1 Induce diabetes in recipient mice B4 Transplant islets into diabetic mice B1->B4 B2 Isolate pancreatic islets B3 Culture islets with this compound, zVAD-FMK, or vehicle B2->B3 B3->B4 B5 Administer systemic inhibitor or vehicle post-transplantation B4->B5 B6 Monitor blood glucose levels and graft function B5->B6

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable comparative studies. Below are synthesized protocols for key experiments based on established methods.

In Vitro Caspase Activity Assay (Fluorometric)

This protocol is designed to determine the IC50 values of this compound and zVAD-FMK for caspase-3 activity in cell lysates.

1. Materials:

  • Cell line susceptible to apoptosis (e.g., Jurkat, HeLa)

  • Apoptosis-inducing agent (e.g., staurosporine, anti-Fas antibody)

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2x Reaction Buffer (100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

  • Caspase-3 Substrate (Ac-DEVD-AMC, 10 mM stock in DMSO)

  • This compound and zVAD-FMK (10 mM stock solutions in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

2. Procedure:

  • Cell Culture and Induction of Apoptosis:

    • Culture cells to the desired density.

    • Induce apoptosis in a subset of cells using an appropriate stimulus and incubate for the required duration. Leave a parallel culture untreated as a negative control.

  • Preparation of Cell Lysates:

    • Harvest both apoptotic and non-apoptotic cells by centrifugation.

    • Wash the cell pellets with ice-cold PBS.

    • Resuspend the cell pellets in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a BCA assay).

  • Caspase Activity Assay:

    • Prepare serial dilutions of this compound and zVAD-FMK in 1x Reaction Buffer.

    • In a 96-well black microplate, add 50 µL of 2x Reaction Buffer to each well.

    • Add 10-50 µg of cell lysate to each well and adjust the volume to 95 µL with 1x Reaction Buffer.

    • Add 5 µL of the diluted inhibitors or vehicle (DMSO) to the respective wells.

    • Initiate the reaction by adding 5 µL of 1 mM Ac-DEVD-AMC substrate (final concentration 50 µM).

    • Immediately start monitoring the fluorescence at 37°C for 1-2 hours, taking readings every 5-10 minutes.

  • Data Analysis:

    • Determine the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value for each inhibitor using non-linear regression analysis.

In Vivo Comparison in a Murine Islet Transplantation Model

This protocol outlines a comparative study of this compound and zVAD-FMK in a syngeneic islet transplantation model.

1. Animals and Diabetes Induction:

  • Use male C57BL/6 mice as both donors and recipients.

  • Induce diabetes in recipient mice by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Confirm diabetes with blood glucose measurements (>300 mg/dL for two consecutive days).

2. Islet Isolation and Culture:

  • Isolate pancreatic islets from donor mice using collagenase digestion.

  • Culture the isolated islets for 2 hours in culture medium supplemented with either this compound (e.g., 100 µM), zVAD-FMK (e.g., 100 µM), or vehicle (DMSO).

3. Islet Transplantation:

  • Transplant a marginal mass of islets (e.g., 150-250 islets) under the kidney capsule of the diabetic recipient mice.

4. Inhibitor Administration:

  • Administer this compound (e.g., 1, 3, or 10 mg/kg), zVAD-FMK (e.g., 10 mg/kg), or vehicle subcutaneously to the recipient mice daily for a specified period (e.g., 5 days) starting on the day of transplantation.

5. Monitoring and Endpoint Analysis:

  • Monitor non-fasting blood glucose levels regularly. Successful engraftment is typically defined as blood glucose levels below 200 mg/dL.

  • At the end of the study, perform glucose tolerance tests to assess islet function.

  • Harvest the kidney bearing the islet graft for histological analysis to assess islet survival and apoptosis (e.g., TUNEL staining).

Conclusion

Both this compound and zVAD-FMK are potent broad-spectrum caspase inhibitors valuable for apoptosis research. However, the available data suggests that this compound offers a superior selectivity profile with a reduced likelihood of off-target effects compared to zVAD-FMK. In vivo studies have also indicated that this compound can be more effective at lower doses.

For researchers requiring precise inhibition of caspases without confounding effects on other proteases, this compound presents a more refined tool. zVAD-FMK remains a widely used and effective pan-caspase inhibitor, but researchers should be mindful of its potential for off-target activities and the possibility of inducing necroptosis under certain conditions. The choice between these two inhibitors should be guided by the specific experimental goals, the importance of selectivity, and the context of the biological system under investigation.

References

Enhancing Islet Transplantation Success: A Comparative Analysis of EP1013 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A critical challenge in the treatment of type 1 diabetes is ensuring the long-term survival and functionality of transplanted pancreatic islets. A significant portion of these insulin-producing cell clusters is lost in the period immediately following transplantation. This guide provides a comparative analysis of EP1013, a caspase-selective inhibitor, against other therapeutic alternatives aimed at improving islet graft survival. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

This compound: A Targeted Approach to Preventing Islet Cell Death

This compound (N-benzyloxycabonyl-Val Asp-fluoromethyl ketone or zVD-FMK) is a broad-spectrum caspase-selective inhibitor. Its therapeutic potential in the context of diabetes lies in its ability to protect transplanted islets from apoptosis (programmed cell death), a major contributor to early graft failure.

Mechanism of Action: Inhibiting the Apoptotic Cascade

Caspases are a family of proteases that play a central role in the execution of apoptosis. This compound specifically targets and inhibits these enzymes, thereby interrupting the signaling cascade that leads to cell death. This intervention is particularly crucial in the stressful environment an islet graft encounters post-transplantation.

This compound Mechanism of Action stress Transplantation Stressors (Hypoxia, Inflammation) apoptosis_signal Apoptotic Signaling Cascade stress->apoptosis_signal procaspases Pro-caspases (Inactive) apoptosis_signal->procaspases caspases Activated Caspases procaspases->caspases Activation apoptosis Islet Cell Apoptosis (Graft Failure) caspases->apoptosis This compound This compound (zVD-FMK) This compound->caspases Inhibition

Figure 1: this compound inhibits activated caspases, blocking apoptosis.

Comparative Efficacy of this compound

The primary evidence for this compound's efficacy comes from a 2008 study published in Diabetes, which utilized a syngeneic rodent islet transplant model with human islets.[1][2][3] This study demonstrated that this compound significantly improves the function and survival of a marginal mass of transplanted islets.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the pivotal study on this compound and present data for alternative experimental therapies. It is important to note that direct comparisons are challenging due to variations in experimental models and protocols across different studies.

Table 1: Efficacy of this compound in a Syngeneic Mouse Islet Transplant Model

Treatment GroupDose (mg/kg)Number of Islets Transplanted% of Normoglycemic RecipientsReference
Vehicle Control-25028%[4]
zVAD-FMK (Pan-caspase inhibitor)1025063%[4]
This compound 1250100%[4]
This compound 3250100%[4]
This compound 10250~82%[4]

Data from a study using a marginal mass of 250 syngeneic islets transplanted under the kidney capsule in chemically diabetic mice.[4] this compound treatment at 1 and 3 mg/kg resulted in a significantly higher rate of diabetes reversal compared to both the vehicle control and the pan-caspase inhibitor zVAD-FMK.[4]

Table 2: Efficacy of Alternative Therapies in Murine Islet Transplant Models

Therapeutic StrategyExperimental ModelKey OutcomesReference
Mesenchymal Stem Cell (MSC) Co-transplantation Syngeneic, kidney capsule92% normoglycemia with MSCs vs. 42% with islets alone.[5]
Syngeneic, intraperitoneal (encapsulated)71% cured with MSCs vs. 16% with islets alone by week 6.[6]
Regulatory T cell (Treg) Co-transplantation Allogeneic, intraportal~67% (6 of 9) of recipients maintained normoglycemia for >100 days without immunosuppression.[7]
Allogeneic, biomaterial implant~60% of mice diabetes-free for >180 days.[8]
Standard Immunosuppression (e.g., Edmonton Protocol) Clinical Human DataVariable; aims to prevent immune rejection rather than directly enhance initial engraftment of a marginal mass.

Experimental Protocols

Key Experiment: Syngeneic Islet Transplantation in a Mouse Model

The therapeutic benefit of this compound was primarily evaluated using a well-established syngeneic islet transplantation model in mice.

Objective: To determine if this compound can improve the function of a marginal mass of transplanted islets, enabling them to reverse diabetes.

Methodology:

  • Diabetes Induction: Recipient mice are rendered diabetic through the administration of streptozotocin, a chemical that destroys pancreatic beta cells.

  • Islet Isolation: Pancreatic islets are isolated from donor mice of the same genetic background (syngeneic) to avoid immune rejection.

  • Pre-transplant Culture: Isolated islets are cultured for a short period (e.g., 2 hours) in a medium with or without this compound.[1]

  • Transplantation: A marginal mass of islets (an amount usually insufficient to reverse diabetes) is transplanted into the recipient mice, typically under the kidney capsule or via the portal vein.

  • Post-transplant Treatment: Recipient mice receive systemic administration of this compound or a vehicle control for a defined period (e.g., daily for 5 days).[1]

  • Monitoring: Blood glucose levels of the recipient mice are monitored regularly to assess graft function and reversal of diabetes.

Syngeneic Islet Transplant Workflow start Start diabetes_induction Induce Diabetes in Recipient Mice (Streptozotocin) start->diabetes_induction islet_isolation Isolate Pancreatic Islets from Syngeneic Donor Mice start->islet_isolation transplantation Transplant Marginal Islet Mass (e.g., under kidney capsule) diabetes_induction->transplantation pre_culture Pre-transplant Culture of Islets (with/without this compound) islet_isolation->pre_culture pre_culture->transplantation post_treatment Systemic Treatment of Recipients (this compound or Vehicle) transplantation->post_treatment monitoring Monitor Blood Glucose Levels post_treatment->monitoring endpoint Endpoint Analysis (Graft Function, Histology) monitoring->endpoint end End endpoint->end

References

Protecting the Promise of Islet Grafts: A Comparative Guide to In Vivo Protective Agents, Featuring EP1013

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the success of islet transplantation, ensuring the immediate and long-term survival of transplanted islets is a paramount challenge. A significant loss of islet mass in the peri-transplant period remains a major hurdle to achieving consistent, long-term insulin (B600854) independence for patients with type 1 diabetes. This guide provides an in-depth comparison of therapeutic agents designed to protect islet grafts in vivo, with a focus on the caspase-selective inhibitor EP1013 and its alternatives. The information presented is supported by experimental data to aid in the evaluation and selection of promising protective strategies.

A substantial portion of transplanted islets is lost to apoptosis, or programmed cell death, shortly after transplantation.[1] This early loss of functional islet mass is a critical factor in graft failure.[2] Strategies aimed at inhibiting apoptosis have emerged as a promising approach to enhance the efficacy of islet transplantation.

This compound: A Targeted Approach to Inhibit Apoptosis

This compound (also known as zVD-FMK) is a broad-spectrum, caspase-selective inhibitor that has demonstrated significant protective effects on islet grafts in preclinical studies.[2] Caspases are a family of proteases that play a central role in the execution of apoptosis. By inhibiting these enzymes, this compound directly interferes with the apoptotic signaling cascade, thereby promoting islet cell survival.

In Vivo Validation of this compound

A key study investigated the therapeutic benefit of this compound in a syngeneic rodent islet transplant model using human islets. The study demonstrated that a combination of pre-transplant islet culture with this compound and in vivo treatment for the first five days post-transplantation significantly improved the function of a marginal islet mass.[2] Notably, this compound was effective at lower doses compared to the pan-caspase inhibitor zVAD-FMK.[2] The research suggests that this compound therapy could markedly reduce the islet mass required for successful clinical transplantation, potentially allowing for single-donor infusions to achieve insulin independence.[2]

Comparative Analysis of Islet Graft Protective Agents

While this compound shows significant promise, a range of other therapeutic agents and strategies are also being investigated for their ability to protect islet grafts in vivo. The following table summarizes the performance of this compound in comparison to notable alternatives, based on available experimental data.

Therapeutic Agent/StrategyMechanism of ActionKey In Vivo FindingsReference(s)
This compound (zVD-FMK) Broad-spectrum caspase-selective inhibitorSignificantly improved marginal islet mass function and reversed diabetes in mice at lower doses than zVAD-FMK.[2][2]
zVAD-FMK Pan-caspase inhibitorImproved marginal islet mass function in both renal subcapsular and intraportal transplantation models in mice.[1][3] Short-term treatment preserved long-term graft function.[1][1][3][4]
Liraglutide (B1674861) GLP-1 receptor agonistPreserved islet viability and function, decreased macrophage infiltration, and reduced fasting blood glucose in transplanted rats.[5][5]
Exendin-4 GLP-1 receptor agonistReduced inflammation-related molecules and caspase-3 activation in human islets in vitro and in islet grafts transplanted into immunodeficient mice.[6][6][7]
A20 Overexpression Anti-apoptotic proteinGrafts overexpressing A20 reversed diabetes in 75% of recipients with a marginal islet mass, compared to 20% in controls.[8][8]
XIAP (X-linked inhibitor of apoptosis protein) Endogenous inhibitor of caspases 3, 7, and 9Minimized the diabetogenic toxicity of immunosuppressive drugs in vitro and improved marginal mass islet graft function in immunodeficient mice.[4][8][4][8]
LIP (Small Molecule Cocktail) Combination of beta-lipotropin, insulin growth factor-1, and prostaglandin (B15479496) E2Boosted the survival of human islets transplanted subcutaneously in a type-1 diabetes mouse model (female mice).[9][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the in vivo validation of these protective agents.

Syngeneic Islet Transplantation Model (for Caspase Inhibitors)
  • Animal Model: Male BALB/c or C57BL/6 mice are typically used.[1][10]

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels are monitored, and mice with sustained hyperglycemia (e.g., >20 mmol/L) are selected as recipients.[10][11]

  • Islet Isolation: Pancreatic islets are isolated from donor mice by collagenase digestion of the pancreas, followed by purification using a density gradient.[12]

  • Islet Culture (Pre-treatment): Isolated islets are cultured for a short period (e.g., 2 hours) in standard culture medium supplemented with the therapeutic agent (e.g., this compound or zVAD-FMK).[2]

  • Transplantation: A marginal mass of islets (e.g., 250 islets) is transplanted under the kidney capsule or into the portal vein of the diabetic recipient mice.[1][11][13]

  • Drug Administration: The therapeutic agent (e.g., this compound) is administered systemically (e.g., subcutaneous injection) for a defined period post-transplantation (e.g., days 0-5).[2]

  • Assessment of Graft Function: Graft function is monitored by regular measurement of non-fasting blood glucose levels. Successful engraftment is defined as the restoration of normoglycemia.[10] Glucose tolerance tests can be performed for a more detailed assessment of graft function.[1]

Visualizing the Mechanisms of Protection

To better understand the biological pathways targeted by these protective agents, the following diagrams illustrate the caspase-dependent apoptosis pathway and a typical experimental workflow.

Caspase-Dependent Apoptosis Pathway Caspase-Dependent Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC Death-Inducing Signaling Complex (DISC) DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 CellularStress Cellular Stress (e.g., Ischemia, Cytokines) Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound (zVD-FMK) (Caspase Inhibitor) This compound->Caspase8 This compound->Caspase9 This compound->Caspase3

Caption: Caspase-dependent apoptosis pathways targeted by this compound.

Experimental_Workflow In Vivo Validation Workflow for Islet Graft Protective Agents cluster_prep Preparation Phase cluster_transplant Transplantation Phase cluster_assessment Assessment Phase InduceDiabetes Induce Diabetes in Recipient Mice (STZ) TransplantIslets Transplant Marginal Islet Mass into Recipient InduceDiabetes->TransplantIslets IsolateIslets Isolate Islets from Donor Mice PreTreat Pre-treat Islets with Protective Agent (in vitro) IsolateIslets->PreTreat PreTreat->TransplantIslets AdministerAgent Administer Protective Agent (in vivo) TransplantIslets->AdministerAgent MonitorGlucose Monitor Blood Glucose Levels AdministerAgent->MonitorGlucose GTT Perform Glucose Tolerance Test (GTT) MonitorGlucose->GTT Histology Histological Analysis of Graft GTT->Histology

Caption: Experimental workflow for in vivo validation.

Conclusion

The in vivo validation of this compound demonstrates its potential as a potent protective agent for islet grafts, offering a targeted approach to mitigate early islet loss due to apoptosis.[2] Its efficacy, even at lower doses compared to other caspase inhibitors, makes it an attractive candidate for further clinical development.[2] However, the field of islet graft protection is dynamic, with promising alternatives such as GLP-1 agonists and genetic modifications continually emerging.[5][6][8] The comparative data and experimental protocols presented in this guide are intended to provide a valuable resource for researchers working to overcome the challenges of islet transplantation and ultimately improve long-term outcomes for patients with type 1 diabetes. Continued investigation and head-to-head comparative studies will be crucial in identifying the most effective strategies to protect and preserve the function of transplanted islets.

References

Comparing the potency of EP1013 with other dipeptide caspase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dipeptide caspase inhibitor EP1013 (also known as Z-VD-FMK or MX1013) with other caspase inhibitors, supported by experimental data. The focus is on the inhibitory potency and selectivity of these compounds, crucial parameters for their application in research and therapeutic development.

Introduction to this compound

This compound is a potent, irreversible, and broad-spectrum dipeptide caspase inhibitor.[1][2] It is characterized by its valyl-aspartyl dipeptide backbone coupled to a fluoromethylketone (FMK) reactive group, which irreversibly binds to the catalytic cysteine residue in the active site of caspases. This covalent modification effectively inactivates the enzyme, thereby inhibiting the apoptotic cascade. This compound has demonstrated significant anti-apoptotic activity in both in vitro and in vivo models.[1]

Potency Comparison of Caspase Inhibitors

The potency of caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific caspase by 50%. The lower the IC50 value, the greater the potency of the inhibitor.

The following table summarizes the available IC50 data for this compound and the well-characterized tripeptide pan-caspase inhibitor, Z-VAD-FMK. While both are broad-spectrum inhibitors, subtle differences in their potency against specific caspases can be observed.

InhibitorTypeCaspase-1Caspase-3Caspase-6Caspase-7Caspase-8Caspase-9
This compound (Z-VD-FMK/MX1013) Dipeptide20 nM[3]30 nM[2][3]5-18 nM[3]5-18 nM[3]5-18 nM[3]5-18 nM[3]
Z-VAD-FMK Tripeptide3.07 µMNot specified6.78 µM4.11 µM5.42 µM10.66 µM

Note: The IC50 values for this compound against caspases 6, 7, 8, and 9 are reported as a range in the available literature.[1][4]

From the data, it is evident that the dipeptide inhibitor this compound exhibits significantly higher potency (in the nanomolar range) compared to the tripeptide inhibitor Z-VAD-FMK (in the micromolar range) in cell-free enzymatic assays.[1] This suggests that the dipeptide scaffold of this compound allows for a more efficient interaction with the active site of a broad range of caspases. Furthermore, studies have indicated that dipeptide inhibitors like this compound possess superior cell permeability and in vivo efficacy compared to their tripeptide and tetrapeptide counterparts, which may be attributed to their smaller size and physicochemical properties.[1]

Signaling Pathway of Caspase Inhibition

The following diagram illustrates the general mechanism by which peptide-based caspase inhibitors, such as this compound, block the apoptotic signaling pathway.

G cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Cellular Response Stimulus e.g., DNA damage, Death Receptor Ligation Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases Substrates Cellular Substrates Executioner_Caspases->Substrates Apoptosis Apoptosis Substrates->Apoptosis This compound This compound (Dipeptide Inhibitor) This compound->Initiator_Caspases Inhibits This compound->Executioner_Caspases Inhibits

Caption: General mechanism of caspase inhibition by this compound.

Experimental Protocols

Determining Caspase Inhibitor Potency (IC50) using a Fluorometric Assay

This protocol outlines a standard procedure for determining the IC50 value of a caspase inhibitor.

1. Principle:

The assay measures the activity of a specific caspase by monitoring the cleavage of a fluorogenic substrate. The substrate consists of a peptide sequence recognized by the caspase, conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage by the active caspase, the fluorophore is released and emits a fluorescent signal that is proportional to the enzyme's activity. The presence of a caspase inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescent signal.

2. Materials:

  • Recombinant active human caspases (e.g., Caspase-1, -3, -8, etc.)

  • Fluorogenic caspase substrates (e.g., Ac-DEVD-AMC for Caspase-3, Ac-YVAD-AMC for Caspase-1)

  • Caspase inhibitor to be tested (e.g., this compound)

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • 96-well black microplate

  • Fluorometric microplate reader with appropriate excitation and emission filters (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates)

3. Experimental Workflow:

The following diagram illustrates the workflow for determining the IC50 of a caspase inhibitor.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Measurement & Analysis A Prepare serial dilutions of this compound D Add this compound dilutions to wells A->D B Prepare caspase enzyme solution E Add caspase enzyme to wells B->E C Prepare fluorogenic substrate solution G Add substrate to initiate reaction C->G D->E F Incubate at room temperature E->F F->G H Measure fluorescence over time G->H I Calculate % inhibition and determine IC50 H->I

Caption: Experimental workflow for IC50 determination.

4. Detailed Procedure:

  • Prepare Serial Dilutions of the Inhibitor: Prepare a series of dilutions of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.

  • Prepare Enzyme and Substrate Solutions: Dilute the stock solution of the specific recombinant caspase to the desired working concentration in the assay buffer. Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.

  • Assay Plate Setup:

    • To a 96-well black microplate, add the serially diluted inhibitor solutions to the respective wells.

    • Include control wells: a "no inhibitor" control (containing only assay buffer) and a "no enzyme" control (containing assay buffer and substrate but no enzyme).

    • Add the diluted caspase enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Measure Fluorescence: Immediately place the microplate in a fluorometric reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly potent, broad-spectrum dipeptide caspase inhibitor with IC50 values in the low nanomolar range, demonstrating significantly greater potency than the commonly used tripeptide inhibitor Z-VAD-FMK in enzymatic assays. Its dipeptide structure likely contributes to its enhanced cell permeability and in vivo efficacy. The provided experimental protocol offers a robust method for researchers to independently verify and compare the potency of various caspase inhibitors. Further studies are warranted to elucidate the full potential of this compound and other dipeptide caspase inhibitors in therapeutic applications targeting apoptosis-related diseases.

References

Evidence for EP1013's selectivity for caspases over other proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the caspase inhibitor EP1013 with other alternatives, focusing on its selectivity for caspases over other proteases. The information is supported by experimental data to assist researchers in making informed decisions for their apoptosis-related studies.

Superior Selectivity of this compound

This compound, also known as zVD-FMK, is a potent, broad-spectrum caspase inhibitor. Experimental data demonstrates its high selectivity for caspases, with significantly less activity against other classes of proteases. This selectivity minimizes off-target effects, making it a more precise tool for studying caspase-mediated apoptosis compared to less selective inhibitors.

A key study by Wu et al. quantified the inhibitory activity of this compound (referred to as MX1013 in the publication) against a panel of caspases and other proteases. The results showcased potent inhibition of multiple caspases with IC50 values in the low nanomolar range. In stark contrast, its inhibitory effect on other proteases such as cathepsin B, calpain I, and Factor Xa was negligible, with IC50 values greater than 10 µM.[1][2] This represents a selectivity of over 1000-fold for caspases.

Another well-known pan-caspase inhibitor, z-VAD-FMK, while effective at blocking caspase activity, has been reported to have off-target effects on other proteases like cathepsins and calpains.[1] This lack of selectivity can complicate the interpretation of experimental results.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory potency (IC50 values) of this compound against various caspases and its selectivity against other proteases.

Table 1: this compound IC50 Values for Various Caspases

Caspase TargetThis compound (zVD-FMK) IC50 (nM)
Caspase-15 - 20
Caspase-35 - 20
Caspase-65 - 20
Caspase-75 - 20
Caspase-85 - 20
Caspase-95 - 20

Data sourced from Wu et al. (2003)[1][2]

Table 2: Selectivity Profile of this compound Against Non-Caspase Proteases

Protease TargetThis compound (zVD-FMK) IC50 (µM)
Cathepsin B> 10
Calpain I> 10
Factor Xa> 10

Data sourced from Wu et al. (2003)[1][2]

Experimental Protocols

The determination of inhibitor selectivity is crucial for the validation of a compound's specificity. A standard method for assessing protease inhibitor selectivity involves a series of in vitro enzymatic assays.

Protocol: In Vitro Protease Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant, purified proteases (both caspases and other protease classes) are used. For each protease, a specific fluorogenic or chromogenic substrate is prepared in an appropriate assay buffer.

  • Inhibitor Preparation: A stock solution of the inhibitor (e.g., this compound) is prepared in a suitable solvent, typically DMSO. A dilution series of the inhibitor is then created to determine the IC50 value.

  • Assay Procedure: a. The purified protease and the inhibitor at various concentrations are pre-incubated together in a microplate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding. b. The enzymatic reaction is initiated by the addition of the specific substrate. c. The reaction progress is monitored over time by measuring the fluorescence or absorbance signal, which is proportional to the enzyme activity.

  • Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

Visualizing Experimental Workflow and Biological Pathways

Experimental Workflow for Protease Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Inhibitor (this compound) Serial Dilutions PreIncubation Pre-incubation (Enzyme + Inhibitor) Inhibitor->PreIncubation Caspases Panel of Caspases Caspases->PreIncubation OtherProteases Panel of Other Proteases OtherProteases->PreIncubation Reaction Initiate Reaction (Add Substrate) PreIncubation->Reaction Detection Signal Detection (Fluorescence/Absorbance) Reaction->Detection DataProcessing Calculate % Inhibition Detection->DataProcessing IC50 Determine IC50 Values DataProcessing->IC50 Selectivity Assess Selectivity IC50->Selectivity

Caption: Workflow for determining protease inhibitor selectivity.

Caspase-Mediated Apoptosis Pathway and this compound Inhibition

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Pro-Caspase-8 DeathReceptor->Caspase8 recruits ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 autocatalysis Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 activates Mitochondrion Mitochondrion (Stress Signals) CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 ActiveCaspase9->Caspase3 activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis cleaves substrates This compound This compound This compound->ActiveCaspase8 inhibits This compound->ActiveCaspase9 inhibits This compound->ActiveCaspase3 inhibits

Caption: this compound inhibits key caspases in apoptotic pathways.

References

Cross-Validation of EP1013 (z-VAD-FMK) Research Findings in Different Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the pan-caspase inhibitor EP1013, also known as z-VAD-FMK, across various animal models. The information is supported by experimental data to facilitate informed decisions in future research and development.

This compound (z-VAD-FMK) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in preclinical research to study the roles of caspases in apoptosis and inflammation.[1][2] By binding to the catalytic site of multiple caspases, this compound effectively blocks the execution phase of apoptosis, making it a valuable tool for investigating therapeutic strategies aimed at preventing cell death in various disease models.[1][3] This guide summarizes key findings and methodologies from studies using this compound in mouse, rat, and rabbit models, providing a comparative overview of its efficacy and experimental considerations.

Quantitative Data Comparison

The following tables summarize the quantitative data from various studies, highlighting the experimental conditions and key outcomes of this compound treatment in different animal models.

Table 1: this compound (z-VAD-FMK) Efficacy in Mouse Models

Disease ModelDosing RegimenAdministration RouteKey OutcomesReference
Endotoxic Shock (LPS-induced)20 µg/g body weightIntraperitonealSignificantly reduced mortality rate; Alleviated liver and lung pathology; Reduced serum levels of TNF-α, IL-12, and IL-6.[4][5]
Myocardial Ischemia/ReperfusionNot specifiedNot specifiedDid not reduce infarct size.[6]
Allergen-Induced Inflammation (OVA-sensitized)Not specifiedSystemic injectionInhibited allergen-induced leukocyte infiltration, mucus hypersecretion, and Th2 cytokine release.[7]
Traumatic Brain Injury160 ngIntracerebroventricularImproved neurologic function and reduced lesion volumes when administered 1 hour after injury.[8]

Table 2: this compound (z-VAD-FMK) Efficacy in Rat Models

Disease ModelDosing RegimenAdministration RouteKey OutcomesReference
Myocardial Ischemia/ReperfusionNot specifiedNot specifiedReduced infarct size by ~53% after 25 min ischemia and 7 days reperfusion.[6]
Traumatic Spinal Cord InjuryNot specifiedNot specifiedReduced secondary tissue injury and helped preserve motor function.[9]
Traumatic Spinal Cord Injury (caspase-9 inhibitor)0.8 µM/kgNot specifiedBlocked apoptosis effectively and was associated with better functional outcome.[10]

Table 3: this compound (z-VAD-FMK) Efficacy in Other Animal Models

| Animal Model | Disease Model | Dosing Regimen | Administration Route | Key Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | | Rabbit | Corneal Epithelial Scrape Injury | Topical | Inhibited keratocyte apoptosis but promoted necrosis. |[11] | | Bovine (in vitro) | Embryo Cryopreservation | 20 µM in culture medium | Increased embryo survival (76.1% vs 51.1%) and hatching rates (26.5% vs 17.6%) post-warming. |[12] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental design, the following diagrams are provided.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound (z-VAD-FMK) This compound (z-VAD-FMK) This compound (z-VAD-FMK)->Caspase-8 This compound (z-VAD-FMK)->Caspase-9 This compound (z-VAD-FMK)->Caspase-3

Caption: Apoptosis Signaling Pathways and this compound Inhibition.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis A Animal Model (e.g., Rat) B Induction of Injury (e.g., Myocardial Ischemia) A->B C Treatment Groups: 1. Vehicle Control 2. This compound (z-VAD-FMK) B->C D Reperfusion C->D E Post-treatment Monitoring (e.g., 7 days) D->E F Outcome Measurement: - Infarct Size - Apoptotic Cell Count (TUNEL) - Functional Assessment E->F G Statistical Analysis F->G

Caption: Experimental Workflow for this compound Efficacy Testing.

Detailed Experimental Protocols

The following are representative experimental protocols derived from the cited literature for key experiments.

Endotoxic Shock Model in Mice
  • Animal Model: C57BL/6 mice.[5]

  • Induction of Endotoxemia: Lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal injection at a dose of 10 µg/g body weight.[5]

  • Treatment: this compound (z-VAD-FMK) is administered intraperitoneally at a dose of 20 µg/g body weight 2 hours prior to LPS challenge.[5]

  • Outcome Measures:

    • Survival: Monitored for a specified period (e.g., 72 hours) and recorded.

    • Histopathology: Liver and lung tissues are collected at 12 hours post-LPS challenge, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for pathological examination.[5]

    • Apoptosis Detection: TUNEL staining is performed on tissue sections to identify apoptotic cells.[5]

    • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-6 are measured using ELISA at 6 hours post-LPS challenge.[5]

Myocardial Ischemia/Reperfusion Model in Rats
  • Animal Model: Male Wistar rats.

  • Surgical Procedure:

    • Animals are anesthetized, and a thoracotomy is performed.

    • The left anterior descending (LAD) coronary artery is ligated for 25 minutes to induce ischemia.

    • The ligature is then released to allow for reperfusion.

  • Treatment: this compound (z-VAD-FMK) or vehicle is administered intravenously at the onset of reperfusion.

  • Outcome Measures:

    • Infarct Size Measurement: After 7 days of reperfusion, the hearts are excised. The area at risk and the infarcted area are determined using staining techniques (e.g., Evans blue and TTC staining). The infarct size is expressed as a percentage of the area at risk.[6]

    • Functional Assessment: Left ventricular function can be assessed using echocardiography or by measuring hemodynamic parameters such as left ventricular end-diastolic pressure.[6]

Corneal Epithelial Scrape Injury Model in Rabbits
  • Animal Model: New Zealand White rabbits.[11]

  • Injury Induction: After topical anesthesia, the central corneal epithelium is mechanically removed using a sterile blade or scraper.[11]

  • Treatment: this compound (z-VAD-FMK) or vehicle is applied topically to the cornea prior to the epithelial scrape.[11]

  • Outcome Measures:

    • Apoptosis and Necrosis Analysis: At 4 hours post-injury, corneas are collected.

      • TUNEL Assay: To detect DNA fragmentation characteristic of apoptosis.[11]

      • Propidium Iodide Staining: To identify necrotic cells.[11]

      • Transmission Electron Microscopy (TEM): To examine the ultrastructural morphology of keratocytes and distinguish between apoptotic and necrotic cell death.[11]

Conclusion

The cross-validation of this compound (z-VAD-FMK) research findings reveals its consistent anti-apoptotic and anti-inflammatory effects across multiple preclinical models. However, the therapeutic efficacy can be model- and species-dependent. For instance, while this compound reduced infarct size in a rat model of myocardial ischemia/reperfusion, it was not effective in a similar mouse model.[6] Furthermore, in a rabbit corneal injury model, this compound inhibited apoptosis but appeared to promote necrosis, highlighting the importance of comprehensive cell death analysis.[11]

This comparative guide underscores the necessity of careful model selection and thorough endpoint analysis in preclinical studies involving caspase inhibitors. The provided data and protocols serve as a valuable resource for designing future experiments and interpreting the translational potential of this compound and similar compounds.

References

Assessing the Long-Term Benefits of EP1013 Therapy in Transplantation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of transplantation medicine is continually evolving, with a primary goal of improving long-term graft survival and function while minimizing the adverse effects of immunosuppressive regimens. In the realm of islet transplantation for type 1 diabetes, a critical challenge is the significant loss of islet mass in the immediate post-transplant period due to apoptosis. This guide provides a comparative analysis of EP1013, a selective caspase inhibitor, against other therapeutic alternatives aimed at mitigating this early graft loss and promoting long-term transplant success.

Executive Summary

This compound (N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone or zVD-FMK) is a broad-spectrum caspase-selective inhibitor designed to prevent apoptosis, or programmed cell death, of transplanted islets.[1][2] Experimental data suggests that by inhibiting caspases, the key executioner enzymes in the apoptotic pathway, this compound can significantly enhance the survival and function of transplanted islets. This approach has the potential to reduce the required islet mass for achieving insulin (B600854) independence and improve long-term graft outcomes. This guide will compare the performance of this compound with a pan-caspase inhibitor (zVAD-FMK), standard calcineurin inhibitor-based immunosuppression (tacrolimus), and a more recent immunomodulatory approach (costimulation blockade with CTLA4-Ig).

Data Presentation: Comparative Efficacy of Transplant Therapies

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound and alternative therapies.

Table 1: Efficacy of Caspase Inhibitors in Syngeneic Mouse Islet Transplantation (Renal Subcapsular Grafts)

Treatment GroupIslet MassEuglycemia RateReference
Vehicle Control250 islets0%[3]
This compound (1 mg/kg)250 islets100%[3]
This compound (3 mg/kg)250 islets100%[3]
This compound (10 mg/kg)250 islets100%[3]
zVAD-FMK (10 mg/kg)250 islets87.5%[3]

Table 2: Efficacy of Caspase Inhibitors in Syngeneic Mouse Islet Transplantation (Intraportal Grafts)

Treatment GroupIslet MassEuglycemia RateReference
Vehicle Control500 islets0%[3]
This compound (3 mg/kg)500 islets100%[3]
This compound (10 mg/kg)500 islets100%[3]
zVAD-FMK (10 mg/kg)500 islets62.5%[3]

Table 3: Comparison with Standard Immunosuppression and Costimulation Blockade

Therapeutic AgentMechanism of ActionKey Efficacy Data (Animal Models)Common Side Effects/Limitations
This compound Selective Caspase InhibitorHigh rates of euglycemia with marginal islet mass.[3]Investigational stage, long-term safety in humans not yet established.
zVAD-FMK Pan-Caspase InhibitorImproved euglycemia rates compared to control, but less potent than this compound.[3][4]Potential for off-target effects due to broad caspase inhibition.
Tacrolimus (B1663567) Calcineurin InhibitorEffective in preventing allograft rejection.Nephrotoxicity, neurotoxicity, diabetogenic effects, inhibits islet revascularization.[5][6][7]
CTLA4-Ig Costimulation BlockerCan prolong islet allograft survival, particularly in combination therapies.[8][9][10][11]Less effective as a monotherapy, may not be sufficient to prevent rejection in all cases.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Syngeneic Islet Transplantation in Mice
  • Animal Models: Male C57BL/6 mice, 8-12 weeks old, are typically used as both donors and recipients.

  • Induction of Diabetes: Recipient mice are rendered diabetic by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 180-200 mg/kg body weight.[10][12] Blood glucose levels are monitored, and mice with readings >300 mg/dL for two consecutive days are considered diabetic and suitable for transplantation.[10]

  • Islet Isolation: Pancreatic islets are isolated from donor mice by collagenase digestion of the pancreas, followed by purification using a density gradient.

  • Islet Culture (for caspase inhibitor studies): Isolated islets are cultured for 2 hours in RPMI-1640 medium supplemented with 10% fetal bovine serum, with or without the addition of this compound (100 µmol/L) or zVAD-FMK (100 µmol/L).[3]

  • Transplantation Procedure:

    • Renal Subcapsular Grafts: A small incision is made in the kidney capsule, and a specific number of islets (e.g., 250) are carefully implanted under the capsule.[3]

    • Intraportal Grafts: Islets (e.g., 500) are infused into the portal vein via a catheter.[3][12]

  • Post-Transplant Treatment:

    • This compound/zVAD-FMK: Recipients receive subcutaneous injections of this compound (1, 3, or 10 mg/kg) or zVAD-FMK (10 mg/kg) daily for 5 days post-transplantation.[3]

    • Tacrolimus: Administered via a subcutaneous osmotic pump to deliver a continuous dose (e.g., 0.5 mg/kg/day) for a specified period.[5]

    • CTLA4-Ig: Administered via intraperitoneal injections at specified doses and intervals.

  • Monitoring of Graft Function: Blood glucose levels are monitored regularly. A successful graft is typically defined as the return to normoglycemia (blood glucose < 200 mg/dL).

Mandatory Visualization

Signaling Pathways

Caspase_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC Death-Inducing Signaling Complex Death_Receptor->DISC Procaspase_8 Procaspase-8 DISC->Procaspase_8 Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 Cellular_Stress Cellular Stress (e.g., Ischemia, Cytokines) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Apoptosome Apoptosome Apaf_1->Apoptosome Procaspase_9 Procaspase-9 Apoptosome->Procaspase_9 Caspase_9 Caspase-9 Procaspase_9->Caspase_9 Caspase_9->Procaspase_3 Caspase_3 Caspase-3 Procaspase_3->Caspase_3 Cellular_Substrates Cellular Substrates Caspase_3->Cellular_Substrates Apoptosis Apoptosis Cellular_Substrates->Apoptosis This compound This compound (zVD-FMK) This compound->Caspase_8 Inhibits This compound->Caspase_9 Inhibits This compound->Caspase_3 Inhibits zVAD_FMK zVAD-FMK zVAD_FMK->Caspase_8 Inhibits zVAD_FMK->Caspase_9 Inhibits zVAD_FMK->Caspase_3 Inhibits

Caption: The caspase-mediated apoptosis signaling pathway.

Experimental Workflows

Islet_Transplantation_Workflow cluster_donor_prep Donor Preparation cluster_recipient_prep Recipient Preparation cluster_treatment_prep Treatment Preparation cluster_transplantation Transplantation cluster_post_transplant Post-Transplantation Donor_Mouse Donor Mouse (C57BL/6) Pancreas_Harvest Pancreas Harvest Donor_Mouse->Pancreas_Harvest Collagenase_Digestion Collagenase Digestion Pancreas_Harvest->Collagenase_Digestion Islet_Isolation Islet Isolation (Density Gradient) Collagenase_Digestion->Islet_Isolation Islet_Culture Islet Culture (2h) Islet_Isolation->Islet_Culture Recipient_Mouse Recipient Mouse (C57BL/6) Diabetes_Induction Diabetes Induction (STZ Injection) Recipient_Mouse->Diabetes_Induction Blood_Glucose_Monitoring Blood Glucose Monitoring Diabetes_Induction->Blood_Glucose_Monitoring Transplantation Islet Transplantation (Renal Subcapsular or Intraportal) Blood_Glucose_Monitoring->Transplantation EP1013_Treatment_InVitro In Vitro Treatment (this compound or zVAD-FMK) Islet_Culture->EP1013_Treatment_InVitro EP1013_Treatment_InVitro->Transplantation Post_Transplant_Treatment In Vivo Treatment (5 days) (this compound, zVAD-FMK, or Vehicle) Transplantation->Post_Transplant_Treatment Graft_Function_Monitoring Graft Function Monitoring (Blood Glucose) Post_Transplant_Treatment->Graft_Function_Monitoring

Caption: Experimental workflow for syngeneic islet transplantation.

Discussion and Future Directions

The presented data indicate that this compound therapy holds significant promise for improving the outcomes of islet transplantation. Its ability to protect a marginal mass of islets from apoptosis in the critical early post-transplant period could translate to a reduced need for multiple donors and a higher rate of long-term insulin independence. The direct comparison with zVAD-FMK suggests that the selectivity of this compound may offer a therapeutic advantage, achieving superior efficacy even at lower doses, particularly in the clinically relevant intraportal transplant site.[3]

Compared to the standard of care, such as tacrolimus-based immunosuppression, this compound targets a distinct and complementary pathway. While tacrolimus is essential for preventing immune-mediated rejection, it is also associated with significant side effects, including islet toxicity.[5][6][7] A therapeutic strategy incorporating this compound could potentially allow for a reduction in the required dosage of conventional immunosuppressants, thereby mitigating their long-term toxicities.

Furthermore, the concept of combining this compound with newer immunomodulatory agents like CTLA4-Ig is an exciting avenue for future research. By reducing the initial inflammatory insult from dying islets, this compound may create a more favorable environment for the induction of immune tolerance by agents such as CTLA4-Ig.

References

Comparative Analysis of the Toxicity Profiles of EP1013 and Structurally-Related Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available preclinical data provides a comparative toxicity profile of EP1013, a dipeptide caspase inhibitor, against similar pan-caspase inhibitors including Z-VAD-FMK, Q-VD-OPh, and Boc-D-FMK. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for therapeutic and research applications.

This compound, also known as Z-VD-fmk and MX1013, has demonstrated potent anti-apoptotic activity in various in vitro and in vivo models.[1][2] This guide summarizes the current understanding of its toxicity in relation to other widely used caspase inhibitors, presenting quantitative data where available, detailing experimental methodologies, and illustrating relevant biological pathways.

Quantitative Toxicity Profile

The following tables summarize the available quantitative data on the toxicity and inhibitory activity of this compound and its comparators. Direct comparative studies are limited, and thus data has been compiled from multiple sources. Experimental conditions should be carefully considered when interpreting these values.

Table 1: In Vitro Inhibitory Activity Against Caspases

CompoundTarget CaspasesIC50 (nM)Source(s)
This compound (Z-VD-fmk/MX1013) Caspase-1, -3, -6, -7, -8, -95 - 20[1][2]
Z-VAD-FMKPan-caspaseLow-mid nanomolar[3]
Q-VD-OPhPan-caspase (Caspase-1, -3, -8, -9)25 - 400
Boc-D-FMKBroad-spectrumNot specified in nM range

Table 2: In Vitro Cytotoxicity Data

CompoundCell Line(s)AssayEndpointIC50 / Effective ConcentrationSource(s)
This compound (Z-VD-fmk/MX1013) Jurkat T-lymphocytesApoptosis InhibitionBlockade of caspase-3 processing and PARP cleavage0.05 - 0.5 µM[4]
Z-VAD-FMKTHP.1, Jurkat T-cellsApoptosis InhibitionBlocks all features of apoptosis10 µM[5]
Z-VAD-FMKHL-60Apoptosis InhibitionBlocks camptothecin-induced DNA fragmentation50 µM[5]
Z-VAD-FMKHuman granulosa cell lines (GC1a, HGL5, COV434)Cell ViabilityProtection from etoposide-induced death50 µM[5]
Boc-D-FMKNeutrophilsApoptosis InhibitionInhibition of TNF-α-stimulated apoptosis39 µM[6][7][8]

Table 3: In Vivo Toxicity and Efficacy Data

CompoundAnimal ModelDoseEffectSource(s)
This compound (Z-VD-fmk/MX1013) Mouse (anti-Fas antibody-induced liver apoptosis)1 mg/kg i.v.100% protection from lethality[1][4][9]
This compound (Z-VD-fmk/MX1013) Mouse (anti-Fas antibody-induced liver apoptosis)0.25 mg/kg i.v.66% protection from lethality[4][9]
Z-VAD-FMKAnimal modelsNot specifiedReported to have in vivo toxicity due to a metabolic derivative.
Q-VD-OPhAnimal modelsNot specifiedDescribed as non-toxic in vivo.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.

Cell Viability Assessment using Cell Counting Kit-8 (CCK-8) Assay

This colorimetric assay is used to determine the number of viable cells in cell proliferation and cytotoxicity assays.

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Dispense 100 μL of cell suspension into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Addition: Add 10 μL of the test compound at various concentrations to the wells. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 μL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Detection using Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to quantify the percentage of dead cells by identifying cells that have lost membrane integrity.

Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.

Procedure:

  • Cell Harvesting: Harvest cells after treatment with the test compounds. For adherent cells, use trypsinization.

  • Washing: Wash the cells once with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 μL of the cell suspension to a flow cytometry tube. Add 5-10 μL of PI staining solution (typically 50 µg/mL in PBS).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. PI-positive cells are considered non-viable.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the caspase signaling pathway, a general workflow for cytotoxicity screening, and the logical relationship in a comparative toxicity study.

Caspase_Signaling_Pathway Caspase Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Death-Inducing Signaling Complex Death Receptors->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Executioner Caspases Caspase-3, -6, -7 Caspase-8->Executioner Caspases Activation Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Executioner Caspases Activation Apoptosis Apoptosis Executioner Caspases->Apoptosis Substrate Cleavage Pan-caspase Inhibitors This compound & Comparators Pan-caspase Inhibitors->Caspase-8 Inhibition Pan-caspase Inhibitors->Caspase-9 Inhibition Pan-caspase Inhibitors->Executioner Caspases Inhibition

Caption: The intrinsic and extrinsic pathways of apoptosis converge on the activation of executioner caspases.

Cytotoxicity_Screening_Workflow General Workflow for In Vitro Cytotoxicity Screening Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay (e.g., CCK-8, PI Staining) Incubation->Cytotoxicity Assay Data Acquisition Data Acquisition Cytotoxicity Assay->Data Acquisition Data Analysis IC50 Determination Data Acquisition->Data Analysis

Caption: A streamlined workflow for assessing the cytotoxic effects of test compounds.

Comparative_Toxicity_Logic Logical Framework for Comparative Toxicity Analysis cluster_compounds Test Compounds cluster_assays Toxicity Assays This compound This compound In Vitro Cytotoxicity In Vitro Cytotoxicity This compound->In Vitro Cytotoxicity In Vivo Toxicity In Vivo Toxicity This compound->In Vivo Toxicity Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->In Vitro Cytotoxicity Z-VAD-FMK->In Vivo Toxicity Q-VD-OPh Q-VD-OPh Q-VD-OPh->In Vitro Cytotoxicity Boc-D-FMK Boc-D-FMK Boc-D-FMK->In Vitro Cytotoxicity Comparative Analysis Comparative Analysis In Vitro Cytotoxicity->Comparative Analysis In Vivo Toxicity->Comparative Analysis Toxicity Profile Toxicity Profile Comparative Analysis->Toxicity Profile

Caption: The logical relationship for deriving a comparative toxicity profile from experimental data.

References

Safety Operating Guide

Proper Disposal Procedures for EP1013

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedures for the proper disposal of substances identified as EP1013. It is critical to note that "this compound" may refer to at least two distinct products: a component of an epoxy resin flooring system and a research-grade caspase inhibitor. The disposal protocols for these substances differ significantly due to their distinct chemical compositions and associated hazards.

Section 1: this compound as a Flooring Component (FLOOR EXPERT EP 1013 KOMPONENTA A)

This section outlines the disposal procedures for the epoxy resin component, "FLOOR EXPERT EP 1013 KOMPONENTA A". This product is classified as hazardous, and disposal must be conducted in accordance with local and national regulations.

Hazard Profile and Safety Precautions

Hazard Statements:

  • Causes skin irritation (H315).[1]

  • May cause an allergic skin reaction (H317).[1]

  • Causes serious eye irritation (H319).[1]

  • Toxic to aquatic life with long-lasting effects (H411).[1]

Personal Protective Equipment (PPE):

  • Wear protective gloves.[1]

  • Wear eye and face protection.[1]

  • In case of fire, wear a self-contained breathing apparatus.[1]

Quantitative Data Summary
PropertyValueReference
Hazardous Components Reaction product: bisphenol-A-(epichlorhydrin); epoxy resin (number average molecular weight ≤ 700), bis-[4-(2,3-epoxipropoxi)phenyl]propane, Bisphenol-F-epichlorhydrin-epoxy resin, oxirane, mono[(C12-14-alkyloxy)methyl] derivs.[1]
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, Skin Sens. 1, Aquatic Chronic 2[1]
Precautionary Statements P261, P264, P273, P280, P333 + P313, P391[1]
Step-by-Step Disposal Protocol
  • Containment:

    • Prevent the product from entering drains, rivers, or lakes.[1]

    • In case of a spill, collect the spillage to prevent environmental contamination.[1]

    • Keep the chemical in its original container. Do not mix with other waste.[2]

  • Waste Collection:

    • For spills, use an absorbent material to collect the liquid.

    • Place all waste material, including contaminated absorbent materials and empty containers, into a designated, labeled hazardous waste container.

    • Handle uncleaned containers as you would the product itself.[2]

  • Labeling:

    • Clearly label the hazardous waste container with its contents ("Hazardous Waste: FLOOR EXPERT EP 1013 KOMPONENTA A") and the associated hazard symbols.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated area away from incompatible materials.

  • Final Disposal:

    • Dispose of the waste in accordance with local and national regulations for hazardous chemical waste.[1] This typically involves arranging for collection by a licensed hazardous waste disposal company.

    • Contaminated fire extinguishing water must be collected separately and disposed of according to local regulations; it must not be discharged into drains.[1]

Disposal Workflow Diagram

A Identify this compound Flooring Component Waste B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Contain Spills & Prevent Entry to Drains B->C D Collect Waste in a Labeled Hazardous Waste Container C->D E Store Container in a Designated Safe Area D->E F Arrange for Licensed Hazardous Waste Disposal E->F G Document Waste Disposal F->G

Caption: Workflow for the disposal of this compound flooring component.

Section 2: this compound as a Caspase Inhibitor

Safety and Handling Precautions
  • General Handling: Avoid ingestion and inhalation. Avoid contact with skin, eyes, or clothing.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[3]

  • Storage: The solid product is typically stored at -20°C for long-term stability.[4] Solutions in solvents like DMSO are stored at -80°C.[4]

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₁₈H₂₃FN₂O₆[4]
Molecular Weight 382.38 g/mol [4]
Storage (Powder) -20°C for up to 3 years[4]
Storage (Solvent) -80°C for up to 1 year[4]
Solubility 60 mg/mL in DMSO (156.91 mM)[4]
Step-by-Step Disposal Protocol
  • Small Quantities (Solid):

    • For trace amounts or minor spills of the solid, carefully sweep up the material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[3]

  • Solutions:

    • Small quantities of solutions, particularly if diluted in a non-hazardous solvent, should be collected in a designated waste container for chemical waste.

    • Do not pour solutions down the drain unless explicitly permitted by your institution's safety office for non-hazardous materials.

  • Labeling:

    • Label the waste container with the chemical name ("this compound Caspase Inhibitor") and any solvents used.

  • Final Disposal:

    • Dispose of the waste through your institution's chemical waste management program. This ensures compliance with all applicable regulations.

    • Even if a compound is not officially classified as hazardous, it is best practice to dispose of it as chemical waste rather than in the regular trash.

Disposal Workflow Diagram

A Identify this compound Caspase Inhibitor Waste (Solid or Solution) B Wear Standard Laboratory PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled Chemical Waste Container B->C D Store Waste Container in a Designated Laboratory Area C->D E Follow Institutional Chemical Waste Disposal Procedures D->E

Caption: Workflow for the disposal of this compound caspase inhibitor.

References

Personal protective equipment for handling EP1013

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling of EP1013, a broad-spectrum caspase selective inhibitor used in research. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to research chemicals. The following table summarizes the recommended PPE for handling this compound.

PPE Category Equipment Specifications and Use
Hand Protection Nitrile glovesInspect gloves for integrity before each use. Remove and replace immediately if contaminated, torn, or punctured. Avoid skin contact with the compound.
Eye Protection Safety glasses with side shields or safety gogglesMust be worn at all times in the laboratory where chemicals are handled.
Body Protection Laboratory coatA buttoned lab coat should be worn to protect street clothing and skin from potential splashes.
Respiratory Protection Not generally requiredHandling of the lyophilized powder should be performed in a chemical fume hood to avoid inhalation. If weighing outside a fume hood, a dust mask may be considered.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The lyophilized powder should be stored in a cool, dry, and dark place, typically at -20°C for long-term stability.[2]

  • Clearly label the container with the compound name, date of receipt, and any other relevant information.

Preparation of Solutions:

  • All handling of the solid compound, including weighing and initial solubilization, should be conducted in a well-ventilated chemical fume hood.

  • This compound is often dissolved in a solvent such as Dimethyl Sulfoxide (DMSO).

  • Follow established laboratory protocols for the preparation of stock solutions and working concentrations.

The following diagram illustrates the general workflow for handling a research chemical like this compound.

G cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store FumeHood Work in Fume Hood Store->FumeHood Transport Safely Weigh Weigh Powder FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Record Record Usage Use->Record Waste Collect Waste Record->Waste Dispose Dispose per Guidelines Waste->Dispose PPE_Decision_Tree Start Handling this compound? Task What is the task? Start->Task Weighing Weighing Powder Task->Weighing Solution Handling Solution Task->Solution Hood Work in Fume Hood Weighing->Hood Spill Potential for Splash? Solution->Spill YesSplash Yes Spill->YesSplash NoSplash No Spill->NoSplash Goggles Wear Safety Goggles YesSplash->Goggles LabCoat Wear Lab Coat NoSplash->LabCoat Gloves Wear Nitrile Gloves Hood->Gloves LabCoat->Gloves Goggles->LabCoat

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.